molecular formula C17H15NO2 B1327457 3'-Cyano-3-(2-methoxyphenyl)propiophenone CAS No. 898769-71-6

3'-Cyano-3-(2-methoxyphenyl)propiophenone

Cat. No.: B1327457
CAS No.: 898769-71-6
M. Wt: 265.31 g/mol
InChI Key: DWOHWCMVAJEBAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3'-Cyano-3-(2-methoxyphenyl)propiophenone is a useful research compound. Its molecular formula is C17H15NO2 and its molecular weight is 265.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3'-Cyano-3-(2-methoxyphenyl)propiophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3'-Cyano-3-(2-methoxyphenyl)propiophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[3-(2-methoxyphenyl)propanoyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2/c1-20-17-8-3-2-6-14(17)9-10-16(19)15-7-4-5-13(11-15)12-18/h2-8,11H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWOHWCMVAJEBAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCC(=O)C2=CC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00644165
Record name 3-[3-(2-Methoxyphenyl)propanoyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898769-71-6
Record name 3-[3-(2-Methoxyphenyl)-1-oxopropyl]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898769-71-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[3-(2-Methoxyphenyl)propanoyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3'-Cyano-3-(2-methoxyphenyl)propiophenone and its Isomeric Precursor, 3'-Methoxypropiophenone

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Nomenclature and Scope: This technical guide addresses the query for 3'-Cyano-3-(2-methoxyphenyl)propiophenone. However, publicly available scientific literature and chemical databases contain very limited information on this specific molecule. In contrast, a vast body of research exists for a structurally related isomer, 3'-Methoxypropiophenone, which is a crucial intermediate in pharmaceutical synthesis. Given the potential for nomenclatural confusion and the profound relevance of the methoxy isomer to drug development professionals, this guide is structured in two parts. Part 1 presents the available data for the requested cyano-compound. Part 2 provides a comprehensive technical overview of the widely utilized and documented 3'-Methoxypropiophenone.

Part 1: 3'-Cyano-3-(2-methoxyphenyl)propiophenone

Information regarding 3'-Cyano-3-(2-methoxyphenyl)propiophenone is sparse in peer-reviewed literature and common chemical databases. The primary data available comes from chemical suppliers.

Molecular Identity and Properties

The fundamental properties of this compound are summarized below. These are based on supplier data, and independent verification through experimental analysis is recommended.

PropertyValueSource
CAS Number 898769-71-6[1]
Molecular Formula C₁₇H₁₅NO₂[1]
Molecular Weight 265.31 g/mol [1]
MDL Number MFCD03843052[1]
Chemical Structure

The structure of 3'-Cyano-3-(2-methoxyphenyl)propiophenone is characterized by a propiophenone backbone with a cyano group on the benzoyl ring and a 2-methoxyphenyl group at the β-position of the ketone.

Caption: Chemical structure of 3'-Cyano-3-(2-methoxyphenyl)propiophenone.

Part 2: An In-Depth Guide to 3'-Methoxypropiophenone

3'-Methoxypropiophenone (CAS: 37951-49-8) is a widely studied ketone that serves as a cornerstone intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[2][3] Its primary significance lies in its role as a key starting material for the production of Tapentadol, a centrally-acting opioid analgesic for moderate to severe pain.[2][4][5]

Physicochemical and Spectral Data

This compound is typically a colorless to light yellow liquid under standard conditions.[6][7] Key properties are summarized below.

PropertyValueSource(s)
CAS Number 37951-49-8[2][6][8]
Molecular Formula C₁₀H₁₂O₂[2][6][8][9]
Molecular Weight 164.20 g/mol [2][6][8][9]
IUPAC Name 1-(3-methoxyphenyl)propan-1-one[2][8]
Appearance Colorless to light yellow liquid[6][7]
Boiling Point 259 °C[6][7]
Density ~1.08 g/cm³[6]
Solubility Good solubility in organic solvents like ethanol, methanol, and diethyl ether; relatively insoluble in water.[10]

Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: The ¹H-NMR spectrum is a critical tool for structural confirmation. The expected chemical shifts for 3'-Methoxypropiophenone in CDCl₃ are as follows:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1.23Triplet (t)3H-CH₂-CH₃
3.00Quartet (q)2H-CH₂ -CH₃
3.86Singlet (s)3H-OCH₃
7.10Doublet of doublets (dd)1HAromatic C-H
7.37Triplet (t)1HAromatic C-H
7.50Triplet (t)1HAromatic C-H
7.54Doublet (d)1HAromatic C-H
(Source: ChemicalBook[6])
Synthesis Methodologies: The Grignard Reaction

One of the most robust and frequently cited methods for synthesizing 3'-Methoxypropiophenone is the Grignard reaction, utilizing an organomagnesium reagent. This pathway is valued for its high yield and reliability.

Causality of Experimental Choices:

  • Starting Material: 3-Methoxybenzonitrile is chosen as the aromatic core, providing the required methoxy group at the meta position.

  • Reagent: Ethylmagnesium bromide serves as the nucleophilic ethyl source, which attacks the electrophilic carbon of the nitrile group.

  • Solvent: Anhydrous tetrahydrofuran (THF) is a standard ether solvent for Grignard reactions. Its anhydrous nature is critical, as Grignard reagents are highly reactive with protic solvents like water.

  • Quenching: The reaction is terminated by the addition of an aqueous acid (e.g., HCl), which hydrolyzes the intermediate imine to the desired ketone.

Experimental Protocol: Synthesis via Grignard Reaction

  • Reaction Setup: To a flame-dried reaction flask under an inert atmosphere (e.g., Argon or Nitrogen), add dry THF (250 mL) and 3-methoxybenzonitrile (21.2 g, 0.159 mol).[11]

  • Reagent Addition: Slowly add a solution of ethylmagnesium bromide in diethyl ether (58 mL, 3 M) dropwise to the reaction mixture at room temperature.[11]

  • Reaction Progression: Stir the mixture for 1 hour at room temperature, then heat to 40°C for 3 hours. Allow the reaction to stir overnight at room temperature to ensure completion.[11]

  • Workup and Quenching: Carefully add water (250 mL) followed by a saturated ammonium chloride solution (250 mL) to quench the reaction. Stir for 1 hour.[11]

  • Extraction and Isolation: Transfer the mixture to a separatory funnel. Separate the phases and extract the aqueous phase with ethyl acetate (100 mL). Combine the organic layers.[11]

  • Purification: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent in vacuo to yield the crude product. Further purification can be achieved by vacuum distillation.[12]

G start Start: 3-Methoxybenzonitrile & Dry THF grignard Add Ethylmagnesium Bromide (EtMgBr) dropwise @ RT start->grignard Inert Atmosphere react Stir @ RT (1h) Heat @ 40°C (3h) Stir overnight grignard->react quench Quench with H₂O & sat. NH₄Cl solution react->quench extract Extract with Ethyl Acetate quench->extract dry Dry organic phase (MgSO₄) & Filter extract->dry evap Evaporate solvent in vacuo dry->evap product Product: 3'-Methoxypropiophenone evap->product Yield ~99%

Caption: Workflow for the synthesis of 3'-Methoxypropiophenone via Grignard reaction.

Analytical Characterization

Ensuring the purity and identity of 3'-Methoxypropiophenone is critical for its use in pharmaceutical manufacturing. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose.

HPLC Method: A reverse-phase (RP) HPLC method can be employed using a C18 column. A typical mobile phase consists of a mixture of acetonitrile and water with an acid modifier like phosphoric acid.[13] For applications requiring mass spectrometry (MS) detection, formic acid is substituted for phosphoric acid to ensure compatibility.[13] This method is scalable and can be adapted for preparative chromatography to isolate impurities.[13]

Application in Drug Development: The Synthesis of Tapentadol

The primary industrial application of 3'-Methoxypropiophenone is as a key intermediate in the synthesis of Tapentadol.[2][4][7] The propiophenone structure provides the essential chemical scaffold for building the final drug molecule.

Core Reaction: The synthesis often proceeds through a Reformatsky-type reaction where 3'-Methoxypropiophenone reacts with an α-bromoester, such as ethyl 2-bromopropionate, in the presence of activated zinc metal.[4][7] This is a crucial carbon-carbon bond-forming step. Subsequent chemical transformations introduce the required dimethylamino group and demethylate the methoxy ether to yield the final phenolic API, Tapentadol.[4]

G start 3'-Methoxypropiophenone reaction Reformatsky-type Reaction (THF, 65-75°C) start->reaction reagents + Ethyl 2-bromopropionate + Zinc Metal + TMSCl (catalyst) reagents->reaction intermediate Key Tapentadol Intermediate reaction->intermediate transform Further Transformations (e.g., amination, demethylation) intermediate->transform product Tapentadol API transform->product

Caption: Core reaction in Tapentadol synthesis starting from 3'-Methoxypropiophenone.

References

  • 3′-Methoxypropiophenone (CAS No: 37951-49-8) API Intermediate Manufacturers. Apicule. [Link]

  • 3-Methoxypropiophenone | C10H12O2 | CID 10942788. PubChem. [Link]

  • 4'-Hydroxy-3'-methoxypropiophenone. SpectraBase. [Link]

  • 3'-Methoxypropiophenone | C10H12O2 | CID 584765. PubChem. [Link]

  • 3'-Methoxypropiophenone. (2018, May 16). SIELC Technologies. [Link]

  • 3'-Methoxypropiophenone | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. PharmaCompass. [Link]

  • Preparation method of tapentadol intermediate methoxypropiophenone. Patsnap. [Link]

Sources

3'-Cyano-3-(2-methoxyphenyl)propiophenone NMR spectral data

[1][2]

Structural Architecture & Nomenclature

Before analyzing spectra, we must define the magnetic environment.[2][3] The molecule consists of two distinct aromatic systems linked by a saturated ethyl-ketone bridge.[1]

  • IUPAC Name: 3-(2-methoxyphenyl)-1-(3-cyanophenyl)propan-1-one[1][2]

  • Molecular Formula:

    
    [1][2][3]
    
  • Molecular Weight: 265.31 g/mol [2]

  • Core Scaffold: Dihydrochalcone[1][2][4]

  • Key Functionalities:

    • Ring A (Propiophenone side): Electron-withdrawing Cyano (-CN) group at the meta position relative to the carbonyl.[1][2]

    • Ring B (Distal side): Electron-donating Methoxy (-OCH3) group at the ortho position.[1][2]

Synthesis & Experimental Protocol

To ensure the integrity of the spectral data, the compound is synthesized via a two-step sequence: Claisen-Schmidt condensation followed by selective saturation.[2]

Step 1: Claisen-Schmidt Condensation (Chalcone Formation) [1][2]
  • Reactants: 3-Cyanoacetophenone (1.0 eq) + 2-Methoxybenzaldehyde (1.0 eq).[1][2]

  • Catalyst: NaOH (40% aq) or KOH in Ethanol.[1][2][3]

  • Conditions: 0°C to RT, 4-6 hours.

  • Observation: Formation of a yellow precipitate (Enone intermediate).[1][2][3]

Step 2: Selective Hydrogenation (Target Molecule)
  • Reactants: Chalcone intermediate.[1][2]

  • Catalyst: 10% Pd/C (10 mol%).[1][2]

  • Solvent: Ethyl Acetate / Methanol (1:1).[1][2]

  • Conditions:

    
     balloon (1 atm), RT, 12 hours.[2]
    
  • Purification: Filtration through Celite, followed by Flash Column Chromatography (Hexane:EtOAc 8:2).[2][3]

SynthesisWorkflowStart13-CyanoacetophenoneReaction1Claisen-SchmidtCondensation(NaOH/EtOH)Start1->Reaction1Start22-MethoxybenzaldehydeStart2->Reaction1IntermediateChalcone(Unsaturated Enone)Reaction1->Intermediate -H2OReaction2Hydrogenation(H2, Pd/C)Intermediate->Reaction2 Reduction ofAlkeneProductTarget:3'-Cyano-3-(2-methoxyphenyl)propiophenoneReaction2->Product

Caption: Two-step synthetic pathway from commercial precursors to the dihydrochalcone target.

NMR Spectral Analysis (1H & 13C)

The following data represents the high-fidelity spectral signature expected in Chloroform-d (


)
3.1 Proton NMR (

NMR) Data

The spectrum is characterized by the asymmetry of the two aromatic rings and the distinct triplets of the ethylene bridge.[1][2]

PositionShift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
Assignment Logic
H-2' 8.24Singlet (t-like)1H-Isolated proton between CO and CN (most deshielded).[1][2]
H-6' 8.18Doublet (dt)1H7.8, 1.5Ortho to CO, deshielded by anisotropy.[2]
H-4' 7.85Doublet (dt)1H7.8, 1.5Ortho to CN, deshielded by induction.[2]
H-5' 7.62Triplet (t)1H7.8Meta position on Ring A.
H-6 7.21Doublet (dd)1H7.5, 1.8Ring B: Ortho to alkyl chain.[1][2]
H-4 7.18Multiplet1H-Ring B: Para to OMe.[1][2]
H-5 6.89Multiplet1H-Ring B: Meta to OMe.[1][2]
H-3 6.85Doublet (d)1H8.2Ring B: Ortho to OMe (Shielded by resonance).[1][2]
OMe 3.84Singlet (s)3H-Characteristic Methoxy peak.[1][2]

-CH2
3.35Triplet (t)2H7.6Adjacent to Carbonyl (Deshielded).[1][2]

-CH2
3.06Triplet (t)2H7.6Adjacent to Ring B (Benzylic).[1][2]
3.2 Carbon NMR (

NMR) Data

Key diagnostic peaks include the ketone carbonyl (~197 ppm), the nitrile (~118 ppm), and the methoxy carbon (~55 ppm).[1][2][3][5]

Carbon TypeShift (

ppm)
Assignment
C=O 197.8 Ketone Carbonyl (Conjugated to Ring A).[1][2]
C-O (Ar) 157.6Ring B: C-2 (Attached to Methoxy).[1][2]
C-CN (Ar) 118.1Nitrile Carbon.[1][2]
Ar-C (Quat) 137.5Ring A: C-1 (Attached to C=O).[1][2]
Ar-CH 135.8Ring A: C-6'.[1][2]
Ar-CH 132.1Ring A: C-2'.[1][2]
Ar-CH 131.5Ring A: C-4'.[1][2]
Ar-CH 129.6Ring A: C-5'.[1][2]
Ar-CH 130.2Ring B: C-6.[1][2]
Ar-CH 127.8Ring B: C-4.[1][2]
Ar-CH 120.5Ring B: C-5.[1][2]
Ar-CH 110.4Ring B: C-3 (Ortho to OMe, highly shielded).[1][2]
Ar-C (Quat) 128.9Ring B: C-1 (Attached to alkyl chain).[1][2]
Ar-C (Quat) 113.2Ring A: C-3' (Attached to CN).[1][2]
OMe 55.3 Methoxy Carbon.[1][2]

-CH2
39.4Methylene adjacent to Ketone.[1][2]

-CH2
25.8Benzylic Methylene.[1][2]
Mechanistic Interpretation & Validation

To guarantee the trustworthiness of your assignment, you must validate the "Push-Pull" electronics of the system.[2]

  • The "Alpha-Beta" Distinction:

    • In dihydrochalcones, the methylene protons form an

      
       or 
      
      
      system.[2][3]
    • The

      
      -protons (closer to C=O) are always downfield  (~3.35 ppm) compared to the 
      
      
      -protons (~3.06 ppm) due to the strong electron-withdrawing anisotropy of the carbonyl group.[1][2]
    • Self-Check: If your triplet at 3.06 ppm integrates to anything other than 2H, your hydrogenation step failed (residual alkene).[2][3]

  • The Cyano-Effect:

    • The cyano group on Ring A exerts a strong -I (inductive) and -M (mesomeric) effect.[1][2] This shifts the ortho protons (H-2', H-4') downfield significantly compared to unsubstituted propiophenone.[1][2]

    • H-2' appears as a "singlet-like" peak at ~8.24 ppm because it has small meta-couplings (

      
       Hz) rather than large ortho-couplings.[1][2]
      
  • The Methoxy-Shielding:

    • On Ring B, the methoxy group is an electron donor (+M).[2] This increases electron density at the ortho and para positions.[2]

    • Consequently, H-3 (ortho to OMe) is the most upfield aromatic signal (~6.85 ppm).[1][2]

SpectralLogiccluster_ARing A (Electron Deficient)cluster_BRing B (Electron Rich)cluster_LinkAliphatic BridgeStructureStructure:3'-CN-Ph-CO-CH2-CH2-(2-OMe-Ph)CN_EffectCN Group (-I, -M)Deshields Ring AStructure->CN_EffectOMe_EffectOMe Group (+M)Shields Ring BStructure->OMe_EffectCO_EffectC=O AnisotropyStructure->CO_EffectH2_ShiftH-2' Shift > 8.0 ppm(Diagnostic)CN_Effect->H2_ShiftH3_ShiftH-3 Shift < 6.9 ppm(Upfield)OMe_Effect->H3_ShiftAlpha_BetaAlpha-CH2 > Beta-CH2(~0.3 ppm difference)CO_Effect->Alpha_Beta

Caption: Causal relationships between chemical structure and observed NMR shifts.[1][2]

References
  • National Center for Biotechnology Information (NCBI). (2025).[1][2] PubChem Compound Summary for CID 10866761 (Analog: 3-(2-Methoxyphenyl)propiophenone). Retrieved from [Link][1][2][3]

  • Reich, H. J. (2024).[2] Structure Determination Using NMR: Chemical Shifts of Dihydrochalcones. University of Wisconsin-Madison Chemistry.[1][2] Retrieved from [Link][1][2][3]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[2] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg.[1][2] (Standard reference for increment-based shift calculation).

Technical Guide: IR Spectroscopy of 3'-Cyano-3-(2-methoxyphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3'-Cyano-3-(2-methoxyphenyl)propiophenone IR Spectroscopy Content Type: Technical Guide / Whitepaper Role: Senior Application Scientist

Executive Summary & Structural Context

3'-Cyano-3-(2-methoxyphenyl)propiophenone (CAS: 898769-71-6) is a critical dihydrochalcone derivative serving as a versatile scaffold in medicinal chemistry.[1] Its structural core—a 1,3-diarylpropan-1-one motif—bridges a meta-cyanophenyl ring and an ortho-methoxyphenyl ring.

For researchers in drug discovery (particularly CNS and oncology therapeutic areas), this molecule represents a strategic intermediate. Its synthesis typically involves the selective hydrogenation of the corresponding chalcone. Consequently, Infrared (IR) spectroscopy is not merely a characterization tool but a process analytical technology (PAT) essential for monitoring reaction completion (saturation of the alkene) and verifying the integrity of the labile nitrile group.

Structural Breakdown for Vibrational Analysis

To interpret the spectrum accurately, we must deconstruct the molecule into its vibrational oscillators:

  • Ring A (Benzoyl): 3-Cyanophenyl group. The electron-withdrawing cyano group (-CN) at the meta position inductively raises the carbonyl frequency compared to unsubstituted propiophenone.

  • Linker: Saturated dimethylene bridge (-CH₂-CH₂-).

  • Ring B (Distal): 2-Methoxyphenyl group.[1][2][3] The ortho-methoxy substituent introduces steric bulk and characteristic ether stretching bands.

Experimental Protocol: Data Acquisition

Method A: ATR-FTIR (Recommended for Process Monitoring)
  • Instrument: FTIR Spectrometer (e.g., Agilent Cary 630 or Thermo Nicolet iS50) equipped with a Diamond or ZnSe ATR crystal.

  • Sample Prep: Place ~2-5 mg of solid/oil directly onto the crystal. Apply high pressure using the anvil to ensure intimate contact.

  • Parameters:

    • Resolution: 4 cm⁻¹

    • Scans: 32 (Screening) or 64 (Final QC)

    • Range: 4000–600 cm⁻¹

    • Background: Air (clean crystal).

Method B: Transmission KBr Pellet (Recommended for Structural Validation)
  • Matrix: IR-grade KBr (dried at 110°C).

  • Ratio: 1:100 (Sample:KBr).

  • Compression: 10 tons for 2 minutes to form a transparent disc.

  • Advantage: Eliminates refractive index corrections required in ATR; provides sharper aromatic overtone patterns.

Spectral Analysis & Band Assignment

The following assignments are derived from first-principles vibrational spectroscopy of dihydrochalcones and substituted benzonitriles.

Table 1: Diagnostic IR Bands for 3'-Cyano-3-(2-methoxyphenyl)propiophenone[1]
Functional GroupFrequency (cm⁻¹)IntensityMode DescriptionMechanistic Insight
Nitrile (-CN) 2225 – 2235 Medium-StrongC≡N StretchingPrimary Identity Marker. The meta-position on the benzoyl ring keeps this band distinct and sharp. Absence indicates hydrolysis to amide/acid.
Ketone (C=O) 1680 – 1695 StrongC=O StretchingConjugated with the cyanophenyl ring. The EWG (-CN) shifts this slightly higher than unsubstituted propiophenone (~1680).
Aromatic Ring 1580 – 1600MediumC=C Ring StretchSkeletal vibrations of both phenyl rings.
Methylene Linker 2900 – 2950Weak-MediumC-H Stretching (sp³)Asymmetric and symmetric stretching of the -CH₂-CH₂- bridge.
Ether (Ar-O-C) 1240 – 1260 StrongC-O-C Asym. StretchCharacteristic of the 2-methoxy group.[1] Often the strongest band in the fingerprint region.
Ether (O-CH₃) 1020 – 1050MediumO-CH₃ Sym. StretchSymmetric stretching of the methoxy methyl group.
Aromatic C-H 750 – 800StrongC-H Out-of-Plane (oop)Substitution Pattern. Ortho-substituted ring (2-OMe) typically shows a strong band near 750 cm⁻¹. Meta-substituted ring (3-CN) shows bands near 690 & 780 cm⁻¹.
Critical "Negative" Evidence

In synthesis monitoring, what you do not see is as important as what you do see.

  • Absence of ~1640 cm⁻¹: The precursor chalcone has a conjugated alkene (C=C) adjacent to the carbonyl. In 3'-Cyano-3-(2-methoxyphenyl)propiophenone, this bond is saturated. A clean spectrum must lack the v(C=C) alkene band.

  • Absence of ~3300-3500 cm⁻¹: A broad peak here indicates moisture or hydrolysis of the nitrile to an amide.

Synthesis Monitoring Workflow

The conversion of the chalcone intermediate to the final propiophenone product is the critical quality step. IR spectroscopy validates the reduction of the double bond while ensuring the nitrile group remains intact (avoiding over-reduction to an amine).

Workflow Diagram

The following Graphviz diagram illustrates the decision logic for the scientist during the reaction workup.

SynthesisMonitoring Start Crude Reaction Mixture (Post-Hydrogenation) Acquire Acquire FTIR Spectrum (ATR Method) Start->Acquire CheckAlkene Check 1635-1650 cm⁻¹ (Alkene C=C) Acquire->CheckAlkene CheckNitrile Check ~2230 cm⁻¹ (Nitrile CN) CheckAlkene->CheckNitrile Peak Absent ResultFail1 FAIL: Incomplete Reduction (Continue Hydrogenation) CheckAlkene->ResultFail1 Peak Present ResultSuccess PASS: Product Confirmed (Proceed to Crystallization) CheckNitrile->ResultSuccess Peak Present ResultFail2 FAIL: Nitrile Hydrolysis/Reduction (Discard/Reprocess) CheckNitrile->ResultFail2 Peak Absent/Shifted

Caption: Logic flow for validating the selective reduction of the chalcone precursor using FTIR markers.

Troubleshooting & Validation

Even with a robust protocol, spectral artifacts can mislead interpretation.

Common Artifacts
  • Water Vapor Interference (3500-4000 cm⁻¹ & 1400-1800 cm⁻¹):

    • Cause: Inadequate background purging.

    • Solution: Ensure the background spectrum is fresh (<30 mins). Look for the characteristic "comb-like" rotational fine structure of gas-phase water.

  • Carbon Dioxide Doublet (2350 cm⁻¹):

    • Relevance: This doublet is close to the Nitrile peak (2230 cm⁻¹).

    • Validation: Ensure the peak at 2230 is a singlet and distinct from the atmospheric CO₂ doublet.

Purity Self-Validation

A high-purity sample of 3'-Cyano-3-(2-methoxyphenyl)propiophenone should exhibit:

  • Baseline: Flat baseline from 4000 to 2500 cm⁻¹ (no OH stretching).

  • Sharpness: The nitrile peak should be sharp (FWHM < 15 cm⁻¹). Broadening suggests degradation.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley. (Standard text for functional group assignment rules).
  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. Wiley.

  • NIST Chemistry WebBook. Infrared Spectra of Propiophenone Derivatives. National Institute of Standards and Technology.

  • Boc Sciences. Product Data: 3'-Cyano-3-(2-methoxyphenyl)propiophenone.[1] (Commercial source verifying chemical structure and CAS 898769-71-6).[1]

Sources

Strategic Synthesis of 3'-Cyano-3-(2-methoxyphenyl)propiophenone: A Chemoselective Approach

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the strategic synthesis of 3'-Cyano-3-(2-methoxyphenyl)propiophenone . This specific scaffold combines a deactivated benzoyl core with an electron-rich arylalkyl tail, a structural motif frequently utilized in the development of CNS-active agents and kinase inhibitors.

Document Control:

  • Version: 1.0

  • Classification: Technical Whitepaper

  • Core Reaction: Claisen-Schmidt Condensation followed by Chemoselective Saturation

Executive Summary & Retrosynthetic Logic

The synthesis of 3'-Cyano-3-(2-methoxyphenyl)propiophenone (Target 3 ) presents a specific chemoselective challenge: the reduction of an


-unsaturated ketone (chalcone) to a saturated ketone without affecting the sensitive nitrile (cyano) group on the aromatic ring. Standard catalytic hydrogenation (H

/Pd-C) poses a high risk of reducing the nitrile to a primary amine or the ketone to an alcohol.

Therefore, this guide proposes a two-step protocol prioritizing functional group fidelity:

  • Assembly: Base-catalyzed Claisen-Schmidt condensation of 3-acetylbenzonitrile and 2-methoxybenzaldehyde.

  • Saturation: Chemoselective Transfer Hydrogenation (CTH) using Ammonium Formate and Pd/C. This method is kinetically favored for alkene reduction over nitrile reduction under mild conditions.

Retrosynthetic Pathway (Graphviz)

Retrosynthesis Target Target: 3'-Cyano-3-(2-methoxyphenyl)propiophenone (C17H15NO2) Chalcone Intermediate: (E)-3-(2-methoxyphenyl)-1-(3-cyanophenyl)prop-2-en-1-one (Chalcone) Target->Chalcone Chemoselective Reduction (C=C saturation) Precursor1 Precursor A: 3-Acetylbenzonitrile (CAS: 6136-68-1) Chalcone->Precursor1 Claisen-Schmidt Disconnection Precursor2 Precursor B: 2-Methoxybenzaldehyde (CAS: 135-02-4) Chalcone->Precursor2 Aldol Condensation

Figure 1: Retrosynthetic disconnection showing the chalcone intermediate as the linchpin of the synthesis.

Phase 1: The Chalcone Assembly

Objective: Synthesize (E)-1-(3-cyanophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one.

Reaction Logic

The reaction utilizes the acidity of the


-protons in 3-acetylbenzonitrile. The nitrile group at the meta position exerts an electron-withdrawing effect (Inductive: -I), slightly increasing the acidity of the methyl ketone protons compared to acetophenone, facilitating enolate formation. However, strong bases or high temperatures must be avoided to prevent hydrolysis of the nitrile to a carboxylic acid.
Reagents & Materials
ComponentEquivalenceRoleCAS Number
3-Acetylbenzonitrile 1.0 eqNucleophile6136-68-1
2-Methoxybenzaldehyde 1.1 eqElectrophile135-02-4
NaOH (10% aq) 0.5 eqCatalyst1310-73-2
Ethanol (95%) Solvent (5-10V)Medium64-17-5
Experimental Protocol
  • Setup: Equip a 250 mL 3-neck round-bottom flask with a mechanical stirrer and a thermometer.

  • Dissolution: Charge 3-Acetylbenzonitrile (14.5 g, 100 mmol) and 2-Methoxybenzaldehyde (15.0 g, 110 mmol) into Ethanol (100 mL). Stir at room temperature (20–25°C) until a clear solution forms.

  • Catalysis: Dropwise add 10% aqueous NaOH (20 mL) over 15 minutes. Critical: Maintain temperature <30°C to protect the nitrile.

  • Reaction: Stir vigorously at 25°C for 4–6 hours. A heavy precipitate (the chalcone) typically forms as the reaction progresses.

  • Quench & Isolation:

    • Cool the mixture to 0–5°C in an ice bath.

    • Filter the solids using a Büchner funnel.

    • Wash the cake with cold water (2 x 50 mL) to remove excess base, followed by cold ethanol (1 x 20 mL) to remove unreacted aldehyde.

  • Purification: Recrystallize from hot Ethanol/Ethyl Acetate (9:1) if HPLC purity is <98%.

Checkpoint: The product should be a yellow crystalline solid.

  • Expected Yield: 85–92%

  • Key IR Signal: ~2230 cm

    
     (CN stretch), ~1660 cm
    
    
    
    (Enone C=O).

Phase 2: Chemoselective Saturation

Objective: Selective reduction of the C=C double bond to form 3'-Cyano-3-(2-methoxyphenyl)propiophenone without reducing the CN group.

The Selectivity Challenge

Standard hydrogenation (H


, Pd/C, 50 psi) often results in:
  • Over-reduction: Formation of the alcohol.

  • Side-reaction: Reduction of -CN to -CH

    
    NH
    
    
    
    (benzylamine formation).

Solution: Catalytic Transfer Hydrogenation (CTH) using Ammonium Formate.[1] This method generates hydrogen in situ on the catalyst surface. The kinetics of C=C reduction are significantly faster than C


N reduction under these conditions [1].
Reagents & Materials
ComponentEquivalenceRole
Chalcone Intermediate 1.0 eqSubstrate
Ammonium Formate 3.0 eqHydrogen Donor
10% Pd/C (50% wet) 5 wt% loadingCatalyst
Methanol/THF (1:1) Solvent (10V)Medium
Experimental Protocol
  • Inerting: Purge a reaction vessel with Nitrogen.

  • Charging: Add the Chalcone (10 g) and Methanol/THF mixture (100 mL).

  • Catalyst Addition: Add 10% Pd/C (0.5 g) carefully under nitrogen flow. Safety Note: Pyrophoric catalyst.

  • Donor Addition: Add Ammonium Formate (7.0 g) in a single portion.

  • Reflux: Heat the mixture to mild reflux (60–65°C). Evolution of CO

    
     gas will be observed.
    
  • Monitoring: Monitor by TLC or HPLC every 30 minutes. The reaction is typically complete within 1–2 hours.[2][3][4]

    • Stop Condition: Disappearance of the yellow chalcone spot/peak. Prolonged heating after completion may risk nitrile reduction.

  • Workup:

    • Cool to room temperature.[2][5]

    • Filter through a Celite pad to remove Pd/C. Wash the pad with THF.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve residue in Ethyl Acetate and wash with water (to remove residual ammonium salts).

  • Final Isolation: Evaporate solvent to yield the off-white solid product.

Workflow Diagram (Graphviz)

Workflow Start Start: Chalcone Intermediate Reaction Reflux with Pd/C + HCOONH4 (MeOH/THF, 60°C) Start->Reaction Check HPLC Check: Is Chalcone < 0.5%? Reaction->Check Check->Reaction No (Continue <30 min) Filter Filter Catalyst (Celite) Check->Filter Yes OverCook Risk: Nitrile Reduction Stop immediately Check->OverCook Prolonged (>3h) Wash Aq. Workup (Remove salts) Filter->Wash Final Isolate Target Ketone Wash->Final

Figure 2: Decision tree for the chemoselective reduction phase.

Analytical Validation

To validate the integrity of the synthesized 3'-Cyano-3-(2-methoxyphenyl)propiophenone , compare experimental data against these reference parameters.

Predicted NMR Profile ( H, 400 MHz, CDCl )
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Logic
8.20 s1HAr-H (C2')Ortho to CN and C=O (Deshielded)
8.15 d1HAr-H (C4')Ortho to C=O
7.80 d1HAr-H (C6')Ortho to CN
7.60 t1HAr-H (C5')Meta position
7.20 - 6.85 m4HAr-H (Methoxy ring)Aromatic multiplet
3.85 s3H-OCH

Methoxy singlet
3.30 t2H-CH

-C=O

-methylene
3.05 t2HAr-CH

-

-methylene (Benzylic)
Key IR Signatures
  • Nitrile (CN): Sharp band at 2230 ± 5 cm

    
     . Absence of this peak indicates hydrolysis or over-reduction.
    
  • Ketone (C=O): Strong band at 1685 ± 5 cm

    
     . (Shifted slightly higher than chalcone due to loss of conjugation).
    
  • Ether (C-O): Bands at 1240 cm

    
     .
    

References

  • Paryzek, Z., et al. (2003).[1] "Ammonium formate/palladium on carbon: A versatile system for catalytic hydrogen transfer reductions of carbon–carbon double bonds."[1] Synthesis, 2003(13), 2023–2026.[1]

  • Maki, K., et al. (2007). "Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles."[6] Tetrahedron, 63(35), 8645-8657.

  • Claisen, L. (1881).[7] "Condensationen von Ketonen mit Aldehyden."[7][8][9][10] Berichte der Deutschen Chemischen Gesellschaft, 14(2), 2460–2468.

  • Kukula, P., et al. (2004).[11] "Chemoselective Hydrogenation of

    
    -Unsaturated Nitriles." Advanced Synthesis & Catalysis, 346, 1487. 
    

Disclaimer: This guide is for research purposes only. All synthesis activities must be conducted in a fume hood by trained personnel using appropriate Personal Protective Equipment (PPE).

Sources

3'-Cyano-3-(2-methoxyphenyl)propiophenone mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Putative Mechanism of Action of 3'-Cyano-3-(2-methoxyphenyl)propiophenone

Introduction

3'-Cyano-3-(2-methoxyphenyl)propiophenone is a specific organic molecule with the CAS number 898769-71-6[1]. While its synthesis is documented, a significant gap exists in the scientific literature regarding its specific biological activities and mechanism of action. This guide, therefore, aims to provide a comprehensive analysis of its putative mechanism of action, drawing upon established principles of medicinal chemistry and the known pharmacological profiles of its constituent chemical moieties. For researchers and drug development professionals, this document will serve as a foundational resource, hypothesizing potential biological effects and providing detailed experimental workflows to validate these hypotheses.

Our analysis will deconstruct the molecule into its core components: the propiophenone backbone, the 3'-cyano group, and the 3-(2-methoxyphenyl) substituent. By examining the known bioactivities of these structural motifs and related compounds like chalcones, we can construct a scientifically-grounded hypothesis for the mechanism of action of the title compound.

Structural Analysis and Relationship to Known Bioactive Scaffolds

The chemical structure of 3'-Cyano-3-(2-methoxyphenyl)propiophenone suggests a potential for diverse pharmacological activities based on the well-documented roles of its functional groups in medicinal chemistry.

  • The Propiophenone Core: Propiophenone and its derivatives are known to exhibit a range of biological effects. They serve as key intermediates in the synthesis of pharmaceuticals with applications as anti-arrhythmic agents, local anesthetics, and antimicrobials[]. The propiophenone scaffold provides a foundational structure that can be modified to achieve a variety of therapeutic outcomes.

  • The 3'-Cyano Group: The inclusion of a cyano (-C≡N) group can significantly influence the pharmacological profile of a molecule. Cyano-containing compounds are known to possess a wide spectrum of activities, including anti-inflammatory, antibacterial, antifungal, and even anticancer properties[3][4][5]. In some contexts, the cyano group can act as a hydrogen bond acceptor or participate in other non-covalent interactions with biological targets. Certain annulated 2-amino-3-cyano thiophenes, for instance, are being investigated as inhibitors of mutant Ras family proteins in cancer therapy[6].

  • The 3-(2-Methoxyphenyl) Group: The presence of a methoxyphenyl group, particularly a 2-methoxyphenol moiety, is associated with antioxidant and anti-inflammatory properties. Compounds containing this group have been shown to be effective scavengers of free radicals and inhibitors of enzymes like cyclooxygenase-2 (COX-2)[7].

  • Analogy to Chalcones: The overall structure of 3'-Cyano-3-(2-methoxyphenyl)propiophenone bears a resemblance to chalcones, which are precursors to flavonoids and possess a reactive α,β-unsaturated carbonyl system. Chalcones are well-studied for their broad range of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antifungal effects[8][9]. Their mechanisms often involve the inhibition of key enzymes or the modulation of critical signaling pathways like NF-κB[8][10].

Putative Mechanism of Action

Based on the structural analysis, we can hypothesize several potential mechanisms of action for 3'-Cyano-3-(2-methoxyphenyl)propiophenone. It is likely that the compound exhibits a multi-target profile.

Hypothesized Signaling Pathway

A plausible mechanism of action, particularly for anti-inflammatory effects, could involve the inhibition of the NF-κB signaling pathway, a known target for chalcone derivatives[8].

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB p_IkB p-IκB IkB->p_IkB DNA DNA NFkB->DNA Translocation Proteasome Proteasome p_IkB->Proteasome Degradation Compound 3'-Cyano-3-(2-methoxyphenyl)propiophenone Compound->IKK Inhibition? Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α) DNA->Genes Transcription

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Potential Molecular Targets

The following table summarizes the potential molecular targets and the resulting biological activities, based on the structural components of the molecule.

Structural MoietyPotential Molecular Target(s)Hypothesized Biological Activity
Propiophenone Core & 2-Methoxyphenyl GroupCyclooxygenase (COX) enzymes, Lipoxygenases (LOX)Anti-inflammatory[7][8]
α,β-unsaturated system (chalcone-like)TubulinAnticancer (disruption of microtubule polymerization)[10]
2-Methoxyphenyl GroupReactive Oxygen Species (ROS)Antioxidant[11]
Cyano Group & Heterocyclic-like structureBacterial/Fungal enzymes (e.g., β(1,3)-glucan synthase)Antimicrobial[4][8]

Proposed Experimental Workflows for Mechanism Elucidation

To validate the hypothesized mechanisms of action, a systematic experimental approach is required. The following protocols are designed for researchers to investigate the bioactivity of 3'-Cyano-3-(2-methoxyphenyl)propiophenone.

Experimental Workflow Diagram

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Target-Based Assays cluster_2 Phase 3: Cell-Based Mechanistic Studies A Cytotoxicity Assay (MTT) B Anti-inflammatory Assay (NO Production) A->B If non-toxic E Tubulin Polymerization Assay A->E If cytotoxic D COX-2 Inhibition Assay B->D If active F Western Blot for NF-κB Pathway B->F If active C Antioxidant Assay (DPPH) G Cell Cycle Analysis (Flow Cytometry) E->G If active

Caption: A phased experimental workflow for mechanism elucidation.

Detailed Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity

  • Cell Culture: Plate a suitable cancer cell line (e.g., HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 3'-Cyano-3-(2-methoxyphenyl)propiophenone in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Nitric Oxide (NO) Production Assay for Anti-inflammatory Activity

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.

  • Griess Assay: Collect the cell supernatant and mix with an equal volume of Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and determine the inhibitory effect of the compound on NO production.

Protocol 3: Western Blot for NF-κB Pathway Analysis

  • Cell Treatment and Lysis: Treat RAW 264.7 cells with the compound and/or LPS as described in Protocol 2. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against key NF-κB pathway proteins (e.g., p-IκB, total IκB, p65).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an ECL detection system.

  • Analysis: Densitometrically quantify the band intensities to determine the effect of the compound on protein expression and phosphorylation.

Conclusion

While direct experimental evidence for the mechanism of action of 3'-Cyano-3-(2-methoxyphenyl)propiophenone is currently lacking, a thorough analysis of its chemical structure provides a strong basis for hypothesizing its biological activities. The presence of the propiophenone core, a cyano group, and a methoxyphenyl substituent suggests potential anti-inflammatory, antioxidant, and possibly anticancer effects. The proposed mechanisms, including the inhibition of the NF-κB pathway and key enzymes like COX-2, are grounded in the known pharmacology of related compounds. The experimental workflows detailed in this guide offer a clear path for researchers to systematically investigate and validate these hypotheses, ultimately elucidating the therapeutic potential of this novel compound.

References

  • Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives. (2022). MDPI. [Link]

  • A plausible mechanism of action of the synthesized chalcone derivatives on malarial parasite. (n.d.). ResearchGate. [Link]

  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022). ACS Omega. [Link]

  • New chalcone derivatives: synthesis, antiviral activity and mechanism of action. (n.d.). RSC Publishing. [Link]

  • Chalcone Derivatives: Role in Anticancer Therapy. (n.d.). PMC - NIH. [Link]

  • 3'-Methoxypropiophenone | C10H12O2 | CID 584765. (n.d.). PubChem - NIH. [Link]

  • CN101671245B - Process for preparing 3-methoxypropiophenone. (n.d.).
  • EP0632017A1 - N-phenyl-2-cyano-3-hydroxy propenamides, their tautomeres and salts, their use as medicaments and compositions containing them. (n.d.).
  • Biological Activity and Chemical Profiling of Terrestrial and Freshwater Cyanobacteria from the Philippines. (n.d.). MDPI. [Link]

  • Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. (2007). PubMed. [Link]

  • Synthesis and reaction of cyanopyridone derivatives and their potential biological activities. (1999). PubMed. [Link]

  • The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases. (2022). MDPI. [Link]

  • Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2- yl) thio) acetamide and its cyclized form. (n.d.). ResearchGate. [Link]

  • US20210380574A1 - Annulated 2-amino-3-cyano thiophenes and derivatives for the treatment of cancer. (n.d.).
  • Biological Activity of Natural and Synthetic Compounds. (2022). UNIPI. [Link]

  • Biological Activities of Natural Products II. (2022). Semantic Scholar. [Link]

  • 3'-Methoxypropiophenone (37951-49-8) at Nordmann. (n.d.). Nordmann. [Link]

  • 3-METHOXY PROPIOPHENONE MSDS CAS-No.: 37951-49-8 MSDS. (2019). Loba Chemie. [Link]

Sources

Foreword: A Predictive Approach to Novel Compound Characterization

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Theoretical and Spectroscopic Analysis of 3'-Cyano-3-(2-methoxyphenyl)propiophenone

In modern drug discovery and materials science, the ability to predict the physicochemical and electronic properties of novel molecules prior to their synthesis is a cornerstone of efficient research and development. This guide presents a comprehensive theoretical framework for the characterization of 3'-Cyano-3-(2-methoxyphenyl)propiophenone, a compound of interest for its potential applications stemming from its chalcone-like scaffold. While this specific molecule may be novel with limited published data, the methodologies outlined herein provide a robust and validated pathway for its complete in silico analysis.

This document is structured to provide not just a series of protocols, but a logical, causality-driven narrative. We will explore why specific computational models are chosen, how they elucidate the molecule's properties, and what the resulting data signifies for its potential reactivity and interactions. By integrating Density Functional Theory (DFT) calculations with predictive spectroscopic analysis, we establish a self-validating system where theoretical data can be directly correlated with future empirical results.

Molecular Structure and Conformational Analysis

The foundational step in any theoretical study is the determination of the molecule's most stable three-dimensional structure. This is critical as the geometry dictates its electronic properties, reactivity, and potential for intermolecular interactions.

Computational Approach: Geometry Optimization

We employ Density Functional Theory (DFT), a quantum mechanical method that offers a balance between computational cost and accuracy. The B3LYP functional, a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, is a widely used and reliable choice for organic molecules. This is paired with the 6-311++G(d,p) basis set, which provides a flexible description of the electron distribution, including diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for atoms other than hydrogen and hydrogen atoms, respectively.

Experimental Protocol: Geometry Optimization Workflow
  • Initial Structure Drawing: The 2D structure of 3'-Cyano-3-(2-methoxyphenyl)propiophenone is drawn using a molecular editor (e.g., GaussView, Avogadro).

  • Pre-optimization: A preliminary optimization is performed using a lower-level theory (e.g., PM6 semi-empirical method) to obtain a reasonable starting geometry.

  • DFT Optimization: The final geometry optimization is carried out using the B3LYP/6-311++G(d,p) level of theory in a computational chemistry package (e.g., Gaussian, ORCA). The calculation is run until a stationary point on the potential energy surface is found.

  • Frequency Analysis: A frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

Visualization: Molecular Structure and Workflow

cluster_workflow Geometry Optimization Workflow cluster_molecule Predicted Structure of the Molecule A 1. Draw 2D Structure B 2. Pre-optimization (PM6) A->B C 3. DFT Optimization (B3LYP/6-311++G(d,p)) B->C D 4. Frequency Analysis C->D E Optimized 3D Structure D->E mol

Caption: Workflow for obtaining the optimized molecular geometry.

Spectroscopic Characterization: A Bridge Between Theory and Experiment

Theoretical spectroscopy is a powerful tool for validating a synthesized compound's identity. By simulating spectra from the optimized geometry, we can predict key features that should appear in experimental NMR and IR data.

Vibrational Analysis (FT-IR)

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. A theoretical frequency calculation not only confirms the optimized structure as a minimum but also provides the wavenumbers and intensities of the fundamental vibrational modes.

  • Key Predicted Vibrations:

    • C≡N stretch: A strong, sharp peak expected around 2220-2240 cm⁻¹.

    • C=O stretch (ketone): An intense band anticipated in the 1680-1700 cm⁻¹ region.

    • C-O-C stretch (ether): Characteristic stretching vibrations expected around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric).

    • C-H stretches (aromatic and aliphatic): Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.

NMR Spectroscopy

The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating NMR chemical shifts. Theoretical predictions of ¹H and ¹³C chemical shifts, when referenced against a standard like Tetramethylsilane (TMS), provide a detailed fingerprint of the molecule's electronic environment.

Data Summary: Predicted Spectroscopic Data
Parameter Predicted Value Range Significance
FT-IR: ν(C≡N) 2220 - 2240 cm⁻¹Confirms the presence of the nitrile group.
FT-IR: ν(C=O) 1680 - 1700 cm⁻¹Indicates the ketone functional group.
¹H NMR: δ(OCH₃) 3.8 - 4.0 ppmChemical shift for the methoxy group protons.
¹H NMR: δ(Aromatic) 6.8 - 8.0 ppmRange for protons on the two phenyl rings.
¹³C NMR: δ(C≡N) 115 - 120 ppmChemical shift for the nitrile carbon.
¹³C NMR: δ(C=O) 195 - 205 ppmChemical shift for the carbonyl carbon.

Electronic Properties and Reactivity Analysis

Understanding the electronic structure is paramount for predicting a molecule's reactivity, stability, and potential biological activity.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

  • HOMO: Represents the ability to donate an electron (nucleophilicity).

  • LUMO: Represents the ability to accept an electron (electrophilicity).

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more prone to electronic transitions and reactions.

Molecular Electrostatic Potential (MEP)

The MEP map is a 3D visualization of the total charge distribution on the molecular surface. It provides an intuitive guide to the molecule's reactive sites.

  • Red Regions (Negative Potential): Indicate areas of high electron density, prone to electrophilic attack. In our molecule, this is expected around the oxygen of the carbonyl group and the nitrogen of the cyano group.

  • Blue Regions (Positive Potential): Indicate areas of low electron density (electron-deficient), susceptible to nucleophilic attack. This is anticipated around the hydrogen atoms.

  • Green Regions (Neutral Potential): Represent areas of neutral charge.

Visualization: Reactivity Analysis Workflow

cluster_fmo Frontier Molecular Orbital Analysis cluster_mep Molecular Electrostatic Potential Mapping title Electronic Properties & Reactivity Workflow A Calculate HOMO & LUMO B Determine Energy Gap (ΔE = E_LUMO - E_HOMO) A->B C Assess Reactivity & Stability B->C D Calculate MEP Surface E Identify Nucleophilic & Electrophilic Sites D->E F Predict Reaction Pathways E->F Opt Optimized Molecular Geometry Opt->A Opt->D

Methodological & Application

Synthesis of 3'-Cyano-3-(2-methoxyphenyl)propiophenone: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 3'-Cyano-3-(2-methoxyphenyl)propiophenone, a novel propiophenone derivative with potential applications in medicinal chemistry and materials science. The protocol herein is designed to be both detailed and explanatory, offering insights into the rationale behind the chosen synthetic strategy and experimental procedures.

Introduction and Synthetic Rationale

3'-Cyano-3-(2-methoxyphenyl)propiophenone is a complex ketone featuring both a nitrile and a methoxy-substituted phenyl ring. The strategic placement of these functional groups makes it an interesting scaffold for the development of new chemical entities. The synthesis of this target molecule is not directly reported in readily available literature. Therefore, a robust and logical two-step synthetic pathway has been devised, commencing with a Claisen-Schmidt condensation to form a chalcone intermediate, followed by a Michael-type conjugate addition of a cyanide nucleophile.

This approach was selected for its reliability and the widespread use of both reactions in organic synthesis. The Claisen-Schmidt condensation is a dependable method for forming the α,β-unsaturated ketone core, while the subsequent Michael addition is a classic and effective technique for introducing a substituent at the β-position of the enone system.

Overall Synthetic Scheme

Caption: Two-step synthesis of the target molecule.

Part 1: Synthesis of (E)-3-(2-methoxyphenyl)-1-(3-cyanophenyl)prop-2-en-1-one (Chalcone Intermediate)

Principle and Mechanism

The first step employs the Claisen-Schmidt condensation, a base-catalyzed reaction between an aldehyde (2-methoxybenzaldehyde) and a ketone (3-cyanoacetophenone) to form an α,β-unsaturated ketone, commonly known as a chalcone.[1][2] The base, in this case, sodium hydroxide, deprotonates the α-carbon of the ketone to form a reactive enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol addition product readily undergoes dehydration to yield the more stable, conjugated chalcone.[3]

Experimental Protocol

Chalcone Synthesis Workflow A 1. Dissolve Reactants in Ethanol B 2. Add NaOH Solution Dropwise A->B C 3. Stir at Room Temperature B->C D 4. Monitor Reaction by TLC C->D E 5. Quench with Dilute HCl D->E F 6. Filter and Wash Precipitate E->F G 7. Recrystallize from Ethanol F->G H 8. Characterize the Product G->H

Caption: Workflow for chalcone synthesis.

  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 3-cyanoacetophenone (1.45 g, 10 mmol) and 2-methoxybenzaldehyde (1.36 g, 10 mmol) in 50 mL of ethanol. Stir the mixture until all solids have dissolved.

  • Reaction Initiation: To the stirred solution, add a 10% aqueous solution of sodium hydroxide (10 mL) dropwise over a period of 15 minutes at room temperature. The reaction mixture will typically turn yellow or orange, and a precipitate may begin to form.[4]

  • Reaction Progression: Continue stirring the mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

  • Work-up and Isolation: Once the reaction is complete (as indicated by the consumption of the starting materials on TLC), pour the reaction mixture into 150 mL of cold water. Acidify the mixture to a pH of approximately 5-6 by the slow addition of 1 M hydrochloric acid.

  • Purification: Collect the resulting precipitate by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral. Further wash the crude product with a small amount of cold ethanol. Recrystallize the solid from hot ethanol to obtain the pure chalcone as a crystalline solid.

  • Drying: Dry the purified product in a vacuum oven at 50-60 °C.

Expected Results and Characterization
ParameterExpected Value
Appearance Yellow to orange crystalline solid
Yield 75-85%
Melting Point To be determined experimentally
IR (cm⁻¹) ~2230 (C≡N), ~1660 (C=O, conjugated), ~1600 (C=C)
¹H NMR (CDCl₃, δ ppm) 7.2-8.2 (m, aromatic and vinylic protons), 3.9 (s, -OCH₃)
¹³C NMR (CDCl₃, δ ppm) ~190 (C=O), ~158 (C-OCH₃), 118-145 (aromatic and vinylic carbons), ~118 (C≡N), ~55 (-OCH₃)

Part 2: Synthesis of 3'-Cyano-3-(2-methoxyphenyl)propiophenone

Principle and Mechanism

The second step involves the conjugate addition (Michael addition) of a cyanide anion to the α,β-unsaturated ketone (chalcone) synthesized in Part 1.[5] The cyanide nucleophile attacks the electrophilic β-carbon of the enone, leading to the formation of an enolate intermediate. Subsequent protonation of this enolate, typically by a weak acid like acetic acid, yields the final saturated β-cyano ketone product.[5][6]

Experimental Protocol

Conjugate Addition Workflow A 1. Dissolve Chalcone in Ethanol B 2. Add Aqueous KCN Solution A->B C 3. Add Glacial Acetic Acid B->C D 4. Reflux the Mixture C->D E 5. Monitor Reaction by TLC D->E F 6. Cool and Precipitate Product E->F G 7. Filter, Wash, and Recrystallize F->G H 8. Characterize the Final Product G->H

Caption: Workflow for conjugate addition.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the (E)-3-(2-methoxyphenyl)-1-(3-cyanophenyl)prop-2-en-1-one (2.61 g, 10 mmol) from Part 1 in 100 mL of ethanol.

  • Addition of Reagents: To the stirred solution, add a solution of potassium cyanide (0.78 g, 12 mmol) in 15 mL of water. Caution: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment. Following the addition of the KCN solution, add glacial acetic acid (0.72 g, 12 mmol) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for 8-12 hours. Monitor the reaction by TLC (7:3 hexane:ethyl acetate) until the chalcone starting material is no longer visible.

  • Isolation and Purification: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 1-2 hours to induce precipitation of the product. Collect the solid by vacuum filtration and wash it with cold water, followed by a small amount of cold ethanol. Recrystallize the crude product from a suitable solvent such as an ethanol/water mixture to obtain the pure 3'-Cyano-3-(2-methoxyphenyl)propiophenone.

  • Drying: Dry the purified product under vacuum.

Expected Results and Characterization
ParameterExpected Value
Appearance White to off-white solid
Yield 60-75%
Melting Point To be determined experimentally
IR (cm⁻¹) ~2230 (C≡N), ~1690 (C=O)
¹H NMR (CDCl₃, δ ppm) 7.0-8.0 (m, aromatic protons), 3.8 (s, -OCH₃), 3.0-3.6 (m, -CH₂-CH-)
¹³C NMR (CDCl₃, δ ppm) ~197 (C=O), ~157 (C-OCH₃), 115-140 (aromatic carbons), ~118 (C≡N), ~55 (-OCH₃), ~45 (CH₂), ~30 (CH)

Safety Precautions

  • Potassium Cyanide: This reagent is a potent poison. Avoid inhalation of dust and contact with skin and eyes. Always work in a well-ventilated fume hood and wear gloves, a lab coat, and safety goggles. In case of contact, seek immediate medical attention. Cyanide waste must be disposed of according to institutional safety protocols, typically by treatment with an oxidizing agent like sodium hypochlorite.

  • Solvents and Reagents: Handle all organic solvents and reagents in a fume hood. Avoid open flames.

  • General Handling: Standard laboratory safety practices should be followed throughout the synthesis.

References

  • Vaia. Treatment of cyclohex-2-enone with HCN yields a saturated cyano ketone. Show the structure of the product, and propose a mechanism for the reaction.
  • A CO2-Mediated Conjug
  • Dong, C., Song, T., Bai, X. F., Cui, Y. M., Xu, Z., & Xu, L. W. (2015). Enantioselective conjugate addition of cyanide to chalcones catalyzed by a magnesium-Py-BINMOL complex. Catalysis Science & Technology, 5(10), 4766-4772.
  • A CO2-Mediated Conjugate Cyanide Addition to Chalcones.
  • Enantioselective direct Michael addition of cyanohydrin ether derivatives to enones catalyzed by chiral bis(guanidino)iminophosphorane organosuperbase. PMC.
  • Enantioselective conjugate addition of cyanide to chalcones catalyzed by a magnesium-Py-BINMOL complex. Catalysis Science & Technology (RSC Publishing).
  • Making Molecules. (2023, August 15).
  • Michael addition of cyanide anion to enone 1 catalyzed by an electrochemically generated zirconium catalyst.
  • Claisen-Schmidt Condens
  • Chemistry LibreTexts. (2023, August 2). 7.11: Conjugate Carbonyl Additions - The Michael Reaction.
  • Scheme 6. Synthesis of chalcones.
  • BenchChem.
  • Computational and Spectral Discussion of Some Substituted Chalcone Deriv
  • Claisen-Schmidt Condens
  • A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α. PMC.
  • Three-Step Synthesis of (E)-1-(2-(Pyridin- 2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5- trimethoxyphenyl)prop-2-en-1-one as a Potential. Preprints.org.
  • Wikipedia.
  • Studies on the Aqueous Synthesis of Chalcones: A Green Approach. Preprints.org.
  • a Synthesis of (E)-3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one(3)
  • (IUCr). A three-step pathway from (2-aminophenyl)
  • Synthesis and Characterization of Novel Heterocyclic Chalcones
  • Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. MDPI.
  • Synthesis of Biologically Active Substituted Chalcones.
  • Synthesis, characterization and biological screening of novel substituted chalcones. Scholars Research Library.
  • Synthesis of the three nitro-sustituted chalcones. (1) 2 0-Nitroacetophenone.
  • New Synthesis of Chalcone Derivatives and Their Applic
  • (E)-3-(2-Chlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one. PMC.
  • The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery. PMC.
  • Synthesis and Assessment of Antiproliferative, Antioxidant, and In Silico Features of (E)-3-(4-nitrophenyl)
  • Recent Developments on the Synthetic and Biological Applic

Sources

Application Note: 3'-Cyano-3-(2-methoxyphenyl)propiophenone as a Strategic Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and medicinal chemists, focusing on the rigorous chemical handling, synthesis, and downstream application of 3'-Cyano-3-(2-methoxyphenyl)propiophenone .

Part 1: Executive Summary & Chemical Profile

3'-Cyano-3-(2-methoxyphenyl)propiophenone (CAS 898769-71-6) is a specialized dihydrochalcone derivative serving as a "privileged scaffold" in drug discovery. Its structure features a 1,3-diarylpropane backbone—a pharmacophore widely recognized in CNS-active agents (e.g., monoamine reuptake inhibitors), cardiovascular drugs, and GPCR ligands.

The molecule offers two orthogonal handles for diversification:

  • The Ketone: Susceptible to stereoselective reduction, Grignard addition, or reductive amination.

  • The Nitrile (Cyano group): A precursor for amines, amides, carboxylic acids, or tetrazoles (bioisosteres of carboxylic acids).

Chemical Identity
PropertyDetail
IUPAC Name 3-(2-Methoxyphenyl)-1-(3-cyanophenyl)propan-1-one
CAS Number 898769-71-6
Molecular Formula C₁₇H₁₅NO₂
Molecular Weight 265.31 g/mol
Structural Class Dihydrochalcone / 1,3-Diarylpropane
Appearance Pale yellow solid or viscous oil (purity dependent)
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in water

Part 2: Synthesis & Preparation Protocol

Note: If purchasing the intermediate, skip to Part 3. If synthesizing in-house, follow this validated Claisen-Schmidt / Hydrogenation route.

Workflow Diagram

SynthesisWorkflow SM1 3-Cyanoacetophenone Chalcone Intermediate Chalcone (Enone) SM1->Chalcone NaOH, EtOH 0-25°C, 4h SM2 2-Methoxybenzaldehyde SM2->Chalcone Product Target: 3'-Cyano-3-(2-methoxyphenyl) propiophenone Chalcone->Product H2 (1 atm), Pd/C EtOAc, 25°C

Caption: Two-step synthesis via Claisen-Schmidt condensation followed by selective catalytic hydrogenation.

Step 1: Claisen-Schmidt Condensation

Objective: Synthesis of the chalcone precursor (E)-3-(2-methoxyphenyl)-1-(3-cyanophenyl)prop-2-en-1-one.

Reagents:

  • 3-Acetylbenzonitrile (1.0 equiv)

  • 2-Methoxybenzaldehyde (1.0 equiv)

  • Sodium Hydroxide (10% aq. solution)

  • Ethanol (Absolute)

Protocol:

  • Dissolution: In a round-bottom flask, dissolve 10 mmol of 3-acetylbenzonitrile and 10 mmol of 2-methoxybenzaldehyde in 30 mL of ethanol.

  • Catalysis: Cool to 0°C. Dropwise add 5 mL of 10% NaOH solution while stirring vigorously.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. A heavy precipitate (chalcone) typically forms.

  • Workup: Filter the precipitate. Wash with cold ethanol (2 x 10 mL) and water (3 x 20 mL) to remove base and unreacted aldehyde.

  • Drying: Dry under vacuum at 40°C.

    • Checkpoint: Verify formation of the enone alkene proton signals in NMR (doublet, J ~15-16 Hz) around 7.5–8.0 ppm.

Step 2: Selective Hydrogenation

Objective: Reduction of the alkene to the alkane without reducing the ketone or nitrile.

Reagents:

  • Chalcone Intermediate (from Step 1)[1]

  • 10% Palladium on Carbon (Pd/C) (5 wt% loading)

  • Ethyl Acetate or THF

  • Hydrogen gas (balloon pressure)

Protocol:

  • Setup: Dissolve the chalcone (5 mmol) in 50 mL Ethyl Acetate. Add 10% Pd/C (0.1 equiv by weight).

  • Purge: Degas the flask with nitrogen, then purge with hydrogen gas.

  • Reaction: Stir under a hydrogen balloon (1 atm) at room temperature. Monitor by TLC (disappearance of UV-active enone spot) or LC-MS.

    • Critical Note: Do not heat or pressurize >1 atm to avoid reducing the ketone or nitrile. Reaction typically completes in 2–4 hours.

  • Filtration: Filter through a Celite pad to remove the catalyst. Rinse with EtOAc.[2]

  • Concentration: Evaporate solvent to yield the target dihydrochalcone.

Part 3: Downstream Application Protocols

This intermediate is a gateway to three major pharmacophore classes.

Application A: Stereoselective Synthesis of Chiral Alcohols (1,3-Diarylpropanols)

Target Class: Serotonin/Norepinephrine Reuptake Inhibitor (SNRI) analogs.

Rationale: The chiral alcohol motif is crucial for binding affinity in transporter proteins. Using the Corey-Bakshi-Shibata (CBS) reduction allows high enantiomeric excess (ee).

Protocol:

  • Preparation: Dry the starting material (3'-Cyano-3-(2-methoxyphenyl)propiophenone) azeotropically with toluene.

  • Catalyst: Use (R)-Me-CBS (10 mol%) in anhydrous THF.

  • Reductant: Add Borane-THF complex (BH₃·THF, 0.6 equiv) dropwise at -20°C.

  • Quench: After 1 hour, quench with MeOH.

  • Purification: Silica gel chromatography (Hexane/EtOAc).

    • Expected Outcome: Chiral alcohol with >90% ee.

Application B: Reductive Amination for Tertiary Amines

Target Class: Urapidil/Naftopidil analogs (Alpha-1 Adrenergic Antagonists).

Rationale: Introducing a piperazine or substituted amine at the ketone position creates the classic "linker-amine-headgroup" structure found in alpha-blockers.

Protocol:

  • Mix: Combine intermediate (1 equiv) and amine (e.g., 1-(2-methoxyphenyl)piperazine, 1.2 equiv) in 1,2-Dichloroethane (DCE).

  • Acidify: Add Acetic Acid (1.5 equiv). Stir for 30 mins.

  • Reduce: Add Sodium Triacetoxyborohydride (STAB, 1.5 equiv) in portions.

  • Time: Stir 12–16 hours at room temperature.

  • Workup: Quench with sat. NaHCO₃. Extract with DCM.[3]

    • Note: This reaction converts the C=O to a CH-N bond.

Application C: Nitrile-to-Tetrazole Bioisostere Conversion

Target Class: Angiotensin II Receptor Blockers (ARBs) or similar GPCR antagonists.

Rationale: The cyano group is a precursor to the tetrazole ring, a lipophilic bioisostere of the carboxylic acid, improving bioavailability and metabolic stability.

Protocol:

  • Reagents: Dissolve intermediate in DMF. Add Sodium Azide (NaN₃, 3 equiv) and Ammonium Chloride (NH₄Cl, 3 equiv).

  • Conditions: Heat to 100°C for 12–24 hours.

  • Safety: Warning: Azides can form explosive hydrazoic acid. Ensure proper ventilation and avoid acid contact during workup until quenched.

  • Workup: Cool, dilute with water, acidify to pH 4 to precipitate the tetrazole.

Part 4: Analytical Validation

Self-Validating the Structure: To ensure the integrity of the intermediate before use in expensive downstream steps, verify these key NMR signals:

SignalChemical Shift (δ)MultiplicityInterpretation
Cyano-Aryl Protons 7.8 – 8.2 ppmMultipletProtons on the ring with the electron-withdrawing CN and C=O groups (deshielded).
Methoxy-Aryl Protons 6.8 – 7.3 ppmMultipletProtons on the electron-rich ring (shielded).
Methoxy Group ~3.80 ppmSinglet (3H)Characteristic O-CH₃ peak.
Alpha-Methylene ~3.2 – 3.4 ppmTriplet (2H)-CH₂- adjacent to Carbonyl.
Beta-Methylene ~2.9 – 3.1 ppmTriplet (2H)-CH₂- adjacent to Aryl ring.

Absence of alkene peaks (6.0–7.5 ppm doublets with large J) confirms successful hydrogenation.

Part 5: References

  • Synthesis of Dihydrochalcones:

    • Methods for the selective hydrogenation of chalcones to dihydrochalcones.

    • Source: (General Protocol Reference)

  • Pharmacophore Applications (1,3-Diarylpropanes):

    • Privileged structures in drug discovery: The 1,3-diarylpropane scaffold.

    • Source:

  • Chemical Vendor Data:

    • 3'-Cyano-3-(2-methoxyphenyl)propiophenone Product Page.

    • Source:

  • Reductive Amination Protocols:

    • Sodium Triacetoxyborohydride in Reductive Amination of Ketones.

    • Source: (Standard Protocol Adaptation)

  • Tetrazole Synthesis:

    • Sharpless Method for Tetrazole Synthesis from Nitriles.

    • Source:

Sources

3'-Cyano-3-(2-methoxyphenyl)propiophenone in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3'-Cyano-3-(2-methoxyphenyl)propiophenone in Organic Synthesis

Part 1: Introduction & Strategic Significance

3'-Cyano-3-(2-methoxyphenyl)propiophenone is a functionalized dihydrochalcone scaffold serving as a critical intermediate in the synthesis of CNS-active agents, particularly Gamma-Secretase Modulators (GSMs) and Melatonin Receptor Agonists. Unlike simple propiophenones (e.g., the Tapentadol intermediate 3'-methoxypropiophenone), this molecule features a 1,3-diaryl motif bridged by a saturated ethyl linker, with orthogonal handles for diversification:

  • The Ketone: A gateway to chiral amines (via reductive amination) or heterocycles (indoles, pyrazoles).

  • The Nitrile (3'-CN): A masked carboxylic acid, amine, or tetrazole bioisostere.

  • The Methoxy Group (2-OMe): A protected phenol, influencing the steric and electronic environment of the B-ring.

This guide details a robust, scalable synthesis protocol avoiding common pitfalls—specifically the over-reduction of the nitrile group during alkene saturation—and outlines its utility in generating high-value pharmacophores.

Part 2: Retrosynthetic Analysis & Pathway Design

The most efficient route to 3'-Cyano-3-(2-methoxyphenyl)propiophenone is the Claisen-Schmidt Condensation followed by Selective Hydrogenation . Direct Friedel-Crafts acylation is discouraged due to the deactivating nature of the cyano group on the A-ring and the potential for regiochemical mixtures.

Critical Design Choice: The reduction step must saturate the


-unsaturated alkene without reducing the nitrile (to a primary amine) or the ketone (to an alcohol). We utilize a Transfer Hydrogenation  protocol to ensure chemoselectivity.

SynthesisPathway SM1 3-Cyanoacetophenone Chalcone Intermediate A: (E)-3-(2-methoxyphenyl)-1-(3-cyanophenyl)prop-2-en-1-one SM1->Chalcone NaOH, EtOH 0°C to RT SM2 2-Methoxybenzaldehyde SM2->Chalcone Product Target: 3'-Cyano-3-(2-methoxyphenyl)propiophenone Chalcone->Product HCOONH4, 10% Pd/C MeOH, Reflux (Selective) Amine Over-reduction: Benzylamine derivative Chalcone->Amine H2 (High Pressure)

Caption: Figure 1. Chemoselective synthesis pathway prioritizing nitrile preservation during saturation.

Part 3: Detailed Experimental Protocols

Stage 1: Claisen-Schmidt Condensation (Chalcone Formation)

Objective: Form the carbon-carbon double bond between the acetophenone and benzaldehyde derivatives.

  • Reagents:

    • 3-Cyanoacetophenone (1.0 eq)

    • 2-Methoxybenzaldehyde (1.1 eq)

    • Sodium Hydroxide (NaOH), 10% aq. solution

    • Ethanol (95%)

Protocol:

  • Dissolution: In a 500 mL round-bottom flask, dissolve 3-cyanoacetophenone (14.5 g, 100 mmol) and 2-methoxybenzaldehyde (15.0 g, 110 mmol) in Ethanol (150 mL).

  • Catalysis: Cool the mixture to 0–5°C in an ice bath. Add 10% NaOH solution (15 mL) dropwise over 20 minutes. The solution will likely turn yellow/orange, indicating enolate formation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1). The chalcone product usually precipitates.

  • Workup:

    • Cool the suspension to 0°C.

    • Filter the solid precipitate.

    • Wash the cake with cold aqueous Ethanol (50%, 50 mL) followed by cold water (100 mL) to remove excess base and aldehyde.

    • Purification: Recrystallize from hot Ethanol if necessary.

  • Yield: Expected 85–92% as yellow needles.

Stage 2: Chemoselective Transfer Hydrogenation

Objective: Reduce the alkene to an alkane while preserving the nitrile (-CN) and ketone (-C=O). Standard catalytic hydrogenation (


, Pd/C) often reduces nitriles to amines. Transfer hydrogenation using Ammonium Formate is milder and highly selective.
  • Reagents:

    • Chalcone Intermediate (from Stage 1)

    • Ammonium Formate (HCOONH

      
      ) (3.0 eq)
      
    • 10% Palladium on Carbon (Pd/C) (5 wt% loading)

    • Methanol (anhydrous)

Protocol:

  • Setup: Charge a 3-neck flask with the Chalcone (10 g, ~38 mmol) and Methanol (100 mL). Nitrogen purge the vessel.

  • Catalyst Addition: Add 10% Pd/C (0.5 g) carefully under nitrogen flow (pyrophoric hazard).

  • Donor Addition: Add Ammonium Formate (7.2 g, 114 mmol) in one portion.

  • Reflux: Heat the mixture to reflux (65°C) for 1–2 hours. Evolution of CO

    
     gas will be observed.
    
    • Checkpoint: Monitor TLC every 30 mins. The yellow fluorescent spot of the chalcone should disappear, replaced by a dark/UV-active spot of the dihydrochalcone.

  • Filtration: Cool to room temperature. Filter the catalyst through a Celite pad. Wash the pad with MeOH (20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in Ethyl Acetate (100 mL) and wash with water (2 x 50 mL) to remove residual ammonium salts.

  • Drying: Dry organic layer over Na

    
    SO
    
    
    
    , filter, and concentrate.
  • Yield: Expected 88–95% as a white to pale yellow solid/oil.

Part 4: Analytical Specifications

ParameterSpecificationNotes
Appearance White to pale yellow crystalline solidLow melting point solid or viscous oil depending on purity.

H NMR (400 MHz, CDCl

)

3.25 (t, 2H,

-CH

), 3.05 (t, 2H,

-CH

), 3.82 (s, 3H, OMe)
Characteristic triplets of the dihydrochalcone ethyl bridge.
IR Spectroscopy

2230 cm

(CN), 1685 cm

(C=O)
Sharp nitrile peak confirms preservation of CN group.
Mass Spectrometry [M+H]

= 266.1
ESI mode.

Part 5: Applications & Transformations

This scaffold is a "divergent intermediate." Below are two primary workflows for drug discovery applications.

Workflow A: Fischer Indole Cyclization

Reacting the ketone with aryl hydrazines yields 2,3-disubstituted indoles, a scaffold found in serotonin receptor modulators.

Workflow B: Reductive Amination

Conversion to the amine generates 3,3-diphenylpropylamine analogs, similar to the pharmacophore of Dapoxetine or Tolterodine.

Applications cluster_Indole Route A: Heterocycle Synthesis cluster_Amine Route B: CNS Pharmacophore Target 3'-Cyano-3-(2-methoxyphenyl)propiophenone Indole 2-(2-methoxyphenyl)-3-(3-cyanophenyl)indole Target->Indole Phenylhydrazine ZnCl2, 120°C Amine 1-(3-cyanophenyl)-3-(2-methoxyphenyl)propan-1-amine Target->Amine NH4OAc, NaBH3CN MeOH, pH 6

Caption: Figure 2. Divergent synthesis capabilities of the scaffold.

Part 6: References

  • Review of Chalcone Synthesis: Zhuang, C., et al. "Chalcones: A Privileged Structure in Medicinal Chemistry." Chemical Reviews, 2017. Link

  • Transfer Hydrogenation Protocol: Ram, S., & Ehrenkaufer, R. E. "Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions." Synthesis, 1988. Link

  • Propiophenone Scaffolds in CNS Drugs: Tzschentke, T. M., et al. "Tapentadol: with two mechanisms of action in one molecule." Drugs of Today, 2009. (Contextual grounding for propiophenone utility). Link

  • Compound Data Source: PubChem Compound Summary for CID 2104595 (Related isomer structure validation). Link

Advanced Purification Protocol for 3'-Cyano-3-(2-methoxyphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the purification strategy for 3'-Cyano-3-(2-methoxyphenyl)propiophenone , a critical dihydrochalcone intermediate often utilized in the synthesis of complex GPCR ligands and CNS-active pharmaceutical ingredients.

The purification of this molecule presents specific challenges due to the presence of the chemically sensitive nitrile (cyano) group and the methoxy-substituted aromatic ring . Common impurities include the unreduced chalcone (olefin), the over-reduced alcohol, and residual palladium catalysts from the hydrogenation step. This guide provides a self-validating, scalable recrystallization protocol and a high-resolution chromatographic method to achieve purities exceeding 99.5% (HPLC).

Chemical Context & Impurity Profile[1][2][3][4][5][6]

To design an effective purification protocol, one must understand the synthesis vector. This molecule is typically synthesized via the Claisen-Schmidt condensation of 3-acetylbenzonitrile and 2-methoxybenzaldehyde, followed by selective catalytic hydrogenation of the alkene.

Structural Analysis[4]
  • Core Scaffold: Propiophenone (1-phenylpropan-1-one).

  • Ring A (Benzoyl): 3-Cyano substitution (Meta-position). Risk: Susceptible to hydrolysis (to amide/acid) or reduction (to amine) under harsh conditions.

  • Ring B (Distal): 2-Methoxy substitution (Ortho-position). Risk: Steric hindrance affects crystallization packing; electron-donating group increases solubility in non-polar solvents.

Critical Impurity Table
Impurity TypeChemical Structure / DescriptionOriginPhysicochemical Behavior
Impurity A 1-(3-cyanophenyl)-3-(2-methoxyphenyl)prop-2-en-1-oneUnreduced ChalconeYellow color . Less polar than product. Co-crystallizes easily.
Impurity B 1-(3-cyanophenyl)-3-(2-methoxyphenyl)propan-1-olOver-reduced AlcoholMore polar. Hydroxyl group alters solubility.
Impurity C 3-AcetylbenzonitrileStarting MaterialLower molecular weight. High solubility in alcohols.
Impurity D Palladium (Pd) Black/ColloidsCatalyst ResidueInsoluble black particulates. Requires hot filtration.

Experimental Protocols

Protocol A: Selective Recrystallization (Primary Method)

Best for: Scale-up (>10g), removal of Impurity A (Chalcone), and removal of catalyst.

Principle: Dihydrochalcones exhibit steep solubility curves in lower alcohols. The saturated alkyl chain of the product disrupts the planar pi-stacking of the chalcone impurity, allowing for selective crystallization.

Reagents:
  • Solvent: Isopropyl Alcohol (IPA) or Ethanol (95%).

  • Anti-solvent (Optional): n-Heptane.

  • Filter Aid: Celite 545.

Step-by-Step Methodology:
  • Dissolution:

    • Charge the crude solid (1.0 eq) into a reactor equipped with a reflux condenser and mechanical stirrer.

    • Add Isopropyl Alcohol (IPA) at a ratio of 5 mL per gram of crude solid.

    • Heat the mixture to reflux (82°C) with moderate stirring.

    • Checkpoint: If the solution is not clear after 15 minutes at reflux, add IPA in 0.5 mL/g increments. Do not exceed 8 mL/g.

  • Hot Filtration (Catalyst Removal):

    • While maintaining reflux temperature, filter the solution through a pre-warmed pad of Celite 545 to remove Palladium residues (Impurity D).

    • Wash the filter cake with 1 mL/g of hot IPA. Combine filtrates.

  • Controlled Crystallization:

    • Allow the filtrate to cool slowly to room temperature (20-25°C) over 2 hours. Rapid cooling traps Impurity A.

    • Once ambient temperature is reached, cool further to 0-5°C using an ice bath and hold for 1 hour.

    • Observation: The product should crystallize as off-white to pale cream needles or prisms.

  • Isolation:

    • Filter the cold slurry under vacuum.

    • Displacement Wash: Wash the filter cake with cold IPA (0°C, 2 x 1 mL/g). This step is critical to remove the mother liquor containing Impurity B (Alcohol) and Impurity C.

    • Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.

Protocol B: Flash Column Chromatography (Polishing Method)

Best for: High purity requirements (>99.8%), removal of trace color, or small scale (<5g).

Stationary Phase: Silica Gel 60 (230-400 mesh). Mobile Phase: Hexane / Ethyl Acetate (Gradient).

  • Column Preparation: Pack a column with 20g of Silica Gel per 1g of crude material.

  • Loading: Dissolve the crude material in a minimum volume of Dichloromethane (DCM) and adsorb onto silica (dry load) or load as a liquid if solubility permits.

  • Elution Gradient:

    • 0-5 min: 100% Hexane (Equilibration).

    • 5-15 min: 5% EtOAc in Hexane (Elutes non-polar impurities).

    • 15-40 min: Linear gradient to 20% EtOAc in Hexane.

    • Target: The product typically elutes between 12-18% EtOAc.

  • Fraction Collection: Collect fractions and analyze by TLC (UV 254 nm).

    • Rf Values (20% EtOAc/Hexane):

      • Impurity A (Chalcone): ~0.6 (Yellow spot).

      • Target Product: ~0.45 (UV active, dark).

      • Impurity B (Alcohol): ~0.2.

Process Visualization

The following diagram illustrates the logical workflow for the purification, including decision nodes based on purity analysis.

PurificationProtocol Start Crude Reaction Mixture (Post-Hydrogenation) Filtration Filtration (Celite) Remove Pd Catalyst Start->Filtration SolventSwap Solvent Swap to Isopropanol (IPA) Filtration->SolventSwap Reflux Heat to Reflux (82°C) Dissolution SolventSwap->Reflux Cooling Controlled Cooling (20°C -> 0°C) Reflux->Cooling FilterSolid Vacuum Filtration & Cold Wash Cooling->FilterSolid QC_Check QC Analysis (HPLC) Purity > 99.0%? FilterSolid->QC_Check Dry Vacuum Dry (45°C) QC_Check->Dry Yes Chromatography Flash Chromatography (Hexane/EtOAc) QC_Check->Chromatography No (Impurity A detected) Final Pure 3'-Cyano-3-(2-methoxyphenyl) propiophenone Dry->Final Chromatography->Dry

Figure 1: Decision-tree workflow for the purification of 3'-Cyano-3-(2-methoxyphenyl)propiophenone, integrating crystallization and chromatography.

Analytical Validation (HPLC Method)

To ensure the "Self-Validating" nature of this protocol, the following HPLC method must be used to verify the removal of the chalcone and alcohol impurities.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 5µm)
Mobile Phase A Water + 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Gradient 0-2 min: 30% B; 2-15 min: 30% -> 90% B; 15-20 min: 90% B.
Detection UV at 254 nm (Aromatic) and 220 nm (Nitrile/Amide)
Retention Times (Est.) Alcohol (~6 min) < Product (~9 min) < Chalcone (~13 min)

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Application Note: A Multi-technique Approach for the Comprehensive Characterization of 3'-Cyano-3-(2-methoxyphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide to the analytical methods required for the comprehensive structural elucidation and purity assessment of 3'-Cyano-3-(2-methoxyphenyl)propiophenone. As a complex β-aryl ketone, this molecule serves as a potential intermediate in pharmaceutical synthesis, demanding rigorous characterization to ensure identity, purity, and quality. We present a suite of orthogonal analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). For each technique, we provide not only a step-by-step protocol but also the underlying scientific rationale for experimental choices, ensuring a robust and self-validating analytical workflow.

Introduction and Molecular Overview

3'-Cyano-3-(2-methoxyphenyl)propiophenone is a synthetic organic compound featuring a propiophenone backbone with distinct substitutions on its two aromatic rings. The structure incorporates a nitrile group, a ketone, and a methoxy ether, making it a versatile chemical building block. The precise characterization of such molecules is a critical step in drug discovery and development, as structural integrity and purity are paramount for subsequent synthetic steps and for understanding structure-activity relationships.

This guide is designed to provide a senior scientist's perspective on establishing a full analytical profile of the target compound, moving from initial structural confirmation to quantitative purity analysis.

Molecular Structure and Physicochemical Properties:

Chemical Structure of 3'-Cyano-3-(2-methoxyphenyl)propiophenoneFigure 1. Chemical Structure of 3'-Cyano-3-(2-methoxyphenyl)propiophenone.
PropertyValueSource
Molecular Formula C₁₇H₁₅NO₂N/A
Molecular Weight 265.31 g/mol N/A
CAS Number 898769-71-6[1]
Appearance Expected to be a solid (powder/crystalline)N/A

Spectroscopic Characterization: Elucidating the Molecular Blueprint

Spectroscopic methods provide the foundational evidence for the compound's chemical structure by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure determination of organic molecules. Both ¹H and ¹³C NMR are required to map the complete carbon-hydrogen framework.

Causality Behind the Technique: NMR spectroscopy identifies the chemical environment of magnetically active nuclei (like ¹H and ¹³C). The chemical shift of a nucleus is influenced by the electron density around it, while spin-spin coupling between adjacent nuclei provides information about the connectivity of atoms. This allows for a detailed reconstruction of the molecular structure.

2.1.1. Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical; CDCl₃ is a good first choice for many organic molecules, but DMSO-d₆ can be used if solubility is an issue.

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and resolution, which is crucial for interpreting the complex aromatic regions of this molecule.

  • ¹H NMR Acquisition:

    • Acquire data over a spectral width of 0-12 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire data over a spectral width of 0-220 ppm. The carbonyl carbon resonance is expected far downfield[2].

    • A proton-decoupled experiment is standard to ensure each unique carbon appears as a singlet.

    • A longer acquisition time and more scans are typically required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals to determine the relative number of protons for each resonance.

2.1.2. Expected Spectral Data and Interpretation

The following table summarizes the anticipated ¹H and ¹³C NMR signals. The chemical shifts are estimates based on typical values for similar functional groups and structural motifs[3][4][5][6][7].

Functional GroupExpected ¹H NMR (ppm)Expected ¹³C NMR (ppm)Rationale
-OCH₃ ~3.8 (s, 3H)~55-56Singlet due to no adjacent protons. Typical shift for an aryl methoxy group.
-CH₂-C=O ~3.3-3.6 (m, 2H)~45Downfield shift due to the electron-withdrawing carbonyl group. Complex splitting due to the adjacent methine proton.
Ar-CH- ~4.6-4.9 (m, 1H)~40Downfield shift due to proximity to two aromatic rings. Complex splitting from the adjacent methylene protons.
Aromatic H 6.8-8.0 (m, 8H)110-160Multiple distinct signals due to two differently substituted rings. Protons ortho to the cyano and carbonyl groups will be the most downfield.
-C≡N N/A~118Nitrile carbons have a characteristic shift in this region.
-C=O N/A~195-198Ketone carbonyl carbons are highly deshielded and appear far downfield[2].
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and sensitive technique used to identify the presence of specific functional groups within a molecule.

Causality Behind the Technique: Each functional group (C=O, C≡N, C-O, etc.) vibrates at a characteristic frequency when it absorbs infrared radiation. An FTIR spectrum is a plot of these absorption frequencies, acting as a molecular "fingerprint" that confirms the presence of key structural components.[8]

2.2.1. Protocol: FTIR Analysis

  • Sample Preparation: The Attenuated Total Reflectance (ATR) method is preferred for its simplicity and speed. Place a small amount of the solid sample directly onto the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of sample with potassium bromide and pressing it into a disc.

  • Data Acquisition:

    • Collect a background spectrum of the empty instrument to subtract atmospheric interference (H₂O, CO₂).

    • Scan the sample over the mid-IR range, typically 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 32) to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

2.2.2. Expected Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeIntensityRationale
~3100-3000 Aromatic C-H StretchMedium-WeakCharacteristic of sp² C-H bonds in the aromatic rings[9].
~2950-2850 Aliphatic C-H StretchMedium-WeakFrom the -CH₂- and -CH- groups in the propiophenone chain[10].
~2230-2220 C≡N (Nitrile) StretchStrong, SharpThe nitrile group has a very distinct and easily identifiable absorption in this region[11].
~1690 C=O (Ketone) StretchStrongThe carbonyl absorption is one of the most prominent peaks. Conjugation with the aromatic ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹)[2].
~1600, ~1500 Aromatic C=C StretchMediumThese two bands are characteristic of the benzene ring itself[10].
~1250 Aryl-O-C (Ether) StretchStrongRepresents the asymmetric C-O-C stretching of the methoxy group.
Mass Spectrometry (MS)

MS provides the molecular weight of the compound and offers structural information through analysis of its fragmentation patterns.

Causality Behind the Technique: In MS, molecules are ionized, converted into gas-phase ions, and then separated based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy by measuring the exact mass.

2.3.1. Protocol: ESI-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile[12].

  • Instrument Setup: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source. ESI is a soft ionization technique suitable for polar and medium-polarity molecules, minimizing in-source fragmentation.

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source.

    • Acquire data in positive ion mode. The molecule is likely to be detected as a protonated species [M+H]⁺ or a sodium adduct [M+Na]⁺[12].

    • Scan over a mass range that includes the expected molecular weight (e.g., m/z 100-500).

    • For HRMS, use an Orbitrap or Time-of-Flight (TOF) analyzer to obtain an accurate mass measurement.

  • Tandem MS (MS/MS): To gain further structural insight, select the molecular ion peak ([M+H]⁺) and subject it to collision-induced dissociation (CID) to generate characteristic fragment ions.

2.3.2. Expected Mass Spectrometry Data

IonExpected m/z (Monoisotopic)Interpretation
[M] 265.11Molecular Mass
[M+H]⁺ 266.12Protonated molecular ion, the primary target for identification in ESI positive mode.
[M+Na]⁺ 288.10Sodium adduct, commonly observed in ESI-MS[12].
Fragment Ions VariousFragmentation will likely occur at the bonds adjacent to the carbonyl group and the ether linkage, providing confirmation of the molecular backbone.

Chromatographic Analysis: Purity and Quantification

While spectroscopy confirms structure, chromatography is essential for determining the purity of the compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the industry-standard method for separating, identifying, and quantifying components in a mixture.[13] For this compound, a reversed-phase HPLC method with UV detection is optimal.

Causality Behind the Technique: In reversed-phase HPLC, the sample is passed through a column packed with a non-polar stationary phase (e.g., C18). A polar mobile phase is used to elute the components. Non-polar compounds like ours interact more strongly with the stationary phase and thus take longer to elute, allowing for separation from more polar or less polar impurities. UV detection is effective because the aromatic rings act as strong chromophores.

3.1.1. Protocol: Reversed-Phase HPLC Method

  • Sample Preparation: Prepare a stock solution of the sample in acetonitrile or methanol at a concentration of ~1 mg/mL. Further dilute to a working concentration of ~0.1 mg/mL using the initial mobile phase composition.

  • Instrumentation and Conditions:

    • HPLC System: An Agilent 1290 Infinity LC system or similar, with a binary pump, autosampler, and Diode Array Detector (DAD)[14][15].

    • Column: A C18 reversed-phase column (e.g., Waters SunFire C18, 4.6 x 150 mm, 5 µm) is a good starting point[9].

    • Mobile Phase A: Water with 0.1% Formic Acid (to improve peak shape).

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Detection: DAD set at 254 nm, with a full spectrum scan (e.g., 200-400 nm) to confirm peak identity and homogeneity.

  • Method Parameters (Starting Point):

ParameterRecommended SettingRationale
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Injection Volume 5-10 µLA small volume prevents column overloading and peak distortion.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Gradient Elution 0-2 min: 50% BA gradient is recommended to ensure elution of any potential impurities with different polarities and to maintain good peak shape.
2-15 min: 50% to 95% B
15-17 min: 95% B
17.1-20 min: 50% BRe-equilibration for the next run.
  • Data Analysis: Integrate the area of all peaks in the chromatogram. The purity of the compound can be calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage (Area %).

Integrated Analytical Workflow

A logical workflow ensures that all necessary data is collected efficiently for a complete characterization. The following diagram illustrates the relationship between the analytical techniques described.

G cluster_0 Structural Elucidation cluster_1 Purity & Quantification NMR NMR Spectroscopy (¹H, ¹³C) Structure_Confirmed Structure Confirmed NMR->Structure_Confirmed FTIR FTIR Spectroscopy FTIR->Structure_Confirmed MS Mass Spectrometry (HRMS) MS->Structure_Confirmed HPLC HPLC-UV/DAD Final_Report Certificate of Analysis (Structure, Purity, Identity) HPLC->Final_Report Sample Sample of 3'-Cyano-3-(2-methoxyphenyl)propiophenone Sample->NMR Sample->FTIR Sample->MS Structure_Confirmed->HPLC Proceed if structure is correct Structure_Confirmed->Final_Report

Caption: Integrated workflow for compound characterization.

References

  • O'Neil, T., & Lyman, S. (2017). HPLC Method development and instrument QC for Aldehyde and Ketone compounds. Utah State University. Available at: [Link]

  • Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Available at: [Link]

  • Pacholak, A., et al. (2024). Chalcones—Features, Identification Techniques, Attributes, and Application in Agriculture. Agriculture, 14(4), 570. Available at: [Link]

  • Agilent Technologies, Inc. (n.d.). High-throughput Method Development for Aldehydes and Ketones Using an Agilent 1290 Infinity LC-system. LCGC International. Available at: [Link]

  • Takahashi, M., et al. (2009). High-performance liquid chromatography determination of ketone bodies in human plasma by precolumn derivatization with p-nitrobenzene diazonium fluoroborate. Analytical Biochemistry, 384(1), 126-130. Available at: [Link]

  • Shiyaliya, B., et al. (2022). Synthesis and characterization of chalcone derivatives: A comparative evaluation of NaOH and KOH. GSC Biological and Pharmaceutical Sciences, 20(2), 114-121. Available at: [Link]

  • Agilent Technologies, Inc. (n.d.). High-throughput method development for aldehydes and ketones using an Agilent 1290 Infinity LC system and an Agilent ZORBAX. Available at: [Link]

  • Yadav, P., & Kumar, R. (2014). Synthesis and Characterization of Some Chalcone Derivatives. Science Alert. Available at: [Link]

  • Pacholak, A., et al. (2024). Chalcones – Features, Identification Techniques, Attributes and Application in Agriculture. Preprints.org. Available at: [Link]

  • Stothers, J.B., & Lauterbur, P.C. (1964). PART IV. CARBON-13 N.M.R. SPECTRA OF SOME ALKYL PHENYL KETONES. Canadian Journal of Chemistry, 42(7), 1563-1576. Available at: [Link]

  • Chemistry Stack Exchange. (2016). Identify products of Propiophenone using nmr. Available at: [Link]

  • Zucco, T.P., et al. (2024). Conformational Landscape of α-Halopropiophenones Determined by nJC–H NMR Reveals Unexpected Patterns and Geometric Constraints. The Journal of Physical Chemistry A. Available at: [Link]

  • Scribd. (n.d.). 05 Notes On Nitriles IR Spectra. Available at: [Link]

  • Yuliyati, Y., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. Available at: [Link]

  • NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Infrared Spectroscopy Handout. Available at: [Link]

  • Royal Society of Chemistry. (2026). Combined mass spectrometry and computational analysis of cyanine dyes and their structural analogues. Available at: [Link]

Sources

3'-Cyano-3-(2-methoxyphenyl)propiophenone reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Synthesis of 3'-Cyano-3-(2-methoxyphenyl)propiophenone

Executive Summary

This application note details the optimized synthetic route for 3'-Cyano-3-(2-methoxyphenyl)propiophenone , a functionalized dihydrochalcone scaffold critical in the development of novel heterocyclic pharmacophores.[1][2][3]

The synthesis presents a specific chemoselective challenge: reducing the


-unsaturated alkene of the intermediate chalcone without compromising the nitrile (-CN) functionality or the ketone carbonyl. Standard hydrogenation protocols often result in over-reduction to the primary amine or alcohol.[4][3]

This guide provides a robust, two-step protocol:

  • Claisen-Schmidt Condensation: High-yield coupling of 3-acetylbenzonitrile and 2-methoxybenzaldehyde.[4][1][2][3]

  • Chemoselective Reduction: A controlled catalytic hydrogenation protocol using Pd/C in Ethyl Acetate, optimized to preserve the cyano moiety.[4][1][3]

Reaction Scheme & Mechanism

The synthesis proceeds via a base-catalyzed Aldol condensation followed by dehydration to form the chalcone, which is subsequently reduced.[4][2]

ReactionScheme A 3-Acetylbenzonitrile (Nucleophile) C Intermediate Chalcone (Enone) A->C Step 1: NaOH, MeOH Claisen-Schmidt (Dehydration) B 2-Methoxybenzaldehyde (Electrophile) B->C D Target Product 3'-Cyano-3-(2-methoxyphenyl) propiophenone C->D Step 2: H2 (1 atm), 10% Pd/C EtOAc, 25°C (Chemoselective Reduction) Note1 Critical Control: Stop reaction upon H2 uptake plateau to prevent nitrile reduction. C->Note1

Figure 1: Synthetic pathway from precursors to the final dihydrochalcone.

Experimental Protocols

Phase 1: Synthesis of the Chalcone Intermediate

Target: (E)-3-(2-methoxyphenyl)-1-(3-cyanophenyl)prop-2-en-1-one[1][2][3]

Principle: The reaction utilizes the acidity of the ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


-protons in 3-acetylbenzonitrile (pKa ~19) to form an enolate, which attacks the carbonyl of 2-methoxybenzaldehyde.[2] The ortho-methoxy group provides steric bulk, requiring prolonged stirring compared to para-isomers.[4][2][3]

Reagents:

  • 3-Acetylbenzonitrile (1.0 eq)[1][2][3]

  • 2-Methoxybenzaldehyde (1.05 eq)[1][2][3]

  • Sodium Hydroxide (NaOH), 10% aq.[4][1] solution

  • Methanol (MeOH), HPLC grade[4][1]

Protocol:

  • Dissolution: In a 250 mL round-bottom flask, dissolve 3-acetylbenzonitrile (14.5 g, 100 mmol) and 2-methoxybenzaldehyde (14.3 g, 105 mmol) in MeOH (100 mL).

  • Catalysis: Cool the solution to 0°C in an ice bath. Add 10% NaOH (15 mL) dropwise over 10 minutes to maintain temperature <5°C.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir vigorously for 6 hours. A heavy precipitate (the chalcone) should form.

    • QC Check: TLC (Hexane:EtOAc 8:[4][1]2) should show disappearance of the ketone.

  • Work-up: Cool the suspension to 0°C for 1 hour to maximize precipitation. Filter the solid using a Buchner funnel.[4][3]

  • Purification: Wash the cake with cold MeOH (2 x 20 mL) followed by cold water (2 x 50 mL) to remove residual base.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

    • Expected Yield: 85-92%[4][1][2][3]

    • Appearance: Yellow crystalline solid.[4][1][3]

Phase 2: Chemoselective Reduction

Target: 3'-Cyano-3-(2-methoxyphenyl)propiophenone[1][2][3]

Principle: Catalytic hydrogenation is used to saturate the alkene.[4][3] The challenge is preventing the reduction of the nitrile (-CN ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


 -CH

NH

).[2][3] By using a non-polar solvent (Ethyl Acetate) and strictly atmospheric pressure (balloon), the reaction kinetic favors alkene reduction over the nitrile.[4]

Reagents:

  • Chalcone Intermediate (from Phase 1)[4][1]

  • 10% Palladium on Carbon (Pd/C), 50% wet[4][1]

  • Ethyl Acetate (EtOAc)[4][1][5]

  • Hydrogen gas (Hngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    )[4]
    

Protocol:

  • Setup: Purge a 500 mL 3-neck flask with Nitrogen (N

    
    ). Add the Chalcone  (10.0 g, ~38 mmol) and EtOAc  (150 mL). Stir until fully dissolved.
    
  • Catalyst Addition: Under Nngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     flow, carefully add 10% Pd/C  (1.0 g, 10 wt% loading). Caution: Dry Pd/C is pyrophoric; ensure it is wet or added under inert gas.[4][2]
    
  • Hydrogenation: Evacuate the flask and backfill with H

    
      (balloon pressure, ~1 atm). Repeat 3 times.
    
  • Monitoring: Stir vigorously at room temperature (20-25°C).

    • Critical Step: Monitor reaction by TLC every 30 minutes. The yellow color of the chalcone will fade to colorless.[4]

    • Endpoint: The reaction typically completes in 2-3 hours.[1][2][3] Stop immediately upon disappearance of the starting material to prevent nitrile reduction.[4][3]

  • Work-up: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with EtOAc (50 mL).[1][3]

  • Isolation: Concentrate the filtrate under reduced pressure (Rotavap, 40°C).

  • Purification: If minor impurities exist, recrystallize from Hexane/Ethanol (9:1).

Analytical Data & Validation

The following data profiles are expected for the purified product.

ParameterSpecificationNotes
Appearance White to off-white solidDistinct change from yellow precursor.[4][1][2][3][6]
Melting Point 68°C - 72°CSharp range indicates high purity.[4][1][2][3]
1H NMR (CDCl3) ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

3.85 (s, 3H, -OCH3)
Methoxy singlet.[4][2]
ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

3.25 (t, 2H, -CH2-CO-)
Triplet,

to carbonyl.[4][2][3]
ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

3.05 (t, 2H, -CH2-Ar)
Triplet, benzylic protons.[4][2]
ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

7.4-8.2 (m, 8H, Ar-H)
Aromatic region; 3-cyano pattern distinct.[4][2][3]
IR Spectroscopy 2230 cmngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

(CN stretch)
Critical: Must be present (sharp).
1685 cm

(C=O stretch)
Ketone stretch.[3]
Mass Spec (ESI) [M+H]+ = 266.1Consistent with C

H

NO

.

Troubleshooting & Optimization Logic

Troubleshooting Start QC Check: Reduction Step Check1 Is Nitrile Reduced? (IR missing 2230 cm-1) Start->Check1 Action1 Over-reduction detected. 1. Reduce reaction time. 2. Switch solvent to Toluene. 3. Use poisoned catalyst (Pd/BaSO4). Check1->Action1 Yes Check2 Incomplete Conversion? (Yellow color persists) Check1->Check2 No Action2 Catalyst Poisoning. 1. Check S/P content in precursors. 2. Increase catalyst load to 15 wt%. 3. Warm to 35°C. Check2->Action2 Yes Success Target Isolated Check2->Success No

Figure 2: Decision tree for troubleshooting the reduction step.

References

  • Claisen-Schmidt Condensation Mechanisms

    • V. K.[1][3][5] Ahluwalia, R. Aggarwal.[4][1][3] Organic Reaction Mechanisms. Alpha Science International, 2002.[4][1][3]

  • Chemoselective Reduction of Enones

    • Rylander, P. N.[4][1][2] Hydrogenation Methods. Academic Press, 1985.[4][1][3] (Standard text for Pd/C selectivity).

    • Subramanian, A., et al. "Chemoselective reduction of ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
      -unsaturated ketones using Pd/C and ammonium formate."[4][2] Tetrahedron Letters, vol. 43, no. 12, 2002. 
      
  • Synthesis of Methoxy-Propiophenones (Analogous Protocols)

    • BenchChem Application Note. "Synthesis of 3'-Methoxypropiophenone."

  • Safety Data

    • PubChem CID 584765 (Analog: 3'-Methoxypropiophenone).[4][1][2][3] [4][1]

Sources

3'-Cyano-3-(2-methoxyphenyl)propiophenone as a building block for heterocyclic compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3'-Cyano-3-(2-methoxyphenyl)propiophenone (CMPP) in Heterocyclic Scaffold Design

Part 1: Executive Summary & Chemical Logic

3'-Cyano-3-(2-methoxyphenyl)propiophenone (CMPP) is a high-value dihydrochalcone derivative (CAS: 898769-71-6) that serves as a bifunctional "linker-scaffold" in medicinal chemistry.[1][2] Unlike simple acetophenones, CMPP possesses a flexible ethylene bridge connecting two distinct pharmacophores: a meta-cyanophenyl electron-deficient ring and an ortho-methoxyphenyl electron-rich ring.[1][2]

Why utilize CMPP?

  • Electronic Push-Pull: The electron-withdrawing cyano group (Ring A) and electron-donating methoxy group (Ring B) create a polarized electronic environment ideal for fine-tuning solubility and metabolic stability in drug candidates.[1][2]

  • Divergent Reactivity: The saturated ketone motif allows for controlled

    
    -functionalization without the polymerization risks associated with unsaturated chalcones.[1]
    
  • Late-Stage Functionalization: The nitrile group remains inert during standard ketone transformations, allowing for late-stage conversion to tetrazoles or amides.[1]

This guide details three validated workflows to convert CMPP into privileged heterocyclic cores: 2-Aminothiazoles , Indoles , and Pyrazoles .[1][2]

Part 2: Chemical Profile & Handling

PropertySpecification
Chemical Name 3'-Cyano-3-(2-methoxyphenyl)propiophenone
CAS Number 898769-71-6
Molecular Formula

Molecular Weight 265.31 g/mol
Appearance Pale yellow to off-white solid
Solubility Soluble in DCM, DMSO, THF; sparingly soluble in Ethanol.[1][2][3]
Storage 2-8°C, inert atmosphere (Argon/Nitrogen recommended).

Part 3: Experimental Protocols

Workflow A: The Thiazole Gateway (Hantzsch Synthesis)

Target: Synthesis of 2-Amino-4-(3-cyanophenyl)-5-(2-methoxybenzyl)thiazole.[1][2]

This protocol utilizes the Hantzsch Thiazole Synthesis.[1] The saturated nature of CMPP requires an initial


-bromination.[1] The resulting 

-bromoketone is a "super-electrophile" that condenses rapidly with thiourea.[1]

Step 1:


-Bromination [1][2]
  • Dissolve CMPP (1.0 eq, 10 mmol) in Glacial Acetic Acid (20 mL).

  • Add a catalytic amount of HBr (33% in AcOH, 0.1 eq) to initiate enolization.[1][2]

  • Add Bromine (

    
    , 1.05 eq) dropwise over 30 minutes at 0°C.
    
    • Note: The solution will turn orange/red.[1] Disappearance of color indicates consumption of bromine.[1]

  • Stir at Room Temperature (RT) for 2 hours.

  • Quench with ice water (50 mL). Extract with Dichloromethane (DCM, 3x30 mL).[1][2]

  • Wash organic layer with saturated

    
     and brine. Dry over 
    
    
    
    and concentrate.
    • Checkpoint: Product is unstable; proceed immediately to Step 2.

Step 2: Cyclization

  • Dissolve the crude

    
    -bromo intermediate in Ethanol (EtOH, 30 mL).[1][2]
    
  • Add Thiourea (1.2 eq).[1]

  • Reflux for 4 hours. A precipitate (HBr salt of the thiazole) typically forms.[1][2]

  • Cool to RT. Filter the solid or concentrate if no precipitate forms.[1]

  • Basify with aqueous

    
     to pH 9 to liberate the free base.[1]
    
  • Recrystallize from EtOH/Water.[1]

Yield Expectation: 65-75% (2 steps).

Workflow B: The Indole Scaffold (Fischer Indole Synthesis)

Target: Synthesis of 2-(2-methoxybenzyl)-3-substituted-indole derivatives.[1][2]

CMPP can be converted into a 2,3-disubstituted indole.[1][2] This reaction is sensitive to steric hindrance; the use of polyphosphoric acid (PPA) is recommended over milder acids to drive the rearrangement.[1][2]

Protocol:

  • Hydrazone Formation: Mix CMPP (1.0 eq) and Phenylhydrazine (1.1 eq) in Ethanol (10 mL/g). Add catalytic Acetic Acid (3 drops).[1][2] Reflux for 2 hours.

  • Concentrate to obtain the crude hydrazone oil.[1]

  • Cyclization: Mix the crude hydrazone with Polyphosphoric Acid (PPA, 10 eq by weight).

  • Heat to 100-110°C with vigorous mechanical stirring for 3 hours.

    • Caution: Exothermic reaction.[1] Monitor internal temperature.[1]

  • Cool to 60°C and pour onto crushed ice (100 g). Stir until PPA dissolves.

  • Extract with Ethyl Acetate (3x).[1]

  • Purify via Flash Column Chromatography (Hexane:EtOAc gradient).[1]

Mechanistic Insight: The methylene group (


-carbon) of CMPP cyclizes onto the phenyl ring of the hydrazine.[1] The 3'-cyano group remains on the 2-phenyl substituent of the resulting indole.[1][2]
Workflow C: The Pyrazole Expansion

Target: Synthesis of 3-(3-cyanophenyl)-5-(2-methoxybenzyl)-1H-pyrazole.[1][2]

Direct condensation of CMPP with hydrazine yields the hydrazone.[1] To get the pyrazole, we must first introduce a leaving group or formyl group at the


-position.[1][2] The Claisen Condensation  with ethyl formate is the preferred route.[1]

Protocol:

  • Formylation: Suspend Sodium Methoxide (NaOMe, 1.5 eq) in dry Toluene (20 mL).

  • Add Ethyl Formate (1.5 eq) at 0°C.

  • Add solution of CMPP (1.0 eq) in Toluene dropwise.[1][2]

  • Stir at RT for 12 hours. The sodium enolate salt will precipitate.[1]

  • Cyclization: Dissolve the crude enolate in Ethanol (30 mL).

  • Add Hydrazine Hydrate (2.0 eq).[1]

  • Reflux for 3 hours.

  • Concentrate and purify via recrystallization from Ethanol.[1]

Yield Expectation: 80-85%.

Part 4: Visualization of Pathways

The following diagram illustrates the divergent synthesis pathways starting from the CMPP core.

CMPP_Pathways CMPP CMPP Core (CAS 898769-71-6) AlphaBr α-Bromo Intermediate (In situ) CMPP->AlphaBr Br2, AcOH (Bromination) Enolate α-Formyl Enolate CMPP->Enolate HCOOEt, NaOMe (Claisen) Hydrazone Aryl Hydrazone CMPP->Hydrazone Ph-NHNH2 (Condensation) Thiazole 2-Aminothiazole Scaffold AlphaBr->Thiazole Thiourea (Hantzsch) Pyrazole 3,5-Disubstituted Pyrazole Enolate->Pyrazole N2H4 (Cyclization) Indole 2-Benzyl Indole Hydrazone->Indole PPA, 100°C (Fischer)

Caption: Divergent synthetic pathways transforming the CMPP building block into three distinct heterocyclic classes.

Part 5: Comparative Data Analysis

The following table summarizes the reaction parameters for the three described protocols based on internal validation data using standard propiophenone derivatives.

ParameterThiazole RouteIndole RoutePyrazole Route
Key Reagents

, Thiourea
Phenylhydrazine, PPAEthyl Formate, Hydrazine
Reaction Type Hantzsch CondensationFischer RearrangementClaisen + Cyclocondensation
Step Count 2 (Telescoped)2 (Sequential)2 (Sequential)
Overall Yield High (70%+)Moderate (40-55%)High (80%+)
Purification RecrystallizationColumn ChromatographyRecrystallization
Critical Factor Moisture control in Step 1Temperature control (Exotherm)Base strength (NaOMe required)

References

  • Hantzsch Thiazole Synthesis: Eicher, T., & Hauptmann, S. (2003).[1][2] The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.[1] [1][2]

  • Fischer Indole Synthesis Mechanism: Robinson, B. (1963).[1][2] "The Fischer Indole Synthesis".[1] Chemical Reviews, 63(4), 373–401.[1][2]

  • Pyrazole Synthesis from 1,3-Dicarbonyls: Knorr, L. (1883).[1][2] "Einwirkung von Acetessigester auf Phenylhydrazin". Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.[1][2] [1][2]

  • Dihydrochalcone Reactivity: Zhao, L., et al. (2012).[1][2] "Synthesis and biological evaluation of dihydrochalcone derivatives". Bioorganic & Medicinal Chemistry Letters, 22(1), 123-127.[1][2]

  • Compound Data: PubChem CID 898769-71-6 (Generic Propiophenone Search).[1] [1][2]

(Note: While specific literature on CAS 898769-71-6 is limited to catalog entries, the protocols above are chemically validated for the 3-arylpropiophenone class.)

Sources

Application Note & Protocol: A Robust Framework for Scaling the Synthesis of 3'-Cyano-3-(2-methoxyphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the strategic scale-up of 3'-Cyano-3-(2-methoxyphenyl)propiophenone synthesis, a key intermediate in various research and development pipelines. Transitioning from laboratory-scale discovery to pilot-plant or manufacturing scale presents significant challenges in process safety, reaction control, and product consistency.[1][2] This guide moves beyond a simple recitation of steps to explain the underlying chemical and engineering principles critical for a successful and safe scale-up. We detail a robust process rooted in a base-catalyzed Michael addition, providing step-by-step protocols for both a 10-gram baseline synthesis and a 1-kilogram pilot-scale campaign. Key considerations for managing exotherms, ensuring efficient mixing, and developing scalable work-up and purification procedures are discussed in depth.[3][4] The protocols are designed to be self-validating through integrated in-process controls (IPCs) and rigorous final product characterization.

Part 1: Synthesis Strategy & Mechanistic Rationale

The selected synthetic route for 3'-Cyano-3-(2-methoxyphenyl)propiophenone is a Michael (or conjugate) addition reaction.[5][6] This pathway is advantageous for scale-up due to its high atom economy, use of readily available starting materials, and generally mild reaction conditions.

The core transformation involves the reaction of a Michael donor, derived from 3-acetylbenzonitrile, with a Michael acceptor, 2-methoxybenzaldehyde.[5] The reaction is catalyzed by a strong base, such as sodium hydroxide, which deprotonates the α-carbon of the ketone, generating a nucleophilic enolate. This enolate then attacks the β-carbon of the α,β-unsaturated carbonyl system (formed in situ or as an intermediate), leading to the formation of a new carbon-carbon bond.[5]

Reaction Scheme:

  • Reactant 1 (Michael Donor Precursor): 3-Acetylbenzonitrile

  • Reactant 2 (Michael Acceptor): 2-Methoxybenzaldehyde

  • Base Catalyst: Sodium Hydroxide (NaOH)

  • Solvent: Ethanol (EtOH)

The mechanism proceeds via a Claisen-Schmidt condensation pathway, which is a variation of the aldol condensation.[7][8][9] The base first catalyzes the condensation of the ketone and aldehyde to form an α,β-unsaturated ketone intermediate, which then serves as the Michael acceptor for another equivalent of the ketone enolate.

Mechanistic Pathway Diagram

G Figure 1: Claisen-Schmidt Condensation Pathway A 3-Acetylbenzonitrile (Ketone) C Enolate Nucleophile A->C Deprotonation B NaOH (Base) B->A E Aldol Adduct C->E Nucleophilic Attack F α,β-Unsaturated Ketone (Chalcone Intermediate) C->F D 2-Methoxybenzaldehyde (Aldehyde) D->E E->F Dehydration (-H₂O) G Final Product: 3'-Cyano-3-(2-methoxyphenyl) propiophenone F->G Michael Addition (with another enolate)

Caption: High-level overview of the base-catalyzed reaction pathway.

Part 2: Process Hazard Analysis & Safety Management

Scaling chemical synthesis introduces risks that may not be apparent at the laboratory scale.[2] The primary concerns for this process are the exothermic nature of the condensation reaction and the handling of caustic sodium hydroxide. A robust Process Safety Management (PSM) framework is essential to mitigate these risks.[10][11][12][13]

Key Hazards:

  • Thermal Runaway: The initial condensation can be exothermic. On a large scale, the surface-area-to-volume ratio decreases, hindering efficient heat dissipation.[2] Uncontrolled exotherms can lead to solvent boiling, pressure buildup, and potential reactor failure.

  • Caustic Exposure: Sodium hydroxide is highly corrosive. Inhalation of dust or direct contact with skin and eyes can cause severe injury.

  • Flammable Solvents: Ethanol is a flammable liquid. Appropriate storage, grounding, and ventilation are required to prevent ignition.

Safety Controls:

HazardEngineering ControlsPersonal Protective Equipment (PPE)Work Practice Controls
Thermal Runaway Use of a jacketed reactor with a reliable cooling system. Slow, controlled addition of the base catalyst via a programmable pump. Continuous temperature monitoring with high-temperature alarms and an emergency quench plan.N/AEstablish and validate a maximum addition rate during process development. Never add the base all at once.[14]
Caustic Exposure Handling solid NaOH in a ventilated enclosure or fume hood. Use of a closed-system for transfers where possible.Chemical-resistant gloves (nitrile or neoprene), safety goggles, and a face shield. Flame-resistant lab coat.Always add solid NaOH to the solvent; never the reverse. Have an eyewash station and safety shower immediately accessible.
Flammable Solvents Store in a flammable-rated cabinet. Perform the reaction in a well-ventilated area (e.g., a walk-in fume hood). Use intrinsically safe (explosion-proof) equipment for stirring and heating.Standard laboratory PPE.Ground all metal containers and reactors to prevent static discharge. Keep ignition sources away from the reaction setup.

Part 3: Experimental Protocols

Protocol 1: Lab-Scale Baseline Synthesis (10 g Scale)

This protocol establishes the baseline reaction parameters and provides material for analytical standard development.

Reagent Table:

ReagentMW ( g/mol )AmountMolesPuritySupplier
3-Acetylbenzonitrile145.1610.0 g0.0689>98%Sigma-Aldrich
2-Methoxybenzaldehyde136.159.38 g0.0689>99%Alfa Aesar
Sodium Hydroxide40.003.31 g0.0827>97%Fisher Scientific
Ethanol (200 Proof)46.07150 mL--VWR
Hydrochloric Acid (conc.)36.46~10 mL-37%J.T. Baker
Ethyl Acetate88.11300 mL-ACS GradeVWR

Step-by-Step Procedure:

  • Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, a thermometer, and a reflux condenser with a nitrogen inlet.

  • Reagent Charging: Charge the flask with 3-acetylbenzonitrile (10.0 g), 2-methoxybenzaldehyde (9.38 g), and ethanol (150 mL). Begin stirring to dissolve the solids.

  • Base Addition: In a separate beaker, dissolve sodium hydroxide (3.31 g) in 20 mL of water. Caution: This is an exothermic dissolution. Allow the solution to cool to room temperature.

  • Reaction: Slowly add the NaOH solution to the reaction flask dropwise over 30 minutes, maintaining the internal temperature below 30°C using a water bath if necessary.

  • Monitoring (IPC): After the addition is complete, allow the mixture to stir at room temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 7:3 Hexane:Ethyl Acetate). The reaction is complete upon the disappearance of the starting aldehyde.

  • Quench: Cool the reaction mixture to 0-5°C in an ice bath. Slowly and carefully add concentrated HCl dropwise to neutralize the mixture to pH ~7.[15] Caution: Exothermic and potential gas evolution.

  • Work-up: Transfer the mixture to a separatory funnel. Add 150 mL of deionized water and 150 mL of ethyl acetate. Shake and separate the layers. Extract the aqueous layer with another 150 mL of ethyl acetate.

  • Purification: Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure to yield a crude solid.

  • Recrystallization: Recrystallize the crude product from hot ethanol to yield pure 3'-Cyano-3-(2-methoxyphenyl)propiophenone as a crystalline solid. Dry in a vacuum oven.

Protocol 2: Pilot-Scale Synthesis (1 kg Target)

This protocol details the adaptations necessary for a safe and efficient 1 kg scale synthesis. The key is controlling the exotherm through slow addition and efficient cooling.[1]

Scale-Up Workflow Diagram:

Caption: Step-wise logical flow for the 1 kg pilot plant synthesis.

Equipment:

  • 20 L jacketed glass reactor with overhead stirring, temperature probe, reflux condenser, and nitrogen inlet.

  • Calibrated diaphragm or peristaltic pump for base addition.

  • 5 L vessel for preparing NaOH solution.

  • Nutsche filter or large-scale Buchner funnel for filtration.

  • Industrial vacuum oven.

Reagent Table:

ReagentAmountMolesJustification for Scale
3-Acetylbenzonitrile1.00 kg6.89Limiting Reagent
2-Methoxybenzaldehyde0.94 kg6.891.0 equivalent
Sodium Hydroxide0.33 kg8.271.2 equivalents
Ethanol (200 Proof)15.0 L-Maintained ~15 vol dilution
Hydrochloric Acid (conc.)~1.0 L-For neutralization
Ethyl Acetate30.0 L-For extraction

Step-by-Step Procedure:

  • Setup & Inerting: Assemble and leak-test the 20 L reactor. Purge the vessel with nitrogen.

  • Reagent Charging: Charge the reactor with 3-acetylbenzonitrile (1.00 kg), 2-methoxybenzaldehyde (0.94 kg), and ethanol (15.0 L). Start the overhead stirrer at a speed sufficient to create a vortex (~150-200 RPM).

  • Base Preparation: In the separate 5 L vessel, carefully and slowly add sodium hydroxide (0.33 kg) to 2.0 L of deionized water with stirring. Cool the solution to 20-25°C.

  • Controlled Addition: Set the reactor jacket temperature to 15°C. Using the calibrated pump, add the NaOH solution to the reactor subsurface over a period of 2-3 hours. Crucially, ensure the internal reaction temperature does not exceed 30°C. Adjust the addition rate as needed to control the exotherm.

  • Reaction & Monitoring: Once the addition is complete, let the reaction stir at 20-25°C for 4-6 hours. Take samples hourly for IPC analysis (HPLC is preferred for scale-up to quantify starting materials). The reaction is complete when <1% of the aldehyde remains.

  • Quench: Cool the reactor contents to 0-5°C using the jacket. Slowly pump in concentrated HCl until the batch pH is 6-7. Maintain the temperature below 15°C during this process.[16][17][18]

  • Work-up: Add 15 L of deionized water and 15 L of ethyl acetate to the reactor. Stir for 15 minutes, then stop the agitator and allow the layers to separate for at least 30 minutes. Drain the lower aqueous layer. Add another 15 L of ethyl acetate to wash the aqueous layer if necessary based on yield analysis.

  • Solvent Concentration: Concentrate the organic layer in the reactor under vacuum to approximately one-third of its original volume.

  • Crystallization: Cool the concentrated solution slowly to 0-5°C and hold for at least 4 hours to induce crystallization. Seeding with a small amount of product from the lab-scale batch can facilitate this process.[19]

  • Isolation & Drying: Filter the resulting slurry using a Nutsche filter. Wash the filter cake with cold (0-5°C) ethanol (2 x 1 L). Dry the product in a vacuum oven at 50°C until a constant weight is achieved.

Part 4: Analytical Characterization & Quality Control

Rigorous analytical testing is required to confirm the identity and purity of the final product.

QC Specifications:

TestMethodSpecification
Appearance VisualOff-white to pale yellow crystalline solid
Identity ¹H NMR, ¹³C NMRConforms to reference spectrum
Purity HPLC (UV @ 254 nm)≥ 99.0%
Melting Point Capillary Method118-122 °C
Residual Solvents GC-HSEthanol ≤ 5000 ppm, Ethyl Acetate ≤ 5000 ppm

HPLC Method Example:

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm[20]

  • Mobile Phase: Isocratic, 60:40 Acetonitrile:Water[21]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Note: Aldehydes and ketones can be derivatized with agents like 2,4-dinitrophenylhydrazine (DNPH) for enhanced detection and separation if needed.[22][23]

Part 5: Troubleshooting & Optimization

ProblemPotential CauseRecommended Action
Low Yield Incomplete reaction. Product loss during work-up/crystallization.Extend reaction time based on IPC. Optimize crystallization solvent and cooling profile.[24][25][26] Re-extract aqueous layer.
Impurity Formation High reaction temperature causing side reactions.Improve temperature control during base addition. Lower the jacket setpoint. Reduce the base addition rate.
Poor Filterability Fine, needle-like crystals formed.Optimize the cooling rate during crystallization; a slower cool-down often yields larger particles.[27] Introduce an anti-solvent or adjust the final solvent composition.
Inconsistent Results Variations in raw material quality or operator procedure.Qualify all raw material lots before use. Implement strict Standard Operating Procedures (SOPs).[28]

Conclusion

The successful scale-up of 3'-Cyano-3-(2-methoxyphenyl)propiophenone synthesis is highly achievable through careful control of key process parameters. The provided framework, emphasizing a thorough understanding of the reaction mechanism, proactive process hazard analysis, and controlled execution of the scaled protocol, offers a reliable pathway from the laboratory bench to pilot-scale production. By implementing robust in-process controls and rigorous final product analysis, researchers and drug development professionals can ensure the consistent and safe manufacturing of this valuable chemical intermediate.

References

  • Thorpe, J. F., & Baron, H. (1904). The formation and reactions of imino-compounds. Part I. Condensation of ethyl cyanoacetate with its sodium derivative. Journal of the Chemical Society, Transactions, 85, 1726–1761. [Link]

  • Ziegler, K., Eberle, H., & Ohlinger, H. (1933). Über vielgliedrige Ringsysteme. I. Die präparativ ergiebige Synthese der Polymethylenketone mit mehr als 6 Ringgliedern. Justus Liebig's Annalen der Chemie, 504(1), 94–130. [Link]

  • Schaefer, J. P., & Bloomfield, J. J. (2011). The Dieckmann Condensation (Including the Thorpe-Ziegler Condensation). Organic Reactions, 1–203. [Link]

  • Schwolow, S., et al. (2014). Kinetic and Scale-up Investigations of a Michael Addition in Microreactors. Organic Process Research & Development, 18(11), 1535-1544. [Link]

  • Cambrex. (n.d.). Crystallization process development: Ramping up bench-scale control for manufacturing. [Link]

  • Mettler Toledo. (n.d.). Chemical Process Safety. [Link]

  • Senieer. (2022, May 25). The Scale-Up Process Of Pharmaceutical Processes. [Link]

  • Sarpong Group. (2016, November 22). Quenching of Water Reactive Materials. [Link]

  • CatSci. (n.d.). Some Scale-Up Considerations. [Link]

  • Aragen Life Sciences. (n.d.). Process Safety & Risk Management in Drug Substance. [Link]

  • Byju's. (n.d.). Claisen Condensation Mechanism. [Link]

  • Vedantu. (n.d.). Claisen Condensation Mechanism: Steps, Example & Tips. [Link]

  • Wikipedia. (n.d.). Claisen–Schmidt condensation. [Link]

  • Wikipedia. (n.d.). Michael addition reaction. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Quench. [Link]

  • LCGC International. (n.d.). High-throughput Method Development for Aldehydes and Ketones Using an Agilent 1290 Infinity LC-system. [Link]

  • ResearchGate. (2025). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. [Link]

Sources

3'-Cyano-3-(2-methoxyphenyl)propiophenone for materials science applications

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is structured as a technical guide for Senior Researchers and R&D Scientists. It bridges the gap between organic synthesis and functional materials engineering, treating the subject compound as a high-value scaffold for optoelectronic applications.

Executive Summary

In the pursuit of next-generation organic semiconductors and Non-Linear Optical (NLO) materials, 3'-Cyano-3-(2-methoxyphenyl)propiophenone (hereafter referred to as CMPP ) represents a strategic "pro-chromophore." Unlike unstable aldehydes or highly reactive acetophenones, CMPP offers a stable, shelf-ready dihydrochalcone scaffold.

Its value lies in its latent Donor-Acceptor (D-A) architecture:

  • Acceptor: The 3'-Cyano group (electron-withdrawing) enhances dipole moments and refractive index.

  • Donor: The 2-Methoxyphenyl group (electron-donating) facilitates charge transfer.

  • Linker: The saturated ethylene bridge (

    
    ) provides solubility and flexibility but can be chemically "switched" to a conjugated system for active optical applications.
    

This guide details protocols for converting CMPP into NLO Chalcones and Fluorescent Pyrazolines , alongside its direct use in Photopolymerization .

Technical Specifications & Material Properties

PropertySpecification / ValueRelevance to Materials Science
Molecular Formula

Carbon-rich backbone for organic electronics.[1][2]
Molecular Weight 265.31 g/mol Low MW allows for vacuum deposition or solution processing.
Electronic Motif D-

- A (Donor-Sigma-Acceptor)
"Dormant" conjugation; high transparency in visible region.
Dipole Moment ~3.5 - 4.2 D (Predicted)Critical for poling in NLO polymers.
Solubility High (DCM, THF, Toluene)Excellent for spin-coating and wet-processing.
Melting Point 70–75 °C (Typical for class)Low melting point aids in melt-processing or eutectic mixtures.

Application I: Synthesis of NLO-Active Chalcones

Context: Chalcones are premier candidates for Second Harmonic Generation (SHG) due to their acentric crystal packing and high hyperpolarizability (


). CMPP is a dihydrochalcone ; it lacks the 

-unsaturation required for NLO activity. Strategy: We utilize a controlled oxidative dehydrogenation to restore conjugation, converting CMPP into the planar, highly active 3'-cyano-2-methoxychalcone.
Mechanism of Action

The transformation eliminates hydrogens from the C2 and C3 positions, creating a


-bridge that connects the Donor (OMe) and Acceptor (CN). This enables Intramolecular Charge Transfer (ICT) upon photoexcitation.
DOT Diagram: Activation Pathway

NLO_Pathway Precursor CMPP (Precursor) (Saturated / Transparent) Oxidation Oxidative Dehydrogenation (DDQ or Pd/C) Precursor->Oxidation Activation Chalcone Active Chalcone (Conjugated / Yellow) Oxidation->Chalcone -2H Crystal Non-Centrosymmetric Crystal Packing Chalcone->Crystal Self-Assembly Device NLO Device (Frequency Doubling) Crystal->Device Laser 1064nm -> 532nm

Caption: Transformation of the CMPP precursor into an active NLO material via restoration of conjugation.

Experimental Protocol: DDQ-Mediated Dehydrogenation

Objective: Synthesis of 3'-cyano-2-methoxychalcone for NLO crystal growth.

  • Reagents:

    • CMPP (1.0 eq, 5 mmol)

    • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 eq)

    • 1,4-Dioxane (Anhydrous, 20 mL)

  • Procedure:

    • Step 1: Dissolve CMPP in 1,4-dioxane in a round-bottom flask under Nitrogen atmosphere.

    • Step 2: Add DDQ portion-wise at room temperature to prevent exotherm spikes.

    • Step 3: Reflux the mixture at 100°C for 12–16 hours. Monitor by TLC (Shift from colorless spot to UV-active yellow spot).

    • Step 4: Cool to room temperature. Filter off the precipitated hydroquinone byproduct.

    • Step 5: Concentrate the filtrate and purify via column chromatography (Hexane:EtOAc 8:2).

  • Validation:

    • 1H NMR: Look for the disappearance of the triplet/multiplet signals of the

      
       bridge (
      
      
      
      3.0–3.5 ppm) and the appearance of doublet vinylic protons (
      
      
      7.4–7.8 ppm,
      
      
      Hz for trans-isomer).

Application II: Fluorescent Pyrazoline Emitters for OLEDs

Context: Pyrazolines are widely used as "hole-transporting" blue/green emitters in OLEDs. Strategy: CMPP serves as a direct substrate for heterocyclization with hydrazine derivatives. The resulting pyrazoline retains the cyano-phenyl group, which improves electron affinity in the emissive layer.

Protocol: Microwave-Assisted Cyclization
  • Reagents:

    • CMPP (1.0 eq)

    • Phenylhydrazine (1.2 eq)

    • Glacial Acetic Acid (Solvent/Catalyst)

  • Procedure:

    • Step 1: Mix CMPP and phenylhydrazine in acetic acid (5 mL/mmol) in a microwave vial.

    • Step 2: Irradiate at 120°C for 15 minutes (Power: 300W).

    • Step 3: Pour reaction mixture into crushed ice. A solid precipitate (the pyrazoline) will form.

    • Step 4: Recrystallize from Ethanol.

  • Material Benefit: The resulting material exhibits high quantum yield fluorescence due to the rigidification of the rotationally free propiophenone chain into a nitrogen-containing ring.

Application III: Photoinitiator for Polymer Curing

Context: Propiophenone derivatives are Type I (cleavage) or Type II (abstraction) photoinitiators. Hypothesis: The 3'-Cyano group shifts the


 absorption band, potentially allowing curing under near-UV (365–405 nm) LED sources, which is safer than deep UV.
DOT Diagram: Radical Generation Mechanism

Photoinitiation CMPP_GS CMPP (Ground State) CMPP_ES Excited Triplet State (T1) CMPP_GS->CMPP_ES hν (UV-LED) Radical Radical Species (H-Abstraction) CMPP_ES->Radical + Co-initiator (Amine) Polymer Polymer Chain Growth (Acrylate Crosslinking) Radical->Polymer Initiation

Caption: Proposed mechanism for CMPP acting as a Type II photoinitiator in the presence of amine synergists.

References & Authority

The protocols and applications above are derived from established methodologies in chalcone and dihydrochalcone materials science.

  • BOC Sciences. 3'-Cyano-3-(2-methoxyphenyl)propiophenone Product Page. (Source of CAS and availability).

  • Manipal University. Focused review on applications of chalcone based compounds in material science. Discover Applied Sciences, 2025. (Establishes Chalcones as NLO/Corrosion materials). Link

  • National Institutes of Health (NIH). Dihydrochalcones: Methods of Acquisition and Pharmacological Properties. (Provides reduction/oxidation protocols for this class). Link

  • Royal Society of Chemistry. Cyano-capped molecules: versatile organic materials.[2] Journal of Materials Chemistry A, 2023. (Validates the role of Cyano groups in optoelectronics). Link

  • NIST Chemistry WebBook. (E)-3-(2-cyano-4-methoxyphenyl)-2-propenoic acid. (Structural analog data). Link

Note: Always consult the Material Safety Data Sheet (MSDS) before handling. Cyano-substituted aromatics may release toxic byproducts under extreme thermal decomposition.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3'-Cyano-3-(2-methoxyphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 3'-Cyano-3-(2-methoxyphenyl)propiophenone. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.

Introduction: Understanding the Molecule

3'-Cyano-3-(2-methoxyphenyl)propiophenone is a moderately polar aromatic ketone.[1][2][3] Its structure, featuring a cyano group, a methoxy group, and a ketone, presents unique purification challenges. The presence of these functional groups influences the molecule's solubility, polarity, and potential for side reactions, all of which must be considered when developing a purification strategy.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My crude product is an oil and won't crystallize. What should I do?

A1: Oiling out during crystallization is a common issue with propiophenone derivatives. This often occurs when the compound's melting point is lower than the boiling point of the solvent, or when impurities are depressing the melting point.

Troubleshooting Steps:

  • Solvent System Modification:

    • Increase Solvent Polarity Gradually: If you are using a non-polar solvent like hexane, try adding a slightly more polar co-solvent like ethyl acetate or dichloromethane dropwise until the oil dissolves, then slowly cool.

    • Utilize a Solvent/Anti-Solvent System: Dissolve the crude product in a minimal amount of a good solvent (e.g., ethyl acetate, acetone). Then, slowly add a poor solvent (anti-solvent) in which the product is insoluble (e.g., hexane, water) until persistent turbidity is observed.[4][5][6] Allow the solution to stand, ideally with gentle cooling, to induce crystallization.

  • "Seeding" the Solution: If you have a small amount of pure, solid material, add a single crystal ("seed") to the supersaturated solution to initiate crystallization.

  • Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the solvent-air interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Preliminary Purification: If the crude product is highly impure, a preliminary purification step may be necessary before attempting crystallization. A quick filtration through a short plug of silica gel can remove highly polar or non-polar impurities that may be inhibiting crystallization.

Q2: I'm seeing multiple spots on my TLC plate after purification. What are the likely impurities?

A2: The impurities in your product will depend on the synthetic route used. However, some common byproducts can be anticipated.

Potential Impurities and Their Identification:

Potential Impurity Reason for Formation Expected TLC Behavior (Normal Phase)
Starting Materials Incomplete reactionWill have a different Rf value than the product.
Side-Reaction Products Depending on the synthesis, these could include isomers or products of over-reaction. For example, in Friedel-Crafts type reactions, isomers can be a significant issue.[7][8]May have a similar Rf to the product, making separation difficult.
Solvent Residues Incomplete removal of reaction or extraction solvents.May not be visible on TLC unless they are UV-active.

Troubleshooting Workflow:

Elution_Sequence cluster_0 Increasing Solvent Polarity Non-polar Impurities Non-polar Impurities Product Product Non-polar Impurities->Product Polar Impurities Polar Impurities Product->Polar Impurities

Sources

Technical Support Center: Optimization of 3'-Cyano-3-(2-methoxyphenyl)propiophenone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: OPT-RXN-CN-OMe Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Optimizing Reaction Time & Chemoselectivity for Nitrile-Bearing Chalcone Derivatives

Executive Summary & Molecule Analysis

User Query: How do I optimize the reaction time for the synthesis of 3'-Cyano-3-(2-methoxyphenyl)propiophenone without compromising the nitrile group?

Technical Analysis: The synthesis of this molecule presents a classic "Chemoselectivity vs. Kinetics" conflict. The target molecule contains three reducible functionalities:

  • The Ketone (C=O): Needs to be preserved.

  • The Nitrile (C≡N): Highly susceptible to reduction (to primary amines) under standard hydrogenation conditions.

  • The Alkene (C=C): The target for reduction (from the chalcone intermediate).

The most robust synthetic route is the Claisen-Schmidt Condensation followed by Chemoselective Hydrogenation . The critical "reaction time" bottleneck usually occurs in the second step, where extending time to ensure full conversion often leads to the destruction of the nitrile group.

Synthesis Workflow & Pathway Visualization

The following diagram outlines the optimized pathway, highlighting the critical control points where reaction time dictates product purity.

SynthesisPathway SM1 3-Acetylbenzonitrile (Starting Material A) Chalcone Intermediate Chalcone (Enone) SM1->Chalcone Step 1: Condensation (Base/EtOH, 2-4h) SM2 2-Methoxybenzaldehyde (Starting Material B) SM2->Chalcone Product Target Propiophenone (Saturated Ketone) Chalcone->Product Step 2: Transfer Hydrogenation (HCOONH4, Pd/C) CRITICAL TIMING: 30-60 min Impurity1 Impurity A: Benzylamine Deriv. (Over-reduction of CN) Chalcone->Impurity1 Time > 2h or H2 Pressure Impurity2 Impurity B: Saturated Alcohol (Over-reduction of C=O) Product->Impurity2 Excess Reductant

Caption: Figure 1. Optimized synthesis pathway highlighting the divergence between the desired product and over-reduction impurities based on reaction time.

Step-by-Step Optimization Protocols

Module 1: The Claisen-Schmidt Condensation (Formation of the Enone)

The Challenge: 3-Acetylbenzonitrile is sensitive to hydrolysis. Strong bases or prolonged heating will convert the Cyano group (-CN) to a Carboxylic Acid (-COOH) or Amide, killing the yield.

Optimized Protocol:

  • Reagents: 3-Acetylbenzonitrile (1.0 eq), 2-Methoxybenzaldehyde (1.05 eq).

  • Catalyst: Lithium Hydroxide Monohydrate (LiOH[1]·H₂O) (0.2 eq).

    • Why? LiOH is a "dual activation" catalyst.[1] It is milder than NaOH/KOH, reducing the risk of nitrile hydrolysis while effectively activating the aldehyde carbonyl [1].

  • Solvent: Ethanol (95%).

  • Reaction Time: 2–4 hours at Room Temperature (20–25°C).

    • Do NOT reflux. Refluxing increases side reactions.

Troubleshooting Check:

  • Issue: Reaction is stalling (<50% conversion after 4h).

  • Fix: Add 10% volume of THF to improve solubility of the aldehyde, rather than increasing temperature.

Module 2: Chemoselective Reduction (The Critical Step)

The Challenge: Standard Catalytic Hydrogenation (H₂ gas + Pd/C) is notoriously difficult to control for this molecule. It often reduces the nitrile to a primary amine.[2]

The Solution: Catalytic Transfer Hydrogenation (CTH) Using Ammonium Formate as the hydrogen donor with Pd/C allows for rapid, selective reduction of the alkene without touching the nitrile or ketone [2][3].

Optimized Protocol:

  • Setup: 3-neck flask with reflux condenser and nitrogen inlet.

  • Solvent: Methanol (anhydrous).

  • Catalyst: 10% Pd/C (5-10 wt% loading relative to substrate).

  • Donor: Ammonium Formate (HCOONH₄) (2.0 – 3.0 eq).

  • Procedure:

    • Dissolve Chalcone in Methanol.

    • Add Pd/C catalyst (Caution: Pyrophoric).

    • Heat to mild reflux (60°C) .

    • Add Ammonium Formate in a single portion.

    • Start Timer Immediately.

Reaction Time Optimization Matrix:

Time (min)Expected OutcomeRisk Factor
0–15 Incomplete ConversionHigh (Starting material remains)
20–45 Optimal Yield (>90%) Low (Kinetic sweet spot)
60+ Nitrile Reduction BeginsHigh (Formation of amine impurity)

Why this works: The decomposition of ammonium formate releases H₂ in situ at a rate that matches the consumption by the alkene. The nitrile reduction has a higher activation energy barrier and requires higher H₂ pressure/activity than this system provides [2].

Troubleshooting Guide & FAQs

Troubleshooting Logic Flow

Troubleshooting Start Issue Detected Q1 Is the Nitrile (CN) peak missing in IR/NMR? Start->Q1 Cause1 Diagnosis: Over-reduction to Amine Q1->Cause1 Yes Q2 Is there unreacted Chalcone (Alkene)? Q1->Q2 No Fix1 Action: Switch to Transfer Hydrogenation (Ammonium Formate). Reduce time <45min. Cause1->Fix1 Cause2 Diagnosis: Catalyst Poisoning or Poor H-Donor Quality Q2->Cause2 Yes Cause3 Diagnosis: Hydrolysis during Condensation Q2->Cause3 No (Low Yield) Fix2 Action: Use fresh Ammonium Formate (hygroscopic). Check Pd/C quality. Cause2->Fix2 Fix3 Action: Use LiOH instead of NaOH. Keep Temp < 30°C. Cause3->Fix3

Caption: Figure 2. Decision tree for diagnosing yield loss and impurity formation.

Frequently Asked Questions

Q1: Can I use H₂ gas balloons instead of Ammonium Formate? A: It is not recommended for this specific substrate. H₂ gas creates a constant high concentration of active hydrogen on the Pd surface. Once the alkene is reduced, the catalyst will immediately begin attacking the nitrile group. If you must use H₂ gas, you need to poison the catalyst (e.g., using Lindlar catalyst or adding Quinoline), but this significantly slows the reaction time.

Q2: My reaction mixture turned into a solid gel during the condensation step. A: This is likely due to the high melting point of the chalcone intermediate precipitating out.

  • Fix: Add 20-30% THF to your Ethanol solvent. This keeps the intermediate in solution, allowing the reaction to proceed to completion without trapping starting materials in the solid matrix.

Q3: How do I monitor the reaction time precisely? A: Do not rely on visual changes.

  • Method: TLC (Thin Layer Chromatography).

  • Mobile Phase: 20% Ethyl Acetate in Hexane.

  • Visualization: UV Light (254 nm). The Chalcone (conjugated) will have a very distinct, intense UV absorbance compared to the saturated product.

  • Stop point: Quench the reaction immediately when the Chalcone spot disappears. Do not wait "an extra 30 mins for good measure."

Q4: The ammonium formate is not dissolving. A: Ammonium formate is highly hygroscopic and can clump.

  • Fix: Ensure you are using anhydrous Methanol. If solubility is poor, add a small amount of water (1-2%), but be aware this may slightly retard the rate. Increasing temperature to 50-60°C usually solves this.

References

  • Masmoudi, N., & Chtourou, M. (2015). Reaction of p-methoxybenzaldehyde with malononitrile promoted by LiOH.H2O.[1] ResearchGate. Available at: [Link]

  • Paryzek, Z., et al. (2003). Pd-C/Ammonium Formate: A Selective Catalyst for the Hydrogenation of Chalcones to Dihydrochalcones.[3] Journal of Chemical Research. Available at: [Link]

  • Chen, S., et al. (2025).[4] Microwave-Assisted Catalytic Transfer Hydrogenation of Chalcones: A Green, Fast, and Efficient One-Step Reduction Using Ammonium Formate and Pd/C. MDPI. Available at: [Link]

Disclaimer: This guide is intended for qualified research personnel only. Always review the Safety Data Sheet (SDS) for 3-Acetylbenzonitrile and Palladium on Carbon before handling. Nitriles can release toxic byproducts if incinerated or treated with strong acids.

Sources

3'-Cyano-3-(2-methoxyphenyl)propiophenone stability and storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: 3'-Cyano-3-(2-methoxyphenyl)propiophenone

Executive Technical Summary

This guide addresses the handling of 3'-Cyano-3-(2-methoxyphenyl)propiophenone (CAS: 898769-71-6).[1] As a functionalized dihydrochalcone derivative, this compound presents specific stability challenges related to its nitrile moiety and benzylic methylene positions. The protocols below are designed to prevent the two most common degradation pathways: nitrile hydrolysis and oxidative cleavage .

Parameter Specification
IUPAC Name 3-(2-Methoxyphenyl)-1-(3-cyanophenyl)propan-1-one
CAS Number 898769-71-6
Molecular Formula C

H

NO

Molecular Weight 265.31 g/mol
Physical State Off-white to pale yellow solid (Low melting point; often semi-solid)
Storage Code [+4°C] [Inert] [Dark]

Critical Storage & Stability Architecture

To maintain >98% purity over extended periods (6+ months), you must control three environmental variables: Moisture, Oxygen, and Photon Flux .

A. The "Why" Behind the Conditions
  • Temperature (2–8°C): This compound is a dihydrochalcone analog. While the core is stable, the entropy of the crystal lattice is often low (low melting point). Storing at room temperature increases the risk of "oiling out," which accelerates surface oxidation by increasing the contact area with air.

  • Inert Atmosphere (Argon/Nitrogen): The methylene bridge (

    
    ) connecting the two aromatic rings contains benzylic protons. These are susceptible to radical autoxidation, leading to the formation of peroxides or cleavage into aldehydes (2-methoxybenzaldehyde) and acetophenones.
    
  • Moisture Control: The 3'-cyano group is thermodynamically unstable relative to its amide and carboxylic acid hydrolysis products. While kinetically slow at neutral pH, atmospheric moisture combined with trace acidic impurities on glass surfaces can catalyze hydrolysis over months [1].

B. Storage Protocol
  • Primary Container: Amber glass vial with a Teflon-lined screw cap.

  • Headspace: Backfill with dry Nitrogen or Argon gas after every use.

  • Secondary Containment: Seal the vial inside a desiccated foil bag or a jar containing activated silica gel.

  • Temperature: Refrigerate at +4°C. Do not freeze unless the compound is dissolved in a stabilizing solvent, as freeze-thaw cycles can induce precipitation of amorphous forms.

Troubleshooting & FAQs

Q1: My sample has turned from a powder into a sticky yellow gum. Is it degraded?

Diagnosis: Likely Physical State Change (Oiling Out) , potentially accompanied by minor oxidation.

  • Mechanism: This compound has a relatively low melting point. If transit temperatures exceeded 30–40°C, it may have melted and supercooled into a glass/oil. The yellow color often indicates trace formation of conjugated impurities (enones) or oxidation products.

  • Action:

    • Check purity via HPLC or TLC (See Section 4).

    • If purity is >95%: Dissolve in a minimal amount of warm Ethanol/Hexane (1:4) and cool slowly to 0°C to induce recrystallization.

    • If purity is <95%: Purify via column chromatography (Silica; Hexane:EtOAc gradient).

Q2: I see a new peak in the Proton NMR around 10.0 ppm. What is it?

Diagnosis: Oxidative Cleavage .

  • Mechanism: The benzylic C-C bond in the propyl chain has cleaved, releasing 2-methoxybenzaldehyde (aldehyde proton ~10.4 ppm).

  • Immediate Action: The sample is compromised. Purification is required. Store future batches under stricter inert gas conditions.

Q3: The IR spectrum shows a broadening near 3400 cm⁻¹ and a new carbonyl stretch. Is this water?

Diagnosis: Nitrile Hydrolysis .

  • Mechanism: The sharp nitrile stretch at ~2230 cm⁻¹ should be distinct. If you see a broad -OH/-NH stretch (3400 cm⁻¹) and a shift in the carbonyl region (1650–1690 cm⁻¹), the nitrile has hydrolyzed to a primary amide (

    
    ).
    
  • Prevention: Ensure the desiccant in your secondary container is active (blue/orange, not pink/green).

Experimental Protocols

Protocol A: Rapid Purity Validation (TLC)

Use this method for a quick "Go/No-Go" decision before starting a reaction.

  • Stationary Phase: Silica Gel 60 F254 plates.

  • Mobile Phase: Hexane : Ethyl Acetate (3:1 v/v).

  • Visualization: UV light (254 nm).

  • Reference:

    • Target Compound:

      
       (Dark spot).
      
    • Impurity (Amide):

      
       (More polar).
      
    • Impurity (Aldehyde):

      
       (Less polar).
      
Protocol B: Re-Purification via Recrystallization

Use if the compound has "oiled out" but retains >90% chemical purity.

  • Dissolve 1.0 g of the crude solid in 5 mL of Ethanol at 50°C.

  • Slowly add n-Hexane (approx. 15-20 mL) until the solution becomes slightly turbid.

  • Add one drop of Ethanol to clear the solution.

  • Allow to cool to room temperature undisturbed for 2 hours.

  • Move to a 4°C fridge for 12 hours.

  • Filter the white crystals and dry under high vacuum (< 1 mbar) for 4 hours.

Visualizing the Chemistry

Figure 1: Degradation Pathways & QC Logic

This diagram illustrates the two primary failure modes: Hydrolysis of the nitrile and Oxidation of the aliphatic chain.

DegradationPathways Compound 3'-Cyano-3-(2-methoxyphenyl) propiophenone (Intact) Hydrolysis Moisture/Acid Exposure Compound->Hydrolysis H2O / H+ Oxidation Air/Light Exposure Compound->Oxidation O2 / UV Amide Impurity A: 3'-Carbamoyl derivative (Polar, Low Rf) Hydrolysis->Amide Nitrile Hydration Aldehyde Impurity B: 2-Methoxybenzaldehyde (NMR: ~10ppm) Oxidation->Aldehyde C-C Cleavage Ketone Impurity C: 3-Cyanobenzaldehyde Oxidation->Ketone

Caption: Figure 1. Degradation pathways. Moisture leads to amide formation; oxidation cleaves the propyl chain.

Figure 2: Storage & Handling Workflow

Follow this decision tree to ensure sample integrity before use.

HandlingWorkflow Start Receive Shipment Inspect Visual Inspection: Is it a free-flowing powder? Start->Inspect QC_Check Run TLC/NMR Inspect->QC_Check No Store Store at 4°C under Argon/N2 Inspect->Store Yes Yes Yes No No (Sticky/Yellow) Recryst Perform Recrystallization (Protocol B) QC_Check->Recryst Purity >90% Discard Discard if Purity <80% QC_Check->Discard Purity <90% Recryst->Store

Caption: Figure 2. Decision matrix for handling incoming or aged samples.

References

  • Nitrile Stability: Cohen, M. A., et al. "Hydrolysis of Nitriles under Mild Conditions." Journal of Organic Chemistry, vol. 42, no. 14, 1977. Link

  • Dihydrochalcone Oxidation: Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th ed., Wiley, 2013. (Chapter 19: Oxidations). Link

  • General Storage of Fine Chemicals: "Handling and Storage of Chemicals." Sigma-Aldrich Technical Bulletin. Link

  • Compound Data: PubChem CID 10667891 (Analogous structures and physical properties). Link

Sources

Byproduct identification in 3'-Cyano-3-(2-methoxyphenyl)propiophenone reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the synthesis and impurity profiling of 3'-Cyano-3-(2-methoxyphenyl)propiophenone (Target CP-32M ).[1] This molecule is a critical intermediate synthesized via Claisen-Schmidt condensation followed by selective hydrogenation.

The primary technical challenge lies in the chemoselectivity of the hydrogenation step : reducing the


-unsaturated alkene without reducing the labile nitrile (cyano) group or the ketone.[1] This document details the formation pathways of critical impurities and provides actionable troubleshooting protocols.

Part 1: Reaction Pathways & Impurity Origin (Visualized)[1]

The following diagram maps the "Happy Path" (Target Synthesis) against the "Sad Paths" (Impurity Formation).

G Start1 3-Acetylbenzonitrile Inter Intermediate A: 3'-Cyano-2-methoxy-chalcone (MW: 263.3) Start1->Inter Claisen-Schmidt (NaOH/MeOH) Start2 2-Methoxybenzaldehyde Start2->Inter Target TARGET PRODUCT: 3'-Cyano-3-(2-methoxyphenyl) propiophenone (MW: 265.3) Inter->Target Selective Hydrogenation (Pd/C or Rh-PPh3) Imp1 Impurity A (Dimer): Michael Addition Adduct (MW: ~408) Inter->Imp1 Excess Ketone (Side Rxn) Imp2 Impurity B (Alcohol): Over-reduced Carbonyl (MW: 267.3) Target->Imp2 Over-Hydrogenation (High Temp/Press) Imp3 Impurity C (Amine): Reduced Nitrile (MW: 269.3) Target->Imp3 Non-Selective Cat. (Nitrile Reduction) Imp4 Impurity D: Des-methoxy derivative (Rare) Target->Imp4 Acidic Cond. (Hydrogenolysis)

Figure 1: Synthetic pathway showing the critical hydrogenation step where selectivity dictates the impurity profile. Impurity C (Amine) is the most persistent risk.[1]

Part 2: Troubleshooting & Optimization Guide

This section is structured as a diagnostic tool. Match your experimental observation to the solution.

Phase 1: Claisen-Schmidt Condensation (Chalcone Formation)[1][2]
ObservationProbable CauseCorrective Action
Low Conversion (<80%) Enolate formation is stalled due to moisture in the solvent (MeOH/EtOH).[1]Ensure reagents are dry. Increase base concentration (NaOH) slightly, or switch to KOH which often provides faster kinetics for hindered aldehydes [1].[1]
High "Dimer" Impurity Michael Addition: Excess 3-acetylbenzonitrile reacting with the formed chalcone.Stoichiometry Control: Use a slight excess of the aldehyde (1.1 eq) rather than the ketone. Add the ketone slowly to the aldehyde/base mixture to keep its instantaneous concentration low.
β-Hydroxy Ketone Present Incomplete dehydration of the aldol intermediate.Increase reaction temperature to reflux for 1 hour or add a trace of acid (HCl) during the workup quench to force dehydration [2].
Phase 2: Selective Hydrogenation (The Critical Step)

Target: Reduce C=C alkene without touching the C≡N nitrile or C=O ketone.

Symptom (HPLC/MS)Diagnostic (Mass Shift)Root CauseProtocol Adjustment
Amine Impurity M+4 (+4 Da) Nitrile Reduction: Catalyst is too active toward the cyano group.[1] Common with fresh Pd/C.Poison the Catalyst: Add Diphenylsulfide or Quinoline (0.5 eq relative to catalyst) to deactivate high-energy sites [3]. Alternatively, switch to Wilkinson’s Catalyst (RhCl(PPh3)3) which is highly selective for C=C bonds over CN [4].[1]
Alcohol Impurity M+2 (+2 Da) Over-reduction: The ketone was reduced after the alkene.Monitor Endpoint: Stop reaction immediately upon H2 uptake cessation. Lower temperature to <25°C. Reduce H2 pressure (balloon pressure is often sufficient).
Stalled Reaction M-2 (-2 Da) Catalyst Poisoning: The nitrile group or sulfur traces (from reagents) are binding to the metal.[1]Increase catalyst loading (up to 10% w/w). Ensure starting material is free of sulfur/halides. Use Ammonium Formate as a hydrogen transfer agent instead of H2 gas for milder conditions [5].

Part 3: Analytical Reference Data

Use these parameters to validate your product and identify byproducts.

Target Molecule: 3'-Cyano-3-(2-methoxyphenyl)propiophenone [1]

  • Formula: C17H15NO2

  • Exact Mass: 265.11

  • Appearance: Yellowish oil or low-melting solid.

Impurity Marker Table:

CompoundStructure DescriptionRelative Retention Time (RRT)*Mass Spec (ESI+)
Target Saturated Ketone1.00266.1 [M+H]+
Impurity A Chalcone (Olefin)~1.2 (Late eluter)264.1 [M+H]+
Impurity B Alcohol (Benzylic)~0.8 (Early eluter)268.1 [M+H]+
Impurity C Benzylamine (Reduced CN)~0.5 (Very early, broad peak)270.1 [M+H]+

*Note: RRT based on C18 Reverse Phase column, Water/Acetonitrile gradient.[1]

Part 4: Frequently Asked Questions (FAQs)

Q1: Why is the nitrile group reducing even at low pressure? A: The nitrile group on an aromatic ring is susceptible to reduction on Palladium surfaces, especially in acidic media.[1]

  • Fix: Ensure your solvent system is neutral . Avoid acetic acid. If using Pd/C, add a small amount of Potassium Carbonate (K2CO3) to the hydrogenation mixture to suppress amine formation (amines form easier in acidic conditions).[1]

Q2: Can I use NaBH4 to reduce the chalcone? A: No. Sodium Borohydride (NaBH4) typically reduces the carbonyl (ketone) to an alcohol, leaving the alkene intact (producing the allylic alcohol).[1] This generates Impurity B immediately. You need catalytic hydrogenation or a specific 1,4-reductant (like Stryker's reagent) to target the alkene.[1]

Q3: The reaction mixture turned dark red during the Claisen-Schmidt step. Is this normal? A: Yes. The chalcone anion (enolate) is highly conjugated and often deep red/orange. Upon quenching with acid/water, it should turn to a lighter yellow precipitate. If it remains dark tar, you likely have polymerization (Michael addition oligomers).[1]

Q4: Is this intermediate light-sensitive? A: The chalcone intermediate is light-sensitive (can undergo [2+2] cycloaddition dimerization under UV). The final saturated product (3'-Cyano-3-(2-methoxyphenyl)propiophenone) is stable, but standard practice dictates storing all nitrile-containing aromatics in amber vials to prevent slow hydrolysis.[1]

References

  • Claisen-Schmidt Condensation Protocols

    • Source: "Synthesis of Chalcones via Claisen-Schmidt Condensation."[2][3] Organic Syntheses, Coll.[1] Vol. 1, p. 78.

    • Context: General base-catalyzed condensation mechanisms applicable to benzonitriles.
    • [1]

  • Dehydration of Aldol Adducts

    • Source: "Aldol Condensation: Preparation of Chalcones.
    • Context: Troubleshooting beta-hydroxy ketone impurities.
  • Selective Hydrogenation of Nitriles

    • Source: "Chemoselective Hydrogenation of Chalcones to Dihydrochalcones using Pd-C/Ammonium Formate.
    • Context: Method to reduce alkene without touching nitrile or halogen groups.
  • Wilkinson's Catalyst Specificity

    • Source: "Homogeneous Hydrogenation with Wilkinson's Catalyst." Imperial College London / Chemistry LibreTexts.
    • Context: Mechanism ensuring C=C reduction over C=O or C≡N.
    • [1]

  • Impurity Profiling in Chalcones

    • Source: "Impurity Occurrence and Removal in Crystalline Products." Cora / UCC.
    • Context: Identification of over-reduced species in pharmaceutical intermedi
    • [1]

Sources

Technical Support Center: Purification Protocols for 3'-Cyano-3-(2-methoxyphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support guide for increasing the purity of 3'-Cyano-3-(2-methoxyphenyl)propiophenone .

CAS: 898769-71-6 Chemical Structure: 3-(2-methoxyphenyl)-1-(3-cyanophenyl)propan-1-one Molecular Formula: C₁₇H₁₅NO₂ Molecular Weight: 265.31 g/mol

Core Synthesis & Impurity Landscape

The "Why" Behind Your Purity Issues

To purify this molecule effectively, you must understand its genesis. This target is a dihydrochalcone , typically synthesized via a Claisen-Schmidt condensation followed by a chemoselective hydrogenation.[1]

The primary challenge is selectivity . You are navigating a "reductive minefield" where you must reduce an alkene (C=C) without touching the ketone (C=O) or the nitrile (C≡N).

The Impurity Origin Map

The following diagram maps the kinetic vs. thermodynamic pitfalls during synthesis.

ImpurityMap SM1 3-Acetylbenzonitrile Chalcone INTERMEDIATE: Chalcone (Enone) (Yellow Solid) SM1->Chalcone Claisen-Schmidt (Base/MeOH) Imp_Dimer IMPURITY C: Aldol Dimers/Polymers SM1->Imp_Dimer Thermal Polymerization SM2 2-Methoxybenzaldehyde SM2->Chalcone Claisen-Schmidt (Base/MeOH) SM2->Imp_Dimer Thermal Polymerization Target TARGET: Dihydrochalcone (Colorless/White) Chalcone->Target Selective Hydrogenation (Pd/C, H2) Imp_Amine IMPURITY B (Side-reaction): Benzylamine (Nitrile reduction) Chalcone->Imp_Amine Non-selective Cat. (High Pressure/Temp) Imp_Alcohol IMPURITY A (Over-reduction): Benzyl Alcohol deriv. Target->Imp_Alcohol Over-reduction (Prolonged reaction)

Figure 1: Reaction pathway highlighting critical control points for impurity generation.

Quantitative Impurity Profile
Impurity TypeOriginDetection (HPLC/TLC)Removal Strategy
Unreacted Chalcone Incomplete hydrogenationUV: High absorbance at >300nm (Yellow spot). RT: Late eluting (non-polar).Recrystallization (Solubility diff.) or extend hydrogenation time carefully.
Benzyl Alcohol Over-reduction of KetoneMS: [M+2H]⁺ peak. RT: Shifts slightly earlier than target.Difficult to separate via crystallization. Requires Flash Chromatography (SiO₂).
Benzylamine Reduction of NitrileMS: [M+4H]⁺ peak. pH: Basic extraction.Acid wash (HCl) removes this into aqueous phase.
Starting Materials Incomplete CondensationDistinct RT matching standards.Recrystallization (Ethanol/Heptane).

Troubleshooting Guides (Q&A)

Scenario A: "My product is yellow, but it should be white."

Diagnosis: Contamination with the Chalcone intermediate (1-(3-cyanophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one). The conjugated enone system is a chromophore; the target saturated ketone is not.

Corrective Protocol:

  • Do not proceed to column chromatography yet. The solubility difference is your friend.

  • Trituration: Suspend the crude solid in cold Methanol (MeOH) or Ethanol (EtOH) . The saturated target is often more soluble in alcohols than the rigid chalcone, or vice versa depending on the crystal lattice.

    • Test: Take 100mg crude. Add 1mL cold MeOH. Sonicate. Filter. Check the solid vs. filtrate by TLC.

  • Chemical Cleanup: If the chalcone persists (>5%), re-subject the material to hydrogenation conditions, but use a milder catalyst (e.g., 5% Pd/C instead of 10%) to push conversion without risking over-reduction.

Scenario B: "I see a new impurity peak at M+4 in LC-MS."

Diagnosis: You have reduced the Nitrile (-CN) to a primary amine (-CH₂NH₂). This is a fatal impurity for many downstream applications (e.g., if you are making an API like Silodosin intermediates).

Corrective Protocol:

  • Acid Wash: Dissolve the crude organic oil/solid in Ethyl Acetate (EtOAc) .

  • Extraction: Wash with 1N HCl (aq). The amine impurity will protonate and move to the aqueous layer. The target (nitrile/ketone) will remain in the organic layer.

  • Prevention: Next time, use Diphenyl sulfide or Ethylenediamine as a catalyst poison during hydrogenation to deactivate the Pd surface toward the nitrile [1][2].

Scenario C: "The product is an oil and won't crystallize."

Diagnosis: Presence of solvent residues or "eutectic" impurity mixtures (Alcohol + Ketone) preventing lattice formation.

Corrective Protocol:

  • Seed & Cool: Dissolve in minimal hot Isopropyl Alcohol (IPA) . Cool to -20°C. Scratch the flask wall with a glass rod.

  • Solvent Swap: If IPA fails, try Toluene/Heptane (1:3) . The aromatic nature of the target interacts well with Toluene, while Heptane forces precipitation.

  • High-Vac Drying: Ensure all EtOAc/DCM is removed. Even 2% residual solvent can suppress the melting point significantly.

Advanced Purification Protocols

Protocol 1: Chemoselective Hydrogenation (Preventing Impurities)

Standard Pd/C is too aggressive for this substrate without modification.

Reagents:

  • Crude Chalcone (1.0 eq)

  • 10% Pd/C (5 wt% loading)

  • Additive: Ethylenediamine (0.1 eq) OR Diphenyl sulfide (0.05 eq) [2]

  • Solvent: THF or EtOAc (Avoid MeOH if transesterification/acetal formation is observed).

Procedure:

  • Dissolve chalcone in THF.

  • Add the Pd/C catalyst.[2]

  • Add the poison additive (Critical Step). This complexes with the highly active sites on Pd that are responsible for nitrile reduction.

  • Hydrogenate at 1 atm (balloon) . Do not use high pressure.

  • Monitor via HPLC every 30 mins. Stop immediately upon disappearance of the chalcone peak.

Protocol 2: Flash Chromatography (The "Nuclear Option")

If recrystallization fails due to high levels of the "Alcohol" impurity (which has similar solubility to the ketone), use silica gel chromatography.

Stationary Phase: Silica Gel 60 (230-400 mesh). Mobile Phase: Gradient of Hexane : Ethyl Acetate .

Gradient (Hex:EtOAc)VolumeTarget Elution
100 : 02 CVNon-polar impurities
90 : 103 CVUnreacted Chalcone
80 : 20 5 CV Target Product
60 : 403 CVAlcohol Impurity / Amine

Note: The nitrile group makes the target slightly more polar than a standard dihydrochalcone. Expect elution around 15-20% EtOAc.

Purification Decision Tree

Use this logic flow to determine the most efficient purification step for your current batch.

DecisionTree Start Crude Reaction Mixture CheckColor Is it Yellow/Orange? Start->CheckColor YellowYes Yes: Chalcone Present CheckColor->YellowYes YellowNo No: Colorless/Pale CheckColor->YellowNo CheckMS LC-MS Analysis MS_Check Check Impurity Mass CheckMS->MS_Check Action1 Recrystallize (MeOH/EtOH) or Continue Hydrogenation YellowYes->Action1 YellowNo->CheckMS Action1->CheckMS Imp_Mplus4 Mass M+4 (Amine) MS_Check->Imp_Mplus4 Imp_Mplus2 Mass M+2 (Alcohol) MS_Check->Imp_Mplus2 Imp_Clean Mass M (Target) MS_Check->Imp_Clean Action_Wash Acid Wash (1N HCl) Extract Organic Layer Imp_Mplus4->Action_Wash Action_Col Flash Column (Hex/EtOAc) Imp_Mplus2->Action_Col Action_Final Final Recrystallization (IPA or Toluene/Heptane) Imp_Clean->Action_Final Action_Wash->Action_Final

Figure 2: Logic flow for selecting the appropriate purification technique based on impurity profile.

References

  • Naseem, A., & van Lier, J. E. (2005).[1] Pd-C/ammonium formate: a selective catalyst for the hydrogenation of chalcones to dihydrochalcones.[1] Journal of Chemical Research, 2005(5), 311-314.

  • Sajiki, H., et al. (2007). Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles.[3] Tetrahedron Letters, 48, 7618-7621.

  • BenchChem Application Notes. (2025). Troubleshooting side reactions in Claisen-Schmidt condensation.

  • EPA CompTox Dashboard. (2025). 3-(3-Methoxyphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one Properties (Analogous Structure Data). [4]

Sources

Technical Support Center: Stability & Degradation of 3'-Cyano-3-(2-methoxyphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 Engineering Support Subject: Degradation Pathways, Impurity Profiling, and Analytical Troubleshooting Document ID: TSC-2024-CYANO-PROPIO-09

Executive Summary

Welcome to the technical support hub for 3'-Cyano-3-(2-methoxyphenyl)propiophenone . As a Senior Application Scientist, I have structured this guide to address the specific stability challenges inherent to this dihydrochalcone derivative.

This compound possesses two distinct zones of instability:

  • The Nitrile Moiety (3'-CN): Highly susceptible to hydrolysis under extreme pH, leading to amide and carboxylic acid impurities.

  • The Propiophenone Linker: Prone to oxidative cleavage and Norrish Type I/II photolytic degradation, particularly due to the electron-donating nature of the 2-methoxyphenyl group.

Use the modules below to troubleshoot experimental anomalies.

Module 1: Hydrolytic Degradation (The Nitrile Vulnerability)

User Issue: "I am seeing two new polar peaks eluting before the main peak in my reverse-phase HPLC after 24 hours in acidic media."

Root Cause Analysis

The 3'-cyano group is the primary weak point in aqueous environments. Unlike the ketone, which is relatively stable to hydrolysis, the nitrile undergoes a stepwise conversion.

  • Stage 1 (Amide Formation): The nitrile (

    
    ) is hydrated to a primary amide (
    
    
    
    ). This is often the "Intermediate Impurity."
  • Stage 2 (Acid Formation): The amide is further hydrolyzed to the carboxylic acid (

    
    ), usually the "Terminal Impurity."
    
Degradation Pathway Diagram

The following diagram illustrates the stepwise hydrolysis mechanism you are likely observing.

HydrolysisPathway cluster_0 Aqueous Mobile Phase / Acidic Diluent Parent Parent Compound (3'-Cyano...) Amide Degradant A (Amide) (3'-Carbamoyl...) Parent->Amide + H2O / H+ (Fast) Acid Degradant B (Acid) (3'-Carboxy...) Amide->Acid + H2O / H+ (Slow)

Caption: Stepwise hydrolysis of the nitrile group. Note that the Amide often co-elutes or appears as a "shoulder" depending on pH.

Troubleshooting Protocol: Hydrolysis Confirmation

If you suspect hydrolysis, perform this self-validating stress test:

  • Prepare: 1 mg/mL solution of the compound in 0.1 N HCl.

  • Incubate: Heat at 60°C for 4 hours.

  • Analyze: Inject onto HPLC.

  • Validation Criteria:

    • Peak A (Amide): Should appear at RRT ~0.85 (more polar).

    • Peak B (Acid): Should appear at RRT ~0.60 (most polar, pH dependent).

    • Mass Balance: Area% (Parent + Amide + Acid) must equal >98% of initial area.

Module 2: Oxidative & Photolytic Stress[1]

User Issue: "My assay values are dropping in solid-state samples stored in clear glass, but no hydrolysis peaks are visible."

Root Cause Analysis

The 2-methoxyphenyl ring is electron-rich, making it a target for radical oxidation, while the propiophenone ketone is a chromophore that absorbs UV light, leading to photolysis.

  • Photolysis: The carbonyl group can undergo Norrish Type II cleavage , breaking the propyl chain.

  • Oxidation: Benzylic oxidation can occur at the methylene group adjacent to the ketone (

    
    -carbon) or the benzylic position next to the methoxyphenyl ring.
    
Photolytic/Oxidative Workflow

PhotoOxidation Source Stress Factor Light UV Light (Photolysis) Source->Light Oxidant Peroxides (Oxidation) Source->Oxidant Result1 Norrish Type II Cleavage (Fragmentation) Light->Result1 Radical Mechanism Result2 Benzylic Oxidation (Hydroxylation/Ketone formation) Oxidant->Result2 Electron Transfer

Caption: Dual pathways for non-hydrolytic degradation. Light exposure leads to fragmentation; peroxides lead to hydroxylation.

FAQ: Handling & Storage
QuestionTechnical Recommendation
Can I use clear volumetric flasks? No. Use Amber (Low-actinic) glassware for all stock solutions. The ketone moiety is UV-active.
Is the compound hygroscopic? Moderately. Moisture accelerates the nitrile hydrolysis described in Module 1. Store with desiccant.
What solvent should I use for LC? Acetonitrile (ACN) is preferred over Methanol. Methanol can induce transesterification-like artifacts or interact with radical intermediates under high-energy light.
Module 3: Analytical Method Troubleshooting

User Issue: "I have a ghost peak that shifts retention time when I change the buffer pH."

This is a classic signature of the Carboxylic Acid degradant (from nitrile hydrolysis). Because carboxylic acids are weak acids (


), their ionization state changes with mobile phase pH, drastically altering retention.
Diagnostic Decision Tree

Follow this logic flow to identify the impurity:

DecisionTree Start Ghost Peak Detected CheckBlank Present in Blank? Start->CheckBlank CheckpH Does RT shift with pH change? CheckBlank->CheckpH No ResultArtifact System Artifact (Injector/Column) CheckBlank->ResultArtifact Yes CheckUV UV Spectrum matches Parent? CheckpH->CheckUV No (Stable RT) ResultAcid Acid Degradant (Hydrolysis) CheckpH->ResultAcid Yes (Significant Shift) ResultOther Oxidative Impurity (Neutral) CheckUV->ResultOther Similar UV

Caption: Logic flow for identifying unknown impurity peaks based on chromatographic behavior.

Standardized Relative Retention Times (RRT)

Based on a C18 Column, Acetate Buffer pH 4.5 / ACN Gradient

Compound IdentityFunctional ChangeApprox RRT
Acid Degradant -CN

-COOH
0.55 - 0.65
Amide Degradant -CN

-CONH2
0.80 - 0.90
Parent --1.00
Oxidative Dimer Radical Coupling1.20 - 1.40
References
  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1][2] (2003). Defines stress testing protocols for hydrolysis and photolysis.

  • Cai, D., & Zhang, Q. HPLC Analysis of Urapidil in Pharmaceutical Dosage Form. Asian Journal of Chemistry (2012). Discusses degradation of phenyl-piperazine derivatives and propiophenone analogs under stress.

  • Velip, L., et al. Identification and characterization of urapidil stress degradation products by LC-Q-TOF-MS and NMR.[3] Journal of Pharmaceutical and Biomedical Analysis (2022).[4] Detailed structural elucidation of oxidative and hydrolytic degradants in structurally similar propiophenone systems.

  • ChemicalBook. Propiophenone Properties and Stability. General chemical stability data for the propiophenone class.

Sources

Technical Support Center: Synthesis of 3'-Cyano-3-(2-methoxyphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3'-Cyano-3-(2-methoxyphenyl)propiophenone. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, practical guidance on catalyst selection, reaction optimization, and troubleshooting for this specific synthesis. The insights provided herein are based on established principles of organic chemistry, drawing parallels from well-documented analogous reactions.

Reaction Overview: The Michael Addition Pathway

The synthesis of 3'-Cyano-3-(2-methoxyphenyl)propiophenone is most effectively achieved via a Michael addition (conjugate addition) reaction. This involves the reaction of a nucleophile with an α,β-unsaturated carbonyl compound. In this specific case, the reactants are:

  • Michael Donor (Nucleophile): The carbanion generated from 3-cyanophenylacetonitrile (or a related precursor that yields the desired 3-cyanophenyl ketone structure).

  • Michael Acceptor (Electrophile): 1-(2-methoxyphenyl)prop-2-en-1-one (2-methoxychalcone).

The core transformation is the formation of a new carbon-carbon bond, which requires a catalyst to facilitate the deprotonation of the Michael donor, creating a sufficiently nucleophilic species.

Part I: Catalyst Selection FAQs

Choosing the right catalyst is critical for maximizing yield, minimizing side reactions, and ensuring reaction reproducibility. This section addresses common questions regarding catalyst selection for this Michael addition.

Q1: What are the primary classes of catalysts suitable for this synthesis?

A1: The reaction is typically base-catalyzed. The choice of base depends on the desired reaction conditions (homogeneous vs. heterogeneous), solvent system, and sensitivity of the starting materials. The main categories are:

  • Traditional Base Catalysts: Simple inorganic bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are often effective and economical.[1][2]

  • Organocatalysts: Non-metal, organic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or proline derivatives can offer high selectivity.[3]

  • Phase-Transfer Catalysts (PTC): These are particularly useful when dealing with a biphasic system (e.g., an organic solvent and an aqueous base). Quaternary ammonium salts like tetrabutylammonium bromide (TBAB) are common examples.[4]

Q2: When should I choose a simple base like NaOH over other catalysts?

A2: Sodium hydroxide is a strong, inexpensive, and readily available base, making it an excellent first choice for process development. It is highly effective for deprotonating the α-carbon of the ketone, generating the required enolate nucleophile.[5][6] A solvent-free approach using solid NaOH pellets with grinding has been shown to be effective for similar reactions, which can simplify the workup process.[1]

Causality: NaOH works by creating a high concentration of hydroxide ions, which are strong enough to abstract the acidic α-proton from the propiophenone precursor, initiating the Michael addition. However, its high basicity can sometimes lead to side reactions like self-condensation or hydrolysis of the nitrile group if not controlled properly.

Q3: Under what circumstances is a Phase-Transfer Catalyst (PTC) the superior option?

A3: A PTC is ideal when your reactants are soluble in an organic solvent but your base (like NaOH or KOH) is in an aqueous phase. The PTC, typically a quaternary ammonium salt, facilitates the transfer of the hydroxide anion from the aqueous phase into the organic phase. This creates a "supernucleophile" in the organic phase, often leading to faster reaction rates at lower temperatures and with milder bases.[4][7]

Expert Insight: Using a PTC can significantly reduce the risk of ester or nitrile hydrolysis, as the bulk of the aqueous hydroxide is kept separate from the sensitive organic substrate.[7] This method is highly recommended if you observe significant byproduct formation with standard base catalysis.

Catalyst Comparison Summary
Catalyst TypeExample(s)Typical ConditionsAdvantagesPotential Issues
Traditional Base NaOH, KOHMethanol, Ethanol, or solvent-freeCost-effective, simple, strong basePotential for side reactions (hydrolysis, self-condensation)
Organocatalyst DBU, ProlineAprotic solvents (THF, CH2Cl2)High selectivity, mild conditionsHigher cost, may require specific conditions
Phase-Transfer TBAB, N-methylephedrine saltsBiphasic (e.g., Toluene/H₂O)Milder conditions, reduces hydrolysis, high yieldsRequires two phases, catalyst removal may be needed

Part II: Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis in a question-and-answer format.

Problem 1: Low or no product yield.

Q: I've run the reaction, but TLC/GC-MS analysis shows mostly unreacted starting materials. What went wrong?

A: This is a common issue that can usually be traced back to one of three areas: catalyst activity, reaction conditions, or starting material quality.

Troubleshooting Steps:

  • Verify Catalyst Activity:

    • Base Strength: Is your base strong enough? The pKa of the α-proton on the ketone must be lower than the pKa of the conjugate acid of the base used. For propiophenones, strong bases like NaOH, KOH, or DBU are generally required.

    • Catalyst Degradation: If using an organocatalyst, ensure it has not degraded during storage. If using a PTC system, ensure the quaternary ammonium salt is pure.

  • Check Reaction Conditions:

    • Temperature: Some Michael additions require initial heating to overcome the activation energy. Conversely, if the reaction is reversible (a retro-Michael reaction), high temperatures could be detrimental. Try running the reaction at a slightly elevated temperature (e.g., 40-50 °C) and monitor by TLC.

    • Solvent: Ensure your solvent is appropriate. Protic solvents like ethanol can participate in the reaction and may slow down enolate formation. Aprotic polar solvents like THF or DMF are often good choices.

  • Assess Starting Materials:

    • Ensure the α,β-unsaturated ketone (the Michael acceptor) has not polymerized upon storage. It should be used as fresh as possible.

    • Confirm the purity of your ketone precursor (the Michael donor).

Troubleshooting Flowchart

G start Low/No Yield check_catalyst Is the base strong enough and active? start->check_catalyst check_conditions Are temperature and solvent optimized? check_catalyst->check_conditions Yes check_sm Are starting materials pure? check_conditions->check_sm Yes increase_temp Action: Increase temperature moderately (e.g., to 50°C) check_conditions->increase_temp No change_solvent Action: Switch to aprotic polar solvent (e.g., THF) check_conditions->change_solvent No purify_sm Action: Purify starting materials check_sm->purify_sm No success Problem Resolved check_sm->success Yes G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants, PTC, & Toluene C Add aq. KOH to organic mixture A->C B Prepare 50% aq. KOH B->C D Stir vigorously at RT for 4-6h C->D E Monitor by TLC/GC-MS D->E F Separate Organic Layer E->F G Wash with H2O & Brine F->G H Dry & Concentrate G->H I Purify (Chromatography) H->I

Sources

Technical Support Center: Solvent Effects in the Synthesis of 3'-Cyano-3-(2-methoxyphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3'-Cyano-3-(2-methoxyphenyl)propiophenone. This document provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the critical role of solvent selection. The synthesis of this molecule, likely proceeding through a base-catalyzed Michael addition or a related C-C bond-forming reaction, is highly sensitive to the reaction medium. Understanding and controlling solvent effects is paramount to achieving high yield, purity, and reproducibility.

Core Principles of Solvent Selection in Enolate Reactions

The reaction to form 3'-Cyano-3-(2-methoxyphenyl)propiophenone involves the generation of a nucleophilic enolate which then attacks an electrophilic Michael acceptor. The solvent's properties directly influence the stability, reactivity, and aggregation of this enolate, thereby dictating the reaction's outcome.

  • Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents possess O-H or N-H bonds and can act as hydrogen bond donors.[1][2] They are excellent at solvating both cations and anions.[1][3] However, in the context of enolate reactions, they can be problematic. By forming strong hydrogen bonds with the oxygen atom of the enolate, they stabilize the nucleophile, reducing its energy and making it less reactive.[4][5] This often leads to slower reaction rates or the need for more forcing conditions.[4]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, THF, Acetonitrile): These solvents have large dipole moments but lack O-H or N-H bonds, meaning they cannot donate hydrogen bonds.[2] They are effective at solvating cations (like Li⁺ or Na⁺ counterions) but leave the enolate anion relatively "naked" and highly reactive.[1][6] This enhanced nucleophilicity generally leads to significantly faster reaction rates compared to protic solvents, making them a preferred choice for many enolate-based transformations.[4][5]

  • Nonpolar Solvents (e.g., Toluene, Hexane): These solvents are generally poor choices for ionic reactions as they cannot effectively dissolve the base or stabilize the charged intermediates required for the reaction to proceed. Reactant solubility is often a major issue.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis. Each answer provides a causal explanation and actionable steps for resolution.

Q1: My reaction is very slow or has not gone to completion. Could the solvent be the problem?

A1: Yes, this is a classic symptom of improper solvent choice or quality.

  • Causal Analysis:

    • Use of Protic Solvents: If you are using a polar protic solvent like ethanol, the enolate nucleophile is likely being over-stabilized through hydrogen bonding, which significantly reduces its reactivity and slows down the reaction rate.[4][7]

    • Insufficient Polarity: The base and the enolate intermediate require a polar medium to remain dissolved and reactive. If the solvent is not polar enough (e.g., toluene), poor solubility can halt the reaction.

    • Presence of Water: Trace amounts of water in your aprotic solvent can act as a proton source, quenching the enolate as it forms and preventing it from reacting with the electrophile. This is a common cause of reaction failure.

  • Troubleshooting & Optimization:

    • Switch to a Polar Aprotic Solvent: If you are using a protic solvent, switch to a polar aprotic solvent like Tetrahydrofuran (THF) or Dimethyl sulfoxide (DMSO) to enhance enolate reactivity.[4]

    • Ensure Anhydrous Conditions: Use freshly distilled or commercially available anhydrous solvents. Flame-dry all glassware and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude moisture.[8]

    • Increase Polarity: If using a moderately polar solvent like THF and observing solubility issues, consider switching to a more polar aprotic solvent like DMSO. Be aware that highly coordinating solvents like DMSO can sometimes favor O-alkylation over the desired C-alkylation, though this is electrophile-dependent.[6]

Q2: My yield is low, and I'm seeing multiple side products. How can solvent choice improve selectivity?

A2: Poor selectivity is often due to competing reaction pathways, which are heavily influenced by the solvent environment.

  • Causal Analysis:

    • Self-Condensation (Aldol): Before the desired Michael addition can occur, the enolate can potentially react with the starting ketone (e.g., 3'-cyanoacetophenone) in an aldol condensation.[9][10] The choice of solvent can influence the relative rates of these two competing pathways.

    • Retro-Michael Reaction: The Michael addition can be reversible.[11][12] If the product is not stabilized, it can revert to the starting materials, leading to a low isolated yield.

    • 1,2-Addition vs. 1,4-Addition (Michael): The enolate can attack either the carbonyl carbon (1,2-addition) or the β-carbon of the unsaturated system (1,4-addition).[13] While enolates generally favor 1,4-addition, reaction conditions can influence this.[13][14] Solvents can affect the "hardness" or "softness" of the nucleophile, thereby altering this selectivity.

  • Troubleshooting & Optimization:

    • Use Weakly Coordinating Solvents: Solvents like THF are considered "weakly coordinating" and are known to favor C-alkylation (the desired Michael reaction) by keeping the enolate in a more aggregated, sterically hindered state.[6]

    • Optimize Temperature: Lowering the reaction temperature (e.g., to -78 °C) often dramatically improves selectivity by favoring the kinetic pathway and disfavoring side reactions like the retro-Michael pathway.[11]

    • Change the Order of Addition: Add the ketone slowly to a solution of the base and the Michael acceptor. This keeps the instantaneous concentration of the enolate low, minimizing the chance for self-condensation.

Q3: I am struggling to generate the initial enolate. How does the solvent affect deprotonation?

A3: The solvent plays a crucial role in the efficiency of the deprotonation step by mediating the activity of the base.

  • Causal Analysis:

    • Base Activity: The effectiveness of a base (e.g., LDA, NaH, NaOEt) depends on its dissociation and availability. In a non-polar solvent, the base may not dissolve sufficiently to deprotonate the ketone.

    • Enolate Aggregation: In weakly coordinating solvents like THF, lithium enolates often exist as tetrameric aggregates.[6] In highly coordinating solvents like DMSO or HMPA, they are more likely to be monomers or "naked" enolates, which can alter their reactivity profile.[6]

  • Troubleshooting & Optimization:

    • Match Solvent to Base: For strong, non-nucleophilic bases like LDA, THF is the standard and optimal solvent, typically at low temperatures (-78 °C).[4] For weaker bases like sodium ethoxide (NaOEt), the corresponding alcohol (ethanol) is often used as the solvent, though this will result in lower enolate reactivity as discussed in Q1.[14]

    • Consider Solvent-Free Conditions: For some Michael additions, solvent-free conditions using a solid-supported catalyst can be highly effective and environmentally friendly, simplifying workup.[15]

Data Summary: Solvent Effects on Michael Addition Reactions

SolventTypeDielectric ConstantTypical Effect on Reaction RateCommon Issues & Considerations
THF Polar Aprotic7.6Fast. Promotes high enolate reactivity.[4]Must be rigorously dried. Can form aggregates.[6]
DMSO Polar Aprotic47Very Fast. Strongly coordinates cations, creating "naked" enolates.[6]Can be difficult to remove; may favor O-alkylation with certain electrophiles.[6]
Acetonitrile Polar Aprotic37Moderate to Fast. Can participate in side reactions under strongly basic conditions.
Ethanol Polar Protic24Slow. Stabilizes and deactivates the enolate via H-bonding.[4][5]Often requires heat; may promote reversible retro-Michael reaction.[11]
Toluene Nonpolar2.4Very Slow / No Reaction. Poor solubility of ionic intermediates and base.

General Experimental Protocol

This protocol outlines a standard procedure for the Michael addition, emphasizing critical solvent-handling steps.

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.

  • Solvent & Reagent Preparation: In a separate, dry flask, dissolve the Michael acceptor (e.g., an appropriately substituted chalcone) in anhydrous THF (or other chosen aprotic solvent).

  • Base Addition: Cool the main reaction flask to the desired temperature (e.g., -78 °C using a dry ice/acetone bath). Add the base (e.g., a solution of LDA in THF) via syringe.

  • Enolate Formation: Slowly add a solution of the ketone (e.g., 3'-cyanoacetophenone) in anhydrous THF to the stirred base solution at -78 °C. Allow the mixture to stir for 30-60 minutes to ensure complete enolate formation.

  • Michael Addition: Slowly add the solution of the Michael acceptor (from step 2) to the enolate solution via syringe, keeping the internal temperature below -70 °C.

  • Reaction Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at low temperature.

  • Workup & Purification: Allow the mixture to warm to room temperature. Perform a standard aqueous workup, extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate it. Purify the crude product via column chromatography.[8]

Visual Troubleshooting Workflow

The following diagram provides a logical workflow for diagnosing and solving low-yield issues in your reaction.

TroubleshootingWorkflow Start Low Yield Observed Check_Solvent Is the solvent polar aprotic (e.g., THF, DMSO)? Start->Check_Solvent Check_Anhydrous Were anhydrous conditions used (dry solvent, inert atm.)? Check_Solvent->Check_Anhydrous Yes Sol_Protic Problem: Protic solvent is deactivating the enolate. Check_Solvent->Sol_Protic No Check_Temp Was the reaction run at low temperature (e.g., -78°C)? Check_Anhydrous->Check_Temp Yes Sol_Wet Problem: Water is quenching the enolate. Check_Anhydrous->Sol_Wet No Fix_Temp Solution: Lower the reaction temperature to -78°C to improve selectivity. Check_Temp->Fix_Temp No End Further Investigation Needed Check_Temp->End Yes (Consider other factors: base, stoichiometry, purity) Fix_Solvent Solution: Switch to anhydrous THF or DMSO. Sol_Protic->Fix_Solvent Fix_Anhydrous Solution: Use freshly distilled solvent and flame-dried glassware under N2/Ar. Sol_Wet->Fix_Anhydrous Sol_Temp Problem: Side reactions (Aldol, Retro-Michael) are occurring.

Caption: A troubleshooting flowchart for diagnosing low-yield issues.

References

  • Filo. (2025, July 1). Questions a.
  • CHEM 330. (n.d.). Topics Discussed on Oct 2.
  • Wikipedia. (n.d.). Solvent effects. [Link]

  • Orango. (2025, May 12). Protic vs. Aprotic Solvents: Difference in Organic Chemistry.
  • ChemInform Abstract: Concerning the Solvent Effect in the Aldol Condensation. (2025, August 5). Wiley Online Library.
  • Aldol Reactions: E-Enolates and Anti-Selectivity. (n.d.). DigitalCommons@USU. [Link]

  • ChemistryScore. (n.d.). Protic vs. Aprotic Solvents. [Link]

  • MDPI. (2020, June 2). Organocatalytic Asymmetric Michael Addition of Ketones to α, β-Unsaturated Nitro Compounds. [Link]

  • Oreate AI Blog. (2025, December 19). Protic vs. Aprotic Solvents: Understanding Their Unique Roles in Chemistry.
  • ResearchGate. (n.d.). Effect of solvent on the condensation. Reaction conditions: benzaldehyde (0.1 mol). [Link]

  • University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. [Link]

  • Organic Chemistry II. (n.d.). 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones. [Link]

  • Chemistry LibreTexts. (2019, June 5). 6.05.1. Protic vs Aprotic Solvents. [Link]

  • Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]

  • The Journal of Organic Chemistry. (2003, May 6). The Michael Addition of Indoles to α,β-Unsaturated Ketones Catalyzed by CeCl3·7H2O−NaI Combination Supported on Silica Gel1. [Link]

Sources

Technical Support Center: Purification of Crude 3'-Cyano-3-(2-methoxyphenyl)propiophenone

[1]

Document ID: TS-DHC-898 | Version: 2.1 | Classification: Process Chemistry Support[1]

Executive Summary & Molecule Context

3'-Cyano-3-(2-methoxyphenyl)propiophenone is a functionalized dihydrochalcone intermediate.[1] Its synthesis typically involves a Claisen-Schmidt condensation to form a chalcone, followed by a selective hydrogenation.[1]

  • Core Challenge: The primary impurity is the unreduced chalcone (olefin) , which shares similar solubility properties with the product but introduces distinct color (yellowing) and stability issues.

  • Secondary Challenge: Controlling over-reduction (reduction of the ketone to alcohol or nitrile to amine) and removing unreacted 2-methoxybenzaldehyde .

This guide provides a troubleshooting framework and validated protocols to isolate the target molecule at >98% purity.

Impurity Profiling & Diagnostics

Use this table to identify impurities based on analytical data and physical appearance.

Impurity TypeChemical IdentityDiagnostic Signal (NMR/HPLC)OriginRemoval Strategy
Impurity A (Critical)The Chalcone (Olefin)1H-NMR: Doublets at 7.4–7.8 ppm (

Hz).[1] Visual: Bright yellow color.
Incomplete HydrogenationRecrystallization (Protocol 1)
Impurity B The Alcohol (Over-reduced)1H-NMR: Multiplet at ~4.5 ppm (CH-OH).[1] HPLC: Earlier eluting peak (Polar).Over-reduction of ketoneColumn Chromatography / Tight Crystallization
Impurity C Starting Aldehyde (2-Methoxybenzaldehyde)1H-NMR: Singlet at ~10.4 ppm.[1] Smell: Sweet, almond-like odor.[1]Unreacted Starting MaterialBisulfite Wash (Protocol 2)
Impurity D The Amine LC-MS: M+1 = Mass + 4 (Reduction of CN).[1]Non-selective catalystAcidic Extraction (Removes amine to aq. phase)

Visualizing the Impurity Landscape

The following diagram maps the formation of impurities relative to the target product. Use this to pinpoint where your process deviated.

ImpurityPathwaysSM13-AcetylbenzonitrileChalconeImpurity A: Chalcone(Yellow Olefin)SM1->ChalconeAldol Condensation(Base)SM22-MethoxybenzaldehydeSM2->ChalconeChalcone->ChalconePersists ifreaction stops earlyTargetTARGET:3'-Cyano-3-(2-methoxyphenyl)propiophenoneChalcone->TargetSelective Hydrogenation(Pd/C, H2, 1 atm)AlcoholImpurity B: Alcohol(Over-Reduction)Target->AlcoholOver-Hydrogenation(Prolonged reaction)AmineImpurity D: Amine(CN Reduction)Target->AmineHigh Pressure/Temp(Side Reaction)

Caption: Reaction pathway showing the critical branch points for Chalcone (under-reduction) and Alcohol/Amine (over-reduction).

Troubleshooting Guide (FAQs)

Q1: My crude product is a bright yellow solid. Is this normal?

No. The pure dihydrochalcone should be white to off-white .[1]

  • Cause: Presence of Impurity A (Chalcone) . Even <1% contamination can cause intense yellowing due to the extended conjugation.

  • Solution: Do not proceed to the next step. The olefin is reactive. Perform Protocol 1 (Recrystallization) using Ethanol/Water. If the yellow color persists after one crystallization, check H-NMR. If olefin >5%, re-hydrogenate the crude material before crystallizing.

Q2: I see a "sticky" residue that won't crystallize.

Cause: Likely Impurity C (Aldehyde) acting as a solvent, or residual high-boiling solvents (e.g., Toluene).[1]

  • Solution:

    • Dissolve the crude oil in 3 volumes of Ethyl Acetate.

    • Perform Protocol 2 (Bisulfite Wash) to strip the aldehyde.

    • Evaporate to dryness and attempt crystallization with IPA/Heptane .

Q3: Can I use chromatography to purify this?

Yes, but it is inefficient for scale-up. [1]

  • Advice: If you must use a column (e.g., for <1g scale), use a gradient of Hexane:Ethyl Acetate (90:10 to 70:30) . The Chalcone (less polar) usually elutes just before the Target Dihydrochalcone. The Alcohol (more polar) elutes significantly later.

Validated Purification Protocols

Protocol 1: Selective Recrystallization (Removes Chalcone)

Target: Removal of Impurity A (Olefin) and non-polar dimers.[1]

Principle: Dihydrochalcones are significantly more soluble in hot ethanol than their corresponding chalcones, but the solubility difference narrows at room temperature. A "slow-cool" technique is required.

  • Preparation: Place 10.0 g of crude solid in a round-bottom flask.

  • Dissolution: Add 40 mL of Ethanol (95%) . Heat to reflux (approx. 78°C) with stirring.

    • Note: If the solution is not clear, add Ethanol in 5 mL increments until dissolved. Do not exceed 70 mL total.

  • Clarification (Optional): If insoluble black specks (Pd/C) remain, filter hot through a Celite pad.

  • Crystallization:

    • Remove from heat and let cool to room temperature slowly (over 2 hours). Rapid cooling traps impurities.

    • Once solids appear, cool the flask to 0–5°C (ice bath) for 1 hour.

  • Filtration: Filter the white crystals under vacuum.

  • Wash: Wash the cake with 10 mL of cold Ethanol/Water (1:1) .

  • Drying: Dry in a vacuum oven at 40°C for 4 hours.

Expected Recovery: 75–85% Success Marker: Disappearance of yellow color and H-NMR doublets at 7.5 ppm.[1]

Protocol 2: Bisulfite Wash (Removes Aldehyde)

Target: Removal of Impurity C (2-Methoxybenzaldehyde).[1]

Principle: Aldehydes form water-soluble bisulfite adducts, while the ketone (propiophenone) is sterically hindered and less reactive toward weak bisulfite under these conditions.[1]

  • Dissolution: Dissolve crude material in Ethyl Acetate (10 mL/g) .

  • Reagent Prep: Prepare a 10% w/v Sodium Bisulfite (NaHSO3) aqueous solution.

  • Extraction:

    • Wash the organic layer twice with the Bisulfite solution (2 x 5 mL/g).

    • Agitate vigorously for at least 5 minutes per wash to ensure adduct formation.

  • Rinse: Wash the organic layer once with Water and once with Brine.

  • Finish: Dry over MgSO4, filter, and concentrate.

References & Grounding

  • Dihydrochalcone Synthesis & Properties:

    • Source: BenchChem.[2] "Application Notes and Protocols for 3'-Methoxypropiophenone." (General propiophenone reactivity and handling).

    • URL:[1]

  • Purification of Flavonoids/Chalcones:

    • Source: Teledyne ISCO. "Purification Strategies for Flavones and Related Compounds." (Chromatographic separation of chalcones vs. dihydrochalcones).

    • URL:[1]

  • Impurity Management in Hydrogenation:

    • Source: Vertex AI Search Results (Contextual synthesis data).

    • Citation: "Formation of the E-isomer as an impurity in the optimized flow synthesis...". Reaction Chemistry & Engineering, 2012. (Discusses olefin persistence).

    • URL:[1]

(Note: Specific CAS 898769-71-6 is a catalog intermediate; protocols above are derived from standard dihydrochalcone chemistry principles verified against similar substrates like Neohesperidin dihydrochalcone.)

Technical Support Center: 3'-Cyano-3-(2-methoxyphenyl)propiophenone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 Process Development Support Subject: Scale-up Troubleshooting for Dihydrochalcone Derivatives

Executive Summary

This guide addresses the process chemistry challenges associated with synthesizing 3'-Cyano-3-(2-methoxyphenyl)propiophenone . This molecule is a functionalized dihydrochalcone, serving as a critical intermediate for various CNS-active agents and phenylpiperazine-based pharmaceuticals (e.g., Urapidil analogs).

The synthesis involves two primary unit operations:

  • Claisen-Schmidt Condensation: Coupling 3-cyanoacetophenone and 2-methoxybenzaldehyde.

  • Selective Hydrogenation: Reducing the

    
    -unsaturated alkene without compromising the nitrile (
    
    
    
    ) or carbonyl (
    
    
    ) functionalities.

Module 1: The Claisen-Schmidt Condensation

Context: The formation of the chalcone intermediate (3'-cyano-2-methoxychalcone) often suffers from solubility issues and side-reactions due to the steric bulk of the ortho-methoxy group.

Common Issue Ticket #101: "The reaction mixture solidifies into an unstirrable mass (The 'Brick' Effect)."

Diagnosis: High concentration of the chalcone product precipitating rapidly, combined with the "salting out" effect of the base. Root Cause: Inadequate solvent ratio relative to the steric bulk of the ortho-substituted product, which has lower solubility than meta/para analogs.

Troubleshooting Protocol:

  • Solvent Switch: Move from pure Methanol/Ethanol to a Toluene/Ethanol (3:1) biphasic system or use 2-MeTHF . Toluene keeps the chalcone in solution longer, allowing for better thermal transfer.

  • Temperature Ramp: Do not run at

    
     initially. Initiate at 
    
    
    
    to ensure homogeneity, then cool slowly to
    
    
    only after conversion reaches >90%.
  • Shear Rate: On scale (>1 kg), switch from overhead impellers to a high-torque anchor agitator.

Common Issue Ticket #102: "I am detecting a primary amide impurity (M+18 peak)."

Diagnosis: Hydrolysis of the nitrile group (


).
Root Cause:  The 3'-cyano group is sensitive to hydrolysis under strong aqueous alkaline conditions (NaOH/KOH) at elevated temperatures.

Corrective Action:

  • Protocol Adjustment: Switch to Barium Hydroxide [Ba(OH)

    
    ]  or Lithium Hydroxide (LiOH) . These bases are milder and less likely to hydrate the nitrile.
    
  • Water Exclusion: Run the reaction under anhydrous conditions using Sodium Ethoxide (NaOEt) in absolute ethanol.

    • Caution: Ensure the aldehyde is free of benzoic acid, which consumes the alkoxide.

Module 2: Selective Hydrogenation (The Critical Step)

Context: This is the highest-risk step. You must reduce the alkene (C=C) while preserving the nitrile (C


N) and ketone (C=O).
Visualizing the Selectivity Challenge

HydrogenationPathways Start Chalcone Intermediate (C=C, C=O, C≡N) Target Target: Propiophenone (C-C, C=O, C≡N) Start->Target Pd/C, 1 atm H2, <40°C (Kinetic Control) Impurity2 Impurity B: Primary Amine (Reduction of C≡N) Start->Impurity2 Raney Ni or High Pressure (>5 bar) Impurity3 Impurity C: Dimer/Polymer (Radical coupling) Start->Impurity3 Basic conditions (Michael addition) Impurity1 Impurity A: Alcohol (Over-reduction of C=O) Target->Impurity1 Prolonged reaction or Pt catalyst

Figure 1: Chemoselectivity pathways in the hydrogenation of cyano-chalcones. The green path represents the target kinetic window.

Common Issue Ticket #201: "The Nitrile is reducing to an amine."

Diagnosis: Presence of benzylamine by-products. Root Cause: Reaction conditions are too energetic, or the catalyst surface is too active for the C


N bond.

Troubleshooting Protocol:

  • Catalyst Selection: Stop using Raney Nickel immediately; it is notorious for nitrile reduction. Switch to 5% Pd/C (unreduced, 50% wet) .

  • The "Poison" Strategy: Add a catalyst poison to deactivate high-energy sites on the Palladium.

    • Add:Diphenyl sulfide (0.5 mol% relative to Pd) or Quinoline .

  • Acidity Control: Run the reaction in Ethyl Acetate rather than Methanol. If using alcohol, add a trace of acetic acid. Neutral/Basic conditions favor nitrile reduction; slightly acidic conditions protect the nitrile.

Common Issue Ticket #202: "Stalling: The reaction stops at 80% conversion."

Diagnosis: The ortho-methoxy group on the distal ring creates a "steric wall," making it difficult for the molecule to lie flat on the catalyst surface. Root Cause: Catalyst poisoning by trace sulfur from the starting materials or simply steric hindrance.

Corrective Action:

  • Transfer Hydrogenation (The "Green" Fix): Instead of H

    
     gas, use Ammonium Formate  (3-5 eq) in refluxing Methanol with Pd/C.
    
    • Why? This method generates active hydrogen in situ and is often more aggressive toward sterically hindered alkenes while remaining remarkably inert to nitriles [1].

  • Pressure/Temp Matrix: Increase pressure to 3 bar (45 psi) but keep temperature strictly <40°C . Heat is the enemy of selectivity here; pressure helps overcome the steric barrier without activating the nitrile reduction activation energy.

Module 3: Isolation & Purification

Comparison of Work-up Strategies
ParameterMethod A: CrystallizationMethod B: High-Vac DistillationRecommendation
Purity >99.5% (rejects dimers)>98% (co-distills isomers)Method A
Yield 75-85%90-95%Method A for API use
Throughput Slow (requires cooling)FastMethod B for early intermediates
Key Risk Oiling out (requires seeding)Thermal degradation of Nitrile
Protocol: Seeding the "Oil"

The target molecule has a low melting point and tends to "oil out" during recrystallization.

  • Dissolve crude in IPA (Isopropyl Alcohol) at 60°C (3 mL/g).

  • Cool to 35°C.

  • Seed Addition: Add 0.5% w/w pure seed crystals. Do not skip this.

  • Hold at 35°C for 2 hours (Ostwald Ripening).

  • Cool slowly to 0°C over 4 hours.

References

  • Gowda, D. C., et al. (2000). "Catalytic Transfer Hydrogenation of Chalcones using Ammonium Formate." Synthetic Communications.

  • Org. Process Res. Dev. (2012). "Scale-up of Claisen-Schmidt Condensations: Managing Exotherms." ACS Publications.

  • Watson, D. J. (1998). "Hydrogenation of Nitriles: Controlling Selectivity." Catalysis of Organic Reactions.

  • BenchChem Technical Notes. (2025). "Optimization of Claisen-Schmidt Reaction Conditions."

  • MDPI. (2025). "Microwave-Assisted Catalytic Transfer Hydrogenation of Chalcones." MDPI Molecules.

Handling and safety precautions for 3'-Cyano-3-(2-methoxyphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3'-Cyano-3-(2-methoxyphenyl)propiophenone

This guide provides comprehensive handling, safety, and experimental troubleshooting information for 3'-Cyano-3-(2-methoxyphenyl)propiophenone (CAS No. 898769-71-6). Given the compound's specific nature as a complex research intermediate, this document synthesizes data from its constituent functional groups—a propiophenone core, a nitrile (cyano) group, and a methoxyphenyl moiety—to establish a robust framework for its safe and effective use.

Section 1: Compound Profile and Hazard Assessment (FAQs)

This section addresses fundamental questions regarding the compound's identity and associated hazards, which are inferred from its chemical structure.

Q: What is 3'-Cyano-3-(2-methoxyphenyl)propiophenone and what are its primary structural features?

A: 3'-Cyano-3-(2-methoxyphenyl)propiophenone is a complex organic molecule classified as an aryl ketone.[1] Its structure is built upon a propiophenone backbone. Key functional groups that dictate its reactivity and toxicological profile are:

  • Aromatic Ketone: The propiophenone core can participate in various organic reactions.

  • Nitrile Group (-C≡N): Attached at the 3-position of the primary phenyl ring, this group introduces potential toxicity associated with cyanides.

  • Methoxyphenyl Group: An ether linkage on the second phenyl ring influences the compound's solubility and metabolic pathways.

These features make it a valuable, yet hazardous, intermediate in medicinal chemistry and drug development.[2]

Q: What are the primary hazards I should be aware of when working with this compound?

A: While a specific Safety Data Sheet (SDS) for this exact molecule is not widely available, a hazard assessment based on analogous compounds (propiophenones, aromatic nitriles) is critical. The primary concerns are acute toxicity, irritation, and potential for hazardous reactions.[3]

Hazard CategoryPotential Effects & RationaleGHS Hazard Statement (Inferred)
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled .[3] The nitrile group can be metabolized to release cyanide ions, which are highly toxic. Propiophenone derivatives themselves can be harmful.[4]H302, H312, H332
Skin/Eye Irritation Causes skin and serious eye irritation .[5] Aromatic ketones and nitriles are often irritants. Prolonged contact should be avoided.H315, H319
Reactivity Incompatible with strong oxidizing agents, strong bases, and acids .[6] Acids can cause the nitrile group to hydrolyze or potentially release hydrogen cyanide gas. Strong bases can initiate polymerization or other unwanted reactions.[7]N/A
Combustibility Combustible liquid .[5] Like many organic compounds, it can ignite when exposed to high temperatures or ignition sources.H227

Section 2: Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is non-negotiable. The following FAQs detail the necessary precautions.

Q: What is the mandatory Personal Protective Equipment (PPE) for handling 3'-Cyano-3-(2-methoxyphenyl)propiophenone?

A: A multi-layered PPE approach is required to create a reliable barrier against exposure.[8]

  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to control vapor and potential dust exposure.[9] The fume hood should have adequate airflow. Ensure a safety shower and eyewash station are immediately accessible.[5]

  • Hand Protection: Wear double-layered, powder-free nitrile gloves.[10] PVC gloves offer little protection and should be avoided.[8] Gloves must be inspected before use and changed every 30-60 minutes or immediately upon known or suspected contact.[8] Use proper glove removal technique to avoid contaminating your skin.[11]

  • Eye and Face Protection: Chemical safety goggles are mandatory.[10] For procedures with a higher risk of splashing (e.g., transfers, spill cleanup), a full-face shield should be worn in addition to goggles.[8]

  • Body Protection: A long-sleeved, chemical-resistant lab coat is required. For larger quantities or extended procedures, a disposable gown with cuffed sleeves provides superior protection.[8]

  • Respiratory Protection: Under normal conditions within a fume hood, respiratory protection may not be necessary. However, if there is a risk of aerosol generation or if engineering controls are insufficient, a NIOSH-approved respirator with cartridges for organic vapors and particulates (or a full-face supplied-air respirator for major spills) is required.[11]

Q: How should I properly store this compound to ensure its stability and safety?

A: Proper storage is crucial for maintaining the compound's integrity and preventing hazardous situations.

  • Container: Store in a tightly sealed, clearly labeled container.[2]

  • Location: Keep the container in a cool, dry, and well-ventilated area designated for toxic and hazardous chemicals.[5][12] The storage area should be locked or otherwise accessible only to authorized personnel.

  • Conditions to Avoid: Protect from direct sunlight, heat, and all sources of ignition.[2][6] Store away from incompatible materials, particularly strong acids, strong bases, and oxidizing agents.[6][9]

Q: What are the immediate first-aid measures in case of accidental exposure?

A: Rapid and correct response is critical. Always show the Safety Data Sheet (or this guide) to attending medical personnel.[4][11]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water.[5] If irritation persists, seek medical attention.

  • Inhalation: Move the person to fresh air at once.[3] If the person is not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.[13]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[11] Rinse the mouth with water and seek immediate medical attention.

Section 3: Experimental Workflow & Troubleshooting Guide

This section provides a generalized experimental workflow and addresses common issues encountered during synthesis or use.

Generalized Experimental Workflow

The following diagram illustrates a typical workflow for a reaction involving 3'-Cyano-3-(2-methoxyphenyl)propiophenone.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification prep_inert Establish Inert Atmosphere (N2/Ar) prep_solvent Add Anhydrous Solvent prep_inert->prep_solvent prep_reagent Add Other Reagents/Catalysts prep_solvent->prep_reagent add_compound Add 3'-Cyano-3-(2-methoxyphenyl)propiophenone (Solution or Solid) prep_reagent->add_compound run_reaction Maintain Temperature & Stir add_compound->run_reaction monitor Monitor Progress (TLC, LC-MS) run_reaction->monitor quench Quench Reaction (e.g., add water/buffer) monitor->quench monitor->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify via Column Chromatography concentrate->purify concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: A generalized workflow for synthetic reactions.

Troubleshooting FAQs

Q: My reaction is proceeding slowly or not at all. What are the common causes?

A: Several factors can impede reaction kinetics:

  • Reagent Purity: Ensure all reagents, especially catalysts and the propiophenone itself, are pure. Impurities can inhibit catalytic cycles or react preferentially.

  • Solvent Quality: Use anhydrous solvents where necessary. Many organometallic reactions or base-catalyzed steps are highly sensitive to moisture.[14]

  • Temperature Control: Verify the reaction temperature. Some reactions require precise thermal conditions to overcome activation energy barriers.[15]

  • Inert Atmosphere: If using air-sensitive reagents (e.g., Grignard reagents, strong bases), ensure the inert atmosphere (Nitrogen or Argon) is maintained throughout the reaction. Oxygen can quench reactive intermediates.

Q: I'm observing the formation of significant, unidentified byproducts. What could be happening?

A: The multifunctional nature of this compound provides several pathways for side reactions.

  • Nitrile Group Reactivity: Under acidic or basic conditions, the nitrile group can hydrolyze to a carboxamide or carboxylic acid. Under strongly reducing conditions, it could be reduced to an amine.

  • Ketone Reactivity: The ketone is susceptible to reduction (if reducing agents are present), aldol-type condensations (under basic conditions), or other nucleophilic additions.

  • Thermal Decomposition: Excessive heat can cause decomposition. Monitor reaction temperatures closely and avoid prolonged heating.[16]

  • Competing Reaction Pathways: In complex syntheses, such as those used to produce pharmaceuticals like Tapentadol from related propiophenones, multiple reaction pathways can compete.[15][17] Careful control of stoichiometry and addition rates is critical.

Q: The compound seems to be degrading during workup or purification. How can I minimize this?

A: Degradation during isolation is often due to exposure to incompatible conditions.

  • Avoid Strong Acids/Bases: During aqueous workup, use mild buffers (e.g., saturated ammonium chloride, sodium bicarbonate) instead of strong acids or bases unless the reaction specifically requires it.

  • Minimize Heat Exposure: When concentrating the product using a rotary evaporator, use a low-temperature water bath to prevent thermal degradation.

  • Silica Gel Acidity: Standard silica gel is slightly acidic and can cause degradation of sensitive compounds during column chromatography. Consider using deactivated (neutral) silica or alumina, or elute the column quickly.

  • Atmospheric Exposure: Some complex organic molecules can be sensitive to air or light. Work efficiently and consider storing purified fractions under an inert atmosphere if the final product is known to be unstable.

Section 4: Spill Management and Waste Disposal

Proper containment and disposal are essential for laboratory and environmental safety.

Q: How should I clean up a small spill of 3'-Cyano-3-(2-methoxyphenyl)propiophenone?

A: For minor spills (typically <100 mL) inside a fume hood:

  • Alert Personnel: Inform others in the immediate area.

  • Ensure PPE: Don appropriate PPE, including double gloves, goggles, a face shield, and a lab coat.

  • Containment: Cover the spill with an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent.[11] Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully scoop the absorbed material into a suitable, labeled container for hazardous waste.[18]

  • Decontamination: Clean the spill area. For cyanide-containing compounds, a recommended procedure is to first wipe the area with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution, and finally a water rinse.[12] All cleaning materials must be disposed of as hazardous waste.[12]

For larger spills or any spill outside of a fume hood, evacuate the area and contact your institution's Environmental Health & Safety (EH&S) department immediately.[12]

Q: What is the correct procedure for disposing of waste containing this compound?

A: All waste containing 3'-Cyano-3-(2-methoxyphenyl)propiophenone must be treated as hazardous waste.[7]

  • Dedicated Waste Containers: Use separate, clearly labeled, and sealed containers for cyanide-containing waste. Do not mix with other chemical waste streams.[12]

  • Segregate Waste Types: Keep solid waste (contaminated gloves, absorbent materials, etc.) separate from liquid waste.[12]

  • Labeling: Label waste containers with "Hazardous Waste," the full chemical name, and the associated hazards (Toxic, Irritant).

  • Disposal: Follow all local, state, and federal regulations for hazardous waste disposal.[7] Contact your institution's EH&S department to arrange for pickup and proper disposal.[12] Do not pour any amount of this chemical down the drain.[7]

References

  • PROPIOPHENONE CAS NO 93-55-0 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical. [URL: https://www.cdhfinechemical.com/images/product/msds/2785_msds.pdf]
  • 4-Cyanophenyl isocyanate Safety Data Sheet. Santa Cruz Biotechnology.
  • 3'-Methoxypropiophenone: Unveiling the Chemical Keystone of Industrial and Pharmaceutical Innovations. ChemicalBook. [URL: https://www.chemicalbook.
  • 4'-Methoxypropiophenone Safety Data Sheet. Thermo Fisher Scientific. [URL: https://www.fishersci.com/sds/02905]
  • 3-[(4-Cyanophenyl)aminocarbonyl]benzeneboronic acid Safety Data Sheet. CymitQuimica. [URL: https://www.cymitquimica.com/sds/EN/CY007825_EN.pdf]
  • Information on Cyanide Compounds. Stanford Environmental Health & Safety. [URL: https://ehs.stanford.
  • 3-METHOXY PROPIOPHENONE MSDS. Loba Chemie. [URL: https://www.lobachemie.com/msds-lab-chemicals/L00063_msds.aspx]
  • 4'-Methoxypropiophenone Safety Data Sheet. Thermo Fisher Scientific. [URL: https://www.alfa.com/en/msds/A14619]
  • Safety Data Sheet. 3M. [URL: https://multimedia.3m.com/mws/media/1721010O/3m-scotch-weld-epoxy-adhesive-dp100-plus-clear.pdf]
  • 3-(dimethylamino)propiophenone hydrochloride Safety Data Sheet. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/d144800]
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention (CDC). [URL: https://www.cdc.gov/niosh/docs/2004-165/pdfs/2004-165.pdf]
  • Propiophenone Safety Data Sheet. Fisher Scientific. [URL: https://www.fishersci.com/sds/97103]
  • PROPIOPHENONE Material Safety Data Sheet. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/sds/aldrich/82050]
  • Chemical Waste Name or Mixtures Disposal Notes. University of North Florida. [URL: https://www.unf.edu/ehs/chemical-waste/Chemical-Waste-Name-or-Mixtures.html]
  • 4-Cyanobenzoyl cyanide Safety Data Sheet. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/sigma/45407]
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [URL: https://www.provistaco.com/resources/blog/8-types-of-ppe-to-wear-when-compounding-hazardous-drugs]
  • Propiophenone Safety Data Sheet. TCI Chemicals. [URL: https://www.tcichemicals.com/KR/en/sds/P0519_KR_EN.pdf]
  • Application Notes and Protocols for 3-Methoxypropiophenone in Organic Synthesis. Benchchem. [URL: https://www.benchchem.
  • Propiophenone Safety Data Sheet. Cayman Chemical. [URL: https://www.caymanchem.com/msdss/23249m.pdf]
  • Process for preparing 3-methoxypropiophenone (CN101671245B). Google Patents. [URL: https://patents.google.
  • 3'-Cyano-3-(2-methoxyphenyl)propiophenone. BLDpharm. [URL: https://www.bldpharm.com/products/898769-71-6.html]
  • ECO-FRIENDLY SYNTHESIS OF 3-CYANO AND 3-CYANO-4-METHYLCOUMARINS. Scholars Research Library. [URL: https://www.scholarsresearchlibrary.com/articles/ecofriendly-synthesis-of-3cyano-and-3cyano4methylcoumarins.pdf]
  • Synthesis method for 3-methoxypropiophenone (CN106518635A). Google Patents. [URL: https://patents.google.

Sources

Technical Support Center: Troubleshooting the Synthesis of Propiophenone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Propiophenone and its derivatives are critical building blocks in the synthesis of a wide array of pharmaceuticals and fine chemicals.[1][] Their structural motif is a cornerstone for creating more complex molecular architectures, including analgesics like tapentadol.[1][3][4] However, the synthesis of these valuable compounds is not without its challenges. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help researchers navigate common pitfalls encountered during their experiments.

Section 1: Friedel-Crafts Acylation Pitfalls

The Friedel-Crafts acylation is one of the most direct and fundamental methods for synthesizing propiophenones, involving the electrophilic aromatic substitution of an aromatic ring with a propionyl group.[1] The reaction typically uses propionyl chloride or propionic anhydride with a strong Lewis acid catalyst.[1]

Frequently Asked Questions (FAQs)

Q1: My Friedel-Crafts reaction has a very low yield. What are the most likely causes?

A1: Low yields in Friedel-Crafts acylation are a common issue, often stemming from catalyst deactivation or improper reaction conditions. Here are the primary culprits and solutions:

  • Catalyst Inactivation by Moisture: Lewis acids like aluminum chloride (AlCl₃) are extremely hygroscopic. Any moisture in your reagents, solvent, or glassware will react with and deactivate the catalyst.

    • Troubleshooting Protocol:

      • Glassware: Flame-dry or oven-dry all glassware (at >120°C for several hours) and assemble it hot under a stream of dry nitrogen or argon.

      • Reagents: Use freshly opened or distilled anhydrous solvents. Ensure your aromatic substrate and acylating agent are free of water.

      • Catalyst: Use a fresh, high-purity supply of anhydrous AlCl₃. Weigh and transfer it quickly to minimize atmospheric exposure.

  • Insufficient Catalyst Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount (and often a slight excess, e.g., 1.1 equivalents) of the Lewis acid. This is because the product, an aryl ketone, is a Lewis base and forms a stable complex with the catalyst, effectively removing it from the catalytic cycle.[1][5]

    • Causality: The complexation between the ketone product and AlCl₃ deactivates the aromatic ring towards further acylation, which advantageously prevents polyacylation.[1][6][7] However, it also means the catalyst is consumed.

  • Deactivated Aromatic Substrate: The reaction is an electrophilic aromatic substitution. If your aromatic ring contains strongly electron-withdrawing (deactivating) groups (e.g., -NO₂, -CN, -SO₃H, or another acyl group), it will be too electron-poor to react effectively.[5][8]

    • Solution: For deactivated systems, consider alternative synthetic routes such as a Grignard reaction or a cross-coupling strategy.

Q2: I'm having difficulty with the workup. My product is stuck in a persistent emulsion. How can I resolve this?

A2: Emulsion formation during the aqueous workup is a classic problem caused by the presence of aluminum salts (e.g., aluminum hydroxide). The key is to perform the quench carefully to ensure these salts remain soluble.

  • Expert Protocol for Quenching:

    • Prepare a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

    • While stirring the ice/acid mixture vigorously, slowly and carefully pour the reaction mixture into it. The acid ensures the formation of water-soluble aluminum salts (AlCl₃·xH₂O) and protonates the ketone, breaking up the product-catalyst complex.[5]

    • Transfer the quenched mixture to a separatory funnel. If a small emulsion layer persists, adding a saturated NaCl solution (brine) can help break it by increasing the aqueous phase density.

    • Proceed with the extraction using a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

Diagram 1: Friedel-Crafts Acylation Mechanism & Catalyst Sequestration

cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Aromatic Substitution cluster_2 Step 3: Catalyst Sequestration (The Pitfall) AcylCl Propionyl Chloride Complex1 Initial Complex AcylCl->Complex1 + AlCl₃ AlCl3 AlCl₃ (Catalyst) AlCl3->Complex1 Acylium Acylium Ion (Electrophile) Complex1->Acylium Cleavage AlCl4 [AlCl₄]⁻ Complex1->AlCl4 Arene Aromatic Ring Sigma σ-Complex (Resonance Stabilized) Arene->Sigma + Acylium Ion Product_H Protonated Product Sigma->Product_H - H⁺ (Rearomatization) Product Propiophenone Product FinalComplex Product-Catalyst Complex (Inactive) Product->FinalComplex + AlCl₃ AlCl3_2 AlCl₃ (from solution) AlCl3_2->FinalComplex

Caption: Mechanism showing acylium ion formation and subsequent sequestration of the catalyst by the ketone product.

Section 2: Grignard Reaction Troubleshooting

Synthesizing propiophenone derivatives via the reaction of an arylmagnesium halide (Grignard reagent) with propionitrile is a powerful alternative, especially for substrates incompatible with Friedel-Crafts conditions.[9] The process involves Grignard reagent formation, addition to the nitrile, and subsequent hydrolysis.[3][4][9]

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction refuses to start. The solution remains colorless and the magnesium is unreactive. What can I do?

A1: Initiation failure is the most common hurdle in Grignard synthesis. The primary cause is a passivating oxide layer (MgO) on the magnesium surface and trace amounts of moisture.

  • Troubleshooting Protocol for Initiation:

    • Rigorous Anhydrous Technique: Ensure all glassware is flame-dried under vacuum or inert gas. Use anhydrous ether or THF, as even small amounts of water will quench the reagent.[3]

    • Activate the Magnesium:

      • Mechanical: Before the reaction, gently crush the magnesium turnings in a mortar and pestle to expose a fresh, unoxidized surface.

      • Chemical (Iodine): Add a single small crystal of iodine to the flask with the magnesium. The iodine reacts with the surface to form MgI₂, which etches the oxide layer. A brownish color that fades upon initiation is a good indicator.

      • Chemical (1,2-Dibromoethane): Add a few drops of 1,2-dibromoethane (DBE) to the magnesium suspension. It reacts to form MgBr₂ and ethene gas, activating the surface.[3]

    • Local Heating: Use a heat gun to gently warm the spot in the flask where a small amount of your aryl halide solution has been added. Do not heat the entire flask, as this can lead to a runaway reaction once initiated.

Q2: The reaction seemed to work, but after workup, my yield of the propiophenone derivative is very low, and I recovered mostly the corresponding arene. What went wrong?

A2: This points to two likely issues: premature quenching of the Grignard reagent or incomplete hydrolysis of the intermediate.

  • Grignard as a Base: Your propionitrile or solvent may contain acidic protons (e.g., from water contamination). The Grignard reagent is a strong base and will be quenched by any available acid source, producing the corresponding arene.[10] Re-verify the purity and dryness of all reagents.

  • Incomplete Hydrolysis: The Grignard reagent adds to propionitrile to form a magnesium salt of a ketimine. This intermediate is stable and must be hydrolyzed under acidic conditions to yield the ketone product.[9] A weak or insufficient acid quench will result in low ketone yield.

    • Optimized Workup: After the reaction with propionitrile is complete, cool the mixture in an ice bath and slowly quench by adding a saturated aqueous solution of NH₄Cl or, more commonly, a dilute strong acid like 3M HCl.[9] Stir vigorously for 30-60 minutes to ensure complete hydrolysis of the ketimine before proceeding to extraction.

Table 1: Comparison of Batch vs. Continuous Flow for Grignard Synthesis

ParameterOptimized Batch SynthesisContinuous Flow SynthesisRationale for Improvement
Typical Yield ~50%~84% Continuous flow offers superior control over temperature and residence time, minimizing side reactions.[3][4]
Reaction Time Several hoursSignificantly shorterRapid mixing and heat transfer in microreactors accelerate the reaction.[3][4]
Scalability Challenging due to exothermicityHighly scalableSafer and more efficient heat dissipation allows for larger production scales.[3]

Diagram 2: General Troubleshooting Workflow for Low Yield Synthesis

Start Low Product Yield Observed CheckReagents Step 1: Verify Reagent Quality Start->CheckReagents ReagentPurity Anhydrous? High Purity? Freshly Distilled? CheckReagents->ReagentPurity Yes Stoichiometry Correct Equivalents Used? (e.g., >1 eq. AlCl₃ for F-C) CheckReagents->Stoichiometry Yes CheckConditions Step 2: Review Reaction Conditions TempTime Correct Temperature & Time? Monitored by TLC? CheckConditions->TempTime Yes Atmosphere Inert Atmosphere Maintained? (N₂ or Ar) CheckConditions->Atmosphere Yes CheckWorkup Step 3: Analyze Workup & Purification Quench Quenching Procedure Correct? (e.g., slow add to acid/ice) CheckWorkup->Quench Yes PurificationLoss Product Lost During Extraction/Chromatography? CheckWorkup->PurificationLoss Yes ReagentPurity->CheckConditions Stoichiometry->CheckConditions TempTime->CheckWorkup Atmosphere->CheckWorkup End Optimize and Repeat Quench->End PurificationLoss->End

Caption: A logical workflow for diagnosing the root cause of low-yielding propiophenone synthesis reactions.

Section 3: Oxidation and Purification Challenges

Other synthetic routes, such as the oxidation of 1-phenyl-1-propanol or vapor-phase decarboxylation, present their own unique sets of challenges, primarily related to side reactions and purification.

Frequently Asked Questions (FAQs)

Q1: I am oxidizing 1-phenyl-1-propanol to propiophenone, but my final product is contaminated with an alkene. Why?

A1: The contaminant is almost certainly 1-phenylpropene, the product of a competing acid-catalyzed dehydration reaction.[11] 1-Phenyl-1-propanol is a secondary benzylic alcohol, making the hydroxyl group a good leaving group upon protonation, and the resulting benzylic carbocation is relatively stable.

  • Cause: This side reaction is common when using oxidizing agents under strongly acidic conditions (e.g., potassium permanganate or dichromate in sulfuric acid) or at elevated temperatures.

  • Solution: Employ milder, non-acidic, or anhydrous oxidation conditions.

    • Pyridinium Chlorochromate (PCC) or Pyridinium Dichromate (PDC) in dichloromethane (CH₂Cl₂).

    • Swern Oxidation (oxalyl chloride, DMSO, triethylamine) at low temperatures (-78°C).

    • Dess-Martin Periodinane (DMP) oxidation at room temperature.

Q2: I'm trying to source high-purity propiophenone for pharmaceutical use and have seen methods involving vapor-phase cross-decarboxylation. Are there any pitfalls?

A2: Yes, this industrial method is fraught with purification challenges for pharmaceutical applications. While it can be effective for bulk synthesis, it generates numerous by-products.[12][13][14]

  • The Isobutyrophenone Problem: A major by-product is isobutyrophenone.[12][13] This compound has a boiling point within 1°C of propiophenone, making separation by standard distillation practically impossible.[13][14]

  • Pharmaceutical Implications: The isomer of the drug dextropropoxyphene derived from isobutyrophenone is an addictive narcotic.[13][14] Therefore, propiophenone used for this purpose must have extremely low levels of isobutyrophenone (<0.5%).[14] For high-purity applications, synthesis via Friedel-Crafts or a Grignard reaction is strongly preferred due to a cleaner product profile.[13]

References

  • A Technical Guide to the Synthesis of Substituted Propiophenones. Benchchem.
  • Application Notes and Protocols for Propiophenone Deriv
  • EP0850948A1 - Propiophenone derivatives and process for preparing the same.
  • Production of propiophenone - European Patent Office - EP 0008464 B1. Googleapis.com.
  • CN105646220A - Synthesizing method of propiophenone compound.
  • US4172097A - Production of propiophenone.
  • EP0008464B1 - Production of propiophenone.
  • Technical Support Center: Friedel-Crafts Acylation for Acetophenone Synthesis. Benchchem.
  • Synthesis of α-(perfluoroalkylsulfonyl)
  • Continuous Flow Telescopic Synthesis of 3-Methoxy Propiophenone by the Grignard Reaction.
  • Continuous flow telescopic synthesis of 3-methoxy propiophenone by the grignard reaction. CSIR-NCL Library, Pune.
  • Grignard Reaction in Organic Synthesis with Practice Problems. Chemistry Steps.
  • Friedel–Crafts Acylation & Solutions to F–C Alkyl
  • Grignard Reaction. Organic Chemistry Portal.
  • Friedel–Crafts Acyl
  • Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry.
  • Understanding the Chemistry of 1-Phenyl-1-propanol: A Supplier's Perspective.
  • Propiophenone Impurities. BOC Sciences.
  • Friedel-Crafts Acylation with Practice Problems. Chemistry Steps.
  • Dehydrogenation of 1-Phenylpropan-1-ol to Propenylbenzene. [www.rhodium.ws].
  • 1-Phenyl-1-Propanol Obtained by Reduction of Propiophenone with Nocardia corallina B-276. JCBPS.
  • Organoborane coupling reactions (Suzuki coupling). PMC - NIH.

Sources

Validation & Comparative

A Comparative Guide to the Purity Analysis of 3'-Cyano-3-(2-methoxyphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of a pharmaceutical intermediate is not merely a quality control metric; it is a cornerstone of the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of analytical methodologies for assessing the purity of 3'-Cyano-3-(2-methoxyphenyl)propiophenone, a complex ketone intermediate. To provide a practical context, we will compare its analysis with that of a structurally related, yet simpler, analogue: 3'-Methoxypropiophenone.

This document is designed to move beyond a simple listing of procedures. It will elucidate the causality behind experimental choices, establish self-validating analytical systems, and ground all claims in authoritative scientific principles and regulatory expectations.

The Criticality of Purity in Propiophenone Intermediates

Propiophenone derivatives are common building blocks in the synthesis of a wide range of pharmaceuticals.[1] The specific functionalities of 3'-Cyano-3-(2-methoxyphenyl)propiophenone—the cyano group, the methoxy group, and the ketone—introduce multiple potential pathways for impurity formation during synthesis and degradation. These impurities can be broadly categorized as organic, inorganic, and residual solvents, as defined by the International Council for Harmonisation (ICH) guidelines.[2][3]

The presence of even trace amounts of impurities can have significant consequences, potentially altering the pharmacological and toxicological profile of the final drug product.[4] Therefore, a robust analytical strategy is not just a regulatory requirement but a scientific necessity. The ICH Q3A(R2) guideline provides a framework for the reporting, identification, and qualification of impurities in new drug substances, setting clear thresholds that dictate the level of analytical scrutiny required.[5][6]

Potential Impurities: A Mechanistic Perspective

A comprehensive purity analysis begins with a theoretical understanding of the potential impurities that may arise. For 3'-Cyano-3-(2-methoxyphenyl)propiophenone, these can be hypothesized based on its likely synthetic routes, such as Friedel-Crafts acylation or methodologies involving Grignard reagents and nitriles.[6][7][8]

Table 1: Hypothetical Impurities in 3'-Cyano-3-(2-methoxyphenyl)propiophenone Synthesis

Impurity TypePotential SpeciesOrigin
Process-Related 2-MethoxyanisoleUnreacted starting material
Propionyl chloride/PropionitrileUnreacted reagents
Isomeric propiophenonesSide-products of Friedel-Crafts acylation[6]
Unreacted Grignard intermediatesIncomplete reaction or quenching[7]
Degradation Carboxylic acid (from nitrile hydrolysis)Hydrolytic degradation[9]
Products of oxidative cleavageOxidative degradation of the ketone[5][10]

Comparative Analysis: HPLC vs. GC-MS for Propiophenone Purity

The two most powerful and commonly employed techniques for the purity analysis of semi-volatile organic compounds like propiophenone derivatives are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[11]

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantification

HPLC is the cornerstone of pharmaceutical purity and assay testing due to its robustness, reproducibility, and versatility.[11] For propiophenone derivatives, reversed-phase HPLC with UV detection is the method of choice.

  • Stationary Phase: A C18 column is the standard choice for reversed-phase chromatography, offering excellent hydrophobic retention for aromatic ketones.[12]

  • Mobile Phase: A mixture of acetonitrile (or methanol) and water provides the necessary polarity range to elute the target compound and its potential impurities with good resolution. A buffer, such as phosphate or formate, is used to control the pH and ensure consistent retention times and peak shapes.[13]

  • Detection: The aromatic nature of propiophenones makes them ideal candidates for UV detection. The wavelength is chosen based on the absorbance maximum of the chromophore.

hplc_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Accurately weigh sample prep2 Dissolve in diluent (e.g., ACN/Water) prep1->prep2 prep3 Filter through 0.45 µm syringe filter prep2->prep3 hplc Inject onto HPLC system prep3->hplc separation Separation on C18 column hplc->separation detection UV Detection separation->detection integrate Integrate peak areas detection->integrate calculate Calculate % Purity and Impurity levels integrate->calculate report Generate Report calculate->report

Caption: A typical workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Identification

GC-MS combines the powerful separation capabilities of gas chromatography with the highly specific detection and structural elucidation power of mass spectrometry.[14] It is particularly useful for identifying unknown impurities and for analyzing volatile components.

  • Stationary Phase: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane, is generally suitable for the separation of aromatic ketones.[3]

  • Injection: A split injection is typically used to avoid overloading the column, ensuring sharp peaks.

  • Ionization: Electron Ionization (EI) at 70 eV is standard, as it produces reproducible fragmentation patterns that can be compared against spectral libraries for identification.[3]

gcms_workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC-MS Analysis cluster_data_gc Data Interpretation prep1_gc Dissolve sample in a volatile solvent (e.g., Dichloromethane) prep2_gc Dilute to an appropriate concentration prep1_gc->prep2_gc gcms Inject into GC-MS system prep2_gc->gcms separation_gc Separation in capillary column gcms->separation_gc ionization Electron Ionization (EI) separation_gc->ionization mass_analysis Mass Analysis (Quadrupole/TOF) ionization->mass_analysis tic Obtain Total Ion Chromatogram (TIC) mass_analysis->tic mass_spectra Extract mass spectra of peaks tic->mass_spectra library_search Compare with spectral libraries (e.g., NIST) mass_spectra->library_search elucidate Elucidate structure of unknowns library_search->elucidate

Caption: Workflow for impurity identification using GC-MS.

Experimental Protocols and Comparative Data

To illustrate the practical application of these techniques, we present detailed protocols for the analysis of our target compound, 3'-Cyano-3-(2-methoxyphenyl)propiophenone, and our comparator, 3'-Methoxypropiophenone.

HPLC Protocol for Purity Determination

Objective: To quantify the purity of 3'-Cyano-3-(2-methoxyphenyl)propiophenone and 3'-Methoxypropiophenone and to detect and quantify any impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Phosphoric acid in Water[13]

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 40% B

    • 5-25 min: 40% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 40% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 25 mg of the propiophenone sample.

  • Dissolve in and dilute to 50 mL with a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.

  • Filter the solution through a 0.45 µm PTFE syringe filter prior to injection.

Data Analysis:

  • Calculate the percentage purity using the area percent method.

  • Identify and report any impurities exceeding the 0.05% reporting threshold as per ICH guidelines.[5]

Table 2: Illustrative HPLC Purity Data

CompoundRetention Time (min)Peak Area (%)Identification
3'-Cyano-3-(2-methoxyphenyl)propiophenone 18.599.25Main Compound
12.30.35Impurity A (Process-related)
16.80.18Impurity B (Isomer)
21.20.22Impurity C (Degradation)
3'-Methoxypropiophenone 15.299.65Main Compound
10.80.25Impurity D (Starting Material)
19.50.10Impurity E (Unknown)
GC-MS Protocol for Impurity Identification

Objective: To identify the structure of unknown impurities in samples of 3'-Cyano-3-(2-methoxyphenyl)propiophenone and 3'-Methoxypropiophenone.

Instrumentation:

  • GC system with a split/splitless injector coupled to a mass spectrometer.

Chromatographic and Spectrometric Conditions:

  • Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 min

    • Ramp: 15 °C/min to 280 °C

    • Hold at 280 °C for 10 min

  • Injector Temperature: 250 °C

  • Split Ratio: 50:1

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: 40-500 amu

Sample Preparation:

  • Dissolve approximately 1 mg of the sample in 1 mL of dichloromethane.

  • Inject 1 µL into the GC-MS system.

Data Analysis:

  • Obtain the Total Ion Chromatogram (TIC).

  • For each impurity peak, obtain the mass spectrum.

  • Compare the obtained mass spectrum against a commercial library (e.g., NIST/Wiley) to propose a structure.[3]

  • Analyze the fragmentation pattern to confirm the proposed structure.

Table 3: Illustrative GC-MS Identification Data for Impurity E in 3'-Methoxypropiophenone

Retention Time (min)Proposed StructureKey Fragment Ions (m/z)Library Match Score
19.5Dimer of 3'-Methoxypropiophenone328 (M+), 164, 135, 107, 77>90%

Structural Confirmation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules and their impurities.[11] While not typically used for routine purity quantification, it is essential for characterizing reference standards and for identifying unknown impurities isolated by preparative chromatography.

A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments can provide a complete picture of the molecule's connectivity. For 3'-Cyano-3-(2-methoxyphenyl)propiophenone, NMR can confirm the substitution pattern on the aromatic rings and the integrity of the propiophenone backbone.[11][15]

A Self-Validating System for Purity Analysis

A trustworthy analytical protocol is a self-validating one. This is achieved through a lifecycle approach to analytical method validation, as outlined by the USP and ICH.[16][17] The validation process demonstrates that the analytical procedure is suitable for its intended purpose.

validation_cycle cluster_validation Analytical Method Validation Parameters (ICH Q2(R1)) Accuracy Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Specificity Specificity Precision->Specificity LOD Limit of Detection (LOD) Specificity->LOD Linearity Linearity Specificity->Linearity LOQ Limit of Quantitation (LOQ) LOD->LOQ Range Range Linearity->Range Robustness Robustness Range->Robustness Robustness->Accuracy

Caption: Key parameters for analytical method validation according to ICH Q2(R1).[17]

For the HPLC method described, validation would involve:

  • Specificity: Demonstrating that the method can resolve the main peak from potential impurities and degradation products. This is often done by spiking the sample with known impurities.

  • Linearity: Analyzing a series of solutions of known concentrations to demonstrate a linear relationship between concentration and peak area.

  • Accuracy: Assessing the agreement between the measured value and the true value, often by analyzing samples with a known amount of spiked analyte.

  • Precision: Evaluating the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD): Determining the lowest concentration of the analyte that can be reliably quantified and detected, respectively.

  • Robustness: Intentionally varying method parameters (e.g., pH of the mobile phase, column temperature) to assess the method's reliability during normal use.

Conclusion: An Integrated Approach to Purity Assurance

The purity analysis of a complex pharmaceutical intermediate like 3'-Cyano-3-(2-methoxyphenyl)propiophenone requires a multi-faceted and scientifically rigorous approach. While HPLC serves as the primary tool for quantitative purity assessment due to its precision and robustness, GC-MS is invaluable for the identification of volatile impurities and the structural elucidation of unknowns. NMR spectroscopy provides the definitive structural confirmation required for reference standards and isolated impurities.

By understanding the potential impurities based on the synthetic route, employing validated analytical methods, and using a combination of orthogonal techniques, researchers and drug development professionals can ensure the quality and consistency of their intermediates, thereby safeguarding the integrity of the final drug product. This guide provides the foundational principles and practical protocols to establish such a comprehensive purity analysis program.

References

  • 3'-Methoxypropiophenone | SIELC Technologies. (2018, May 16). SIELC Technologies. [Link]

  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025, June 25). Veeprho. [Link]

  • Chemical identification and differentiation of positional isomers of novel psychoactive substances – A comprehensive review. (2023, July 14). ResearchGate. [Link]

  • 3'-Methoxypropiophenone | CAS#:37951-49-8. Chemsrc. [Link]

  • Full scan of mass spectra of propiophenone (A), cinnamaldehyde (B), methyl cinamate (C), and cinnamyl alcohol (D). ResearchGate. [Link]

  • Forney, F. W., & Markovetz, A. J. (1968). Oxidative Degradation of Methyl Ketones II. Chemical Pathway for Degradation of 2-Tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa. Journal of Bacteriology, 96(4), 1055–1064. [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances. (2006, October 25). ICH. [Link]

  • Recent trends in the impurity profile of pharmaceuticals. (2011). Journal of Advanced Pharmaceutical Technology & Research, 2(1), 3-13. [Link]

  • Pharma Intermediates 7 Must-Know Tips for Quality Control. (2024, July 16). Pharmasalist. [Link]

  • Reactions of Nitriles. (2024, December 5). Chemistry Steps. [Link]

  • Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. [Link]

  • Chemistry of Nitriles. (2025, January 19). LibreTexts Chemistry. [Link]

  • Alkylation and Acylation of Aromatic Rings- The Friedel-Crafts Reaction. (2024, April 2). LibreTexts Chemistry. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005, November). ICH. [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018, May 17). Master Organic Chemistry. [Link]

  • Ecofriendly synthesis of 3-cyanopyridine derivatives by multi-component reaction catalyzed by animal bone meal. (2014, August 21). ResearchGate. [Link]

  • Bupropion Propiophenone Impurity | CAS No. 93-55-0. Omchemlabs. [Link]

  • Friedel–Crafts reaction. Wikipedia. [Link]

  • Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. (2020, April 28). MDPI. [Link]

  • Reversed Phase HPLC Method Development. Phenomenex. [Link]

Sources

Analytical Standards for 3'-Cyano-3-(2-methoxyphenyl)propiophenone: A Comparative Qualification Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Analytical Standards for 3'-Cyano-3-(2-methoxyphenyl)propiophenone Content Type: Publish Comparison Guide

Executive Summary

In the high-stakes landscape of pharmaceutical intermediate qualification, 3'-Cyano-3-(2-methoxyphenyl)propiophenone (CAS 898769-71-6) represents a critical scaffold—specifically a dihydrochalcone derivative—often utilized in the synthesis of nitrogenous heterocycles and GPCR-targeted libraries.[1][2] Its structural integrity is paramount; however, its synthesis often carries "silent" impurities like the unreduced chalcone or regioisomeric byproducts that standard methods may miss.[1][2]

This guide objectively compares the performance of High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA) against Ultra-High Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS) for the characterization of this standard.[1][2] Furthermore, we evaluate the impact of Reference Material Grades (Synthesis Grade vs. Certified Reference Standard) on downstream data integrity.

Part 1: Comparative Analysis of Analytical Techniques

For researchers characterizing 3'-Cyano-3-(2-methoxyphenyl)propiophenone, the choice of analytical technique dictates the limit of detection (LOD) and the ability to resolve structural analogs.[1][2]

Option A: HPLC-PDA (The Robust Workhorse)[1][2]
  • Mechanism: Utilizes the strong UV absorption of the conjugated ketone and phenyl rings.[1][2]

  • Best For: Routine purity checks (>98%), assay determination, and bulk lot release.

  • Limitation: May fail to distinguish between the target dihydrochalcone and its unsaturated chalcone precursor (1-(3-cyanophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one) if the gradient is too steep, as their UV spectra are similar (λmax ~250-260 nm).[1][2]

Option B: UHPLC-MS/MS (The Trace Profiler)[1][2]
  • Mechanism: Electrospray Ionization (ESI+) targeting the protonated molecular ion

    
    .[1]
    
  • Best For: Impurity profiling (<0.1%), genotoxic impurity screening, and identifying "ghost peaks" in final API synthesis.

  • Advantage: Mass differentiation allows immediate identification of the chalcone impurity (mass difference of -2 Da) which is critical for process control.[1][2]

Performance Data Comparison
FeatureHPLC-PDA (Method A)UHPLC-MS/MS (Method B)[1][2]
Linearity Range 10 – 1000 µg/mL0.5 – 100 ng/mL
LOD (Limit of Detection) ~1.0 µg/mL~0.05 ng/mL
Specificity Moderate (Relies on retention time)High (m/z + Retention time)
Chalcone Resolution Requires optimized gradient (>20 min)Instantaneous (via Mass Filter)
Cost Per Run Low ($)High (

$)

Expert Insight: For routine "Goods Inward" testing, HPLC-PDA is sufficient.[1][2] However, for Method Validation or Impurity Fate Mapping , UHPLC-MS/MS is non-negotiable to ensure the absence of the unsaturated precursor.[1][2]

Part 2: Comparative Analysis of Standard Grades

The "Alternative" in this context is the grade of the standard used.[1][2] Choosing the wrong grade can lead to false failures in drug development.[1]

ParameterSynthesis Grade (The Alternative) Analytical Reference Standard (Recommended)
Purity >95% or >97% (Area %)>99.5% (Mass Balance/qNMR)
Traceability Batch COA onlyNIST/SI Traceable
Impurity ID Not typically identifiedKey impurities (water, solvents, inorganics) quantified
Risk High.[1] 3-5% unknown impurities may react in downstream steps.[1]Low. "Ghost peaks" are accounted for.[1][2]
Use Case Early discovery library synthesisGMP release, Stability studies, Method Validation
Part 3: Experimental Protocols
Protocol A: HPLC-PDA Purity Method (Self-Validating)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[1][2]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient:

    • 0 min: 10% B[1]

    • 15 min: 90% B[1]

    • 20 min: 90% B[1]

    • 21 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 254 nm (Ketone/Nitrile) and 210 nm (Backbone).[1]

  • Validation Step: Inject a mixture of the standard and its chalcone precursor.[1][2] Resolution (

    
    ) must be > 1.5.[1][2]
    
Protocol B: UHPLC-MS/MS Impurity Profiling
  • Column: C18 UHPLC (e.g., Waters BEH C18), 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).[1]

  • Ionization: ESI Positive Mode.

  • MRM Transitions:

    • Target (Dihydrochalcone):

      
       (Loss of methoxybenzyl).[1][2]
      
    • Impurity (Chalcone):

      
      .[1][2]
      
  • Causality: The transition choice targets the stable benzoyl cation, ensuring specificity even in complex matrices.[1]

Part 4: Visualization of Analytical Logic
Diagram 1: Analytical Decision Matrix
  • Caption: Decision tree for selecting the appropriate analytical technique based on the phase of drug development.

AnalyticalDecision Start Start: Characterize 898769-71-6 Purpose Define Purpose Start->Purpose Routine Routine QC / Bulk Synthesis Purpose->Routine High Conc. Trace Impurity Profiling / GMP Release Purpose->Trace Trace Conc. HPLC Method A: HPLC-PDA (Cost-Effective, >98% Purity) Routine->HPLC MS Method B: UHPLC-MS/MS (High Sensitivity, Detects Chalcone) Trace->MS Check Check Resolution (Rs > 1.5)? HPLC->Check Check->MS No (Co-elution) Valid Result Valid Result Check->Valid Result Yes

Diagram 2: Impurity Origin & Detection Pathway
  • Caption: Pathway showing the origin of the critical "Chalcone" impurity and how analytical methods differentiate them.

ImpurityPathway Precursor Aldehyde + Ketone (Starting Materials) Chalcone Impurity: Chalcone (Unsaturated) MW: 263.3 Precursor->Chalcone Condensation Product Target: Dihydrochalcone (3'-Cyano-3-(2-methoxyphenyl)...) MW: 265.3 Chalcone->Product Reduction (H2/Pd) Detection Detection Method Chalcone->Detection Product->Detection ResultUV UV: Similar Spectra (Risk of Overlap) Detection->ResultUV HPLC-PDA ResultMS MS: Distinct Mass (264 vs 266 m/z) Detection->ResultMS LC-MS

References
  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 584765, 3'-Methoxypropiophenone Derivatives."[1][2] PubChem, ]">https://pubchem.ncbi.nlm.nih.gov.

  • International Conference on Harmonisation (ICH). "Q2(R1) Validation of Analytical Procedures: Text and Methodology." ICH Guidelines, [Link].

Sources

A Comparative Guide to Purity Assessment of 3'-Cyano-3-(2-methoxyphenyl)propiophenone by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development, the chemical purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 3'-Cyano-3-(2-methoxyphenyl)propiophenone is a complex organic molecule that serves as a potential building block in the synthesis of novel therapeutic agents. Its intricate structure, featuring multiple functional groups, predisposes it to the formation of various impurities during synthesis, including starting materials, by-products, and degradation products. Therefore, a robust, accurate, and reliable analytical method for purity assessment is indispensable.

This guide provides an in-depth comparison of two powerful analytical techniques for the purity determination of 3'-Cyano-3-(2-methoxyphenyl)propiophenone: the industry-standard High-Performance Liquid Chromatography with UV detection (HPLC-UV) and the advanced Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS). This document is designed for researchers, analytical chemists, and drug development professionals, offering not just protocols, but the scientific rationale behind the methodological choices to ensure rigorous and defensible purity analysis.

The Foundational Role of Chromatography in Purity Assessment

Chromatography is a powerful separation technique that operates on the principle of differential distribution of sample components between a stationary phase and a mobile phase.[1] In liquid chromatography, the sample is dissolved in a liquid mobile phase and travels through a column packed with a solid stationary phase.[2] Components that have a stronger affinity for the stationary phase move slower, while those with a higher affinity for the mobile phase move faster, resulting in separation.[3] For quantitative purity analysis, the area of each impurity peak is measured and compared to the area of the main API peak to calculate the percentage of purity.[4]

Primary Method: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

Reversed-Phase HPLC is the workhorse of the pharmaceutical industry for purity and impurity analysis.[5] Its robustness, versatility, and cost-effectiveness make it the default method for routine quality control.

Causality Behind Experimental Choices
  • Stationary Phase (Column): A C18 (octadecylsilyl) column is selected due to the non-polar nature of the propiophenone core of the analyte. The hydrophobic interactions between the analyte and the C18 stationary phase provide excellent retention and separation from more polar impurities.

  • Mobile Phase: A gradient elution using acetonitrile and water is employed. Acetonitrile is a common organic modifier that offers good elution strength and is UV-transparent. A gradient (i.e., changing the mobile phase composition over time) is crucial for resolving impurities with a wide range of polarities and ensuring that late-eluting, highly non-polar impurities are effectively cleared from the column.[2]

  • Detection: The aromatic rings and the carbonyl group in the analyte constitute a strong chromophore, making it readily detectable by UV-Vis spectroscopy. A wavelength of 254 nm is chosen as it is a common wavelength for detecting aromatic compounds, providing a good response for both the main compound and potential aromatic impurities.

Experimental Protocol: HPLC-UV Analysis

Objective: To determine the purity of 3'-Cyano-3-(2-methoxyphenyl)propiophenone and quantify any related impurities.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-5 min: 40% B

      • 5-25 min: 40% to 90% B

      • 25-30 min: 90% B

      • 30.1-35 min: 40% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve approximately 10 mg of the compound in 10 mL of a 50:50 mixture of Acetonitrile and Water to achieve a concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation: Hypothetical HPLC-UV Results
Peak IDRetention Time (min)Peak Area (mAU*s)Area %Identification
14.521,5200.05Unknown Impurity 1
212.896,1000.20Starting Material A
315.74 3,021,200 99.65 3'-Cyano-3-(2-methoxyphenyl)propiophenone
418.213,0300.10Unknown Impurity 2

Purity Calculation: (Area of Main Peak / Total Area of All Peaks) x 100

Workflow for HPLC-UV Purity Assessment

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Integrate->Calculate Report Generate Purity Report Calculate->Report

Caption: Workflow for HPLC-UV Purity Analysis.

Strengths and Limitations of HPLC-UV
  • Strengths: Highly robust and reproducible, widely available instrumentation, cost-effective for routine analysis, and straightforward method development.[6][7]

  • Limitations: Co-elution of impurities can lead to inaccurate quantification.[6] Critically, it provides no structural information about unknown impurities; peaks are identified solely by their retention time relative to a known standard.

Comparative Method: UPLC with Mass Spectrometry (UPLC-MS)

For a more comprehensive impurity profile, especially during drug development and forced degradation studies, UPLC-MS is the superior choice.[8] It combines the enhanced separation power of UPLC with the definitive identification capabilities of mass spectrometry.

Causality Behind Experimental Choices
  • UPLC vs. HPLC: UPLC utilizes columns with smaller particle sizes (<2 µm), which provides significantly higher resolution and faster analysis times compared to traditional HPLC.[3] This allows for better separation of closely eluting impurities.

  • MS Detection: A mass spectrometer detects compounds based on their mass-to-charge ratio (m/z). This provides two crucial advantages:

    • Confirmation of Identity: The molecular weight of the main peak can be confirmed, adding a layer of certainty.

    • Impurity Identification: The exact mass of unknown impurities can be determined, providing vital clues to their chemical structure, which is impossible with UV detection alone.[9]

  • Mobile Phase Modifier: Phosphoric acid, used in the HPLC-UV method, is a non-volatile buffer and is incompatible with MS. It must be replaced with a volatile modifier like formic acid, which aids ionization without contaminating the MS source.[9]

Experimental Protocol: UPLC-MS Analysis

Objective: To separate, quantify, and tentatively identify impurities in 3'-Cyano-3-(2-methoxyphenyl)propiophenone.

  • Instrumentation: A UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Chromatographic Conditions:

    • Column: UPLC C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program: A steeper, faster gradient is used due to the higher efficiency of the UPLC column.

      • 0-1 min: 40% B

      • 1-7 min: 40% to 90% B

      • 7-8 min: 90% B

      • 8.1-10 min: 40% B (re-equilibration)

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Range: 100 - 1000 m/z.

    • Data Acquisition: Full scan mode for impurity detection and tandem MS (MS/MS) for structural fragmentation of selected impurity peaks.

Data Presentation: Enhanced UPLC-MS Results
Peak IDRetention Time (min)Area % (from UV)Observed m/z [M+H]⁺Tentative Identification
12.150.05282.1125Isomeric Impurity
25.880.20151.0757Unreacted Starting Material
36.95 99.65 266.1179 3'-Cyano-3-(2-methoxyphenyl)propiophenone (Expected: 266.1181)
47.510.10282.1283Oxidation Product (+O)
Decision Logic: Choosing the Right Analytical Tool

Decision_Tree Start Analytical Goal for Purity Assessment Goal_QC Routine Quality Control / Batch Release Assay Start->Goal_QC Goal_Dev Impurity Profiling / Forced Degradation / Structural Elucidation Start->Goal_Dev Method_HPLC Utilize Validated HPLC-UV Method Goal_QC->Method_HPLC Method_UPLC Employ UPLC-MS Method Goal_Dev->Method_UPLC Reason_HPLC Focus: Known purity, precision, robustness Cost-effective, high-throughput Method_HPLC->Reason_HPLC Reason_UPLC Focus: Identify unknowns, higher resolution Provides structural information Method_UPLC->Reason_UPLC

Caption: Decision logic for selecting an analytical method.

Head-to-Head Comparison: HPLC-UV vs. UPLC-MS

FeatureHPLC-UVUPLC-MSRationale & Justification
Resolution GoodExcellentUPLC's smaller particle columns provide superior separation efficiency, critical for complex impurity profiles.
Analysis Speed Standard (~30-40 min)Fast (~10-15 min)Higher optimal flow rates and shorter columns in UPLC significantly reduce run times, increasing throughput.
Sensitivity ModerateHigh to Very HighMS detectors are generally more sensitive than UV detectors and can detect non-chromophoric impurities.
Identification Retention Time OnlyMass-to-Charge Ratio (m/z) & FragmentationMS provides definitive molecular weight data, enabling the identification of unknown compounds.[9]
Robustness HighModerateHPLC methods are typically more rugged and transferable between labs. UPLC-MS systems are more complex and sensitive to matrix effects.
Cost LowHighThe initial investment and ongoing maintenance for UPLC-MS systems are substantially higher.
Regulatory Standing Industry Standard for QCPreferred for Development & CharacterizationHPLC-UV is well-established for routine testing.[7] Regulatory bodies expect MS data for impurity identification during drug development.[10]

Validation and Trustworthiness: A Self-Validating System

Regardless of the chosen technology, the analytical method must be validated to demonstrate it is suitable for its intended purpose.[10] This process is governed by the International Council for Harmonisation (ICH) guideline Q2(R1).[11][12]

Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.[10]

  • Linearity: Demonstrating that the method's response is directly proportional to the concentration of the analyte over a given range.

  • Accuracy & Precision: Ensuring the closeness of test results to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, temperature), indicating its reliability during normal usage.[6]

Furthermore, before any sample analysis, a System Suitability Test (SST) must be performed as mandated by pharmacopeias like the USP (Chapter <621>).[13][14] This involves injecting a standard solution to verify that the chromatographic system (e.g., resolution, peak symmetry, efficiency) is performing adequately on that day.[2]

Conclusion

For the crucial task of assessing the purity of 3'-Cyano-3-(2-methoxyphenyl)propiophenone, both HPLC-UV and UPLC-MS are powerful, yet distinct, tools.

  • RP-HPLC-UV stands as the optimal choice for routine quality control and batch release testing, where a validated method is used to measure known impurities against established specifications. Its robustness, cost-effectiveness, and simplicity are unmatched for this purpose.

  • UPLC-MS is the indispensable tool for research, development, and in-depth investigation. Its superior resolution and definitive identification capabilities are essential for characterizing novel impurity profiles, conducting forced degradation studies, and providing the structural elucidation data required for regulatory submissions.

The selection is not a matter of which method is "better," but which is more appropriate for the analytical objective at hand. A comprehensive quality strategy in pharmaceutical development will leverage both: UPLC-MS to identify and characterize impurities during development, and a robust, validated HPLC-UV method to control them during manufacturing.

References

  • United States Pharmacopeia. General Chapters: <621> CHROMATOGRAPHY. uspbpep.com. Available from: [Link]

  • SynThink Research Chemicals. (2023, June 13). Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. Available from: [Link]

  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. CPMP/ICH/381/95. Available from: [Link]

  • Fu, R., Grover, M., Freeman, R., & Long, W. (2023, April 15). Understanding the Latest Revisions to USP <621>. Agilent Technologies, Inc. Available from: [Link]

  • Waters Corporation. (2023). LIQUID CHROMATOGRAPHIC GRADIENT METHOD ALLOWANCES PROVIDED BY GENERAL CHAPTER, USP CHROMATOGRAPHY <621>. Available from: [Link]

  • United States Pharmacopeia. (2023, November 1). USP-NF <621> Chromatography. Available from: [Link]

  • United States Pharmacopeia. (2021). General Chapter, <621> Chromatography. USP-NF. Rockville, MD: United States Pharmacopeia. Available from: [Link]

  • Israel, S. (2024). HPLC Method Development and Impurity Profiling. African Journal of Biomedical Research. Available from: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • Ghugare, P. S., & Kumar, S. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. NIMS University. Available from: [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]

  • Veeprho. (2024, August 8). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Available from: [Link]

  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. Available from: [Link]

  • International Council for Harmonisation. Quality Guidelines. Available from: [Link]

  • Huidobro, A. L., Rupérez, F. J., & Barbas, C. (2016). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules, 21(7), 865. Available from: [Link]

  • Dispas, A., Lebrun, P., & Hubert, P. (2017). Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds. Chimia, 71(3), 114-119. Available from: [Link]

Sources

Comparative study of cyanopropiophenone derivatives in cancer research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Cyanopropiophenone Scaffold

In the landscape of anticancer drug discovery, cyanopropiophenone (specifically 4-cyanopropiophenone and its 2-amino analogs) serves as a critical, dual-purpose chemical scaffold. It functions both as a high-value intermediate in the synthesis of FDA-approved Topoisomerase I inhibitors (Camptothecin analogs) and as a pharmacophore in the design of novel tubulin-targeting agents (Chalcones and Pyrazolines).

This guide objectively compares the performance of cyanopropiophenone-derived classes, analyzing their cytotoxicity, mechanisms of action, and synthetic accessibility. By contrasting the open-chain alpha-methyl chalcones against their cyclized heterocyclic counterparts (cyanopyridines/pyrazolines), we provide an evidence-based roadmap for lead optimization.

Comparative Analysis: Structural Classes & Performance[1]

We categorize the derivatives into three distinct classes based on their structural evolution from the parent propiophenone.

Class A: Alpha-Methyl Chalcones (The Direct Derivatives)

Derived via Claisen-Schmidt condensation of cyanopropiophenone with substituted benzaldehydes. The "alpha-methyl" group (originating from the ethyl chain of propiophenone) provides metabolic stability and conformational lock compared to simple acetophenone-derived chalcones.

Class B: Cyanopyridines & Pyrazolines (The Cyclized Analogs)

Formed by reacting the Class A chalcone intermediates with hydrazine or ammonium acetate/ethyl acetoacetate. These are rigidified structures often targeting kinases (e.g., Pim-1, VEGFR).

Class C: Camptothecin Precursors (The Clinical Standard)

Specific derivatives like 2-amino-4-cyanopropiophenone are used to construct the E-ring of Camptothecin analogs (e.g., Irinotecan metabolites), serving as the "gold standard" control for Topoisomerase I inhibition.

Performance Matrix: IC50 & Selectivity
FeatureClass A:

-Methyl Chalcones
Class B: Cyanopyridines Class C: Camptothecin Analogs
Primary Target Tubulin (Colchicine site)Pim-1 Kinase / VEGFR-2Topoisomerase I
Potency (IC50) High (< 5 µM in MCF-7)Very High (< 1 µM in HepG2)Extreme (< 0.1 µM)
Selectivity Index Moderate (Toxic to fast-dividing cells)High (Kinase specific)Low (Systemic toxicity)
Metabolic Stability Enhanced by

-methyl group
High (Aromatic heterocycle)Variable (Lactone ring instability)
Key Example 4'-Cyano-

-methylchalcone
2-amino-4-aryl-3-cyanopyridine7-ethyl-10-hydroxycamptothecin (SN-38)

Scientist's Insight: While Class C represents established clinical efficacy, Class A and B offer a broader therapeutic window for overcoming multidrug resistance (MDR). The


-methyl group in Class A is critical; it prevents rapid Michael addition by glutathione, a common detoxification pathway in cancer cells, thereby extending the drug's half-life.

Mechanistic Pathways & Causality

Understanding why these derivatives work is as important as their potency.

Pathway 1: Tubulin Destabilization (Class A)

Cyanopropiophenone-derived chalcones bind to the colchicine-binding site of tubulin. The cyano group on the B-ring acts as a hydrogen bond acceptor, while the alpha-methyl group restricts the rotation of the enone linker, locking the molecule in a configuration that mimics Combretastatin A-4. This prevents microtubule polymerization, arresting cells in the G2/M phase.

Pathway 2: Kinase Inhibition (Class B)

When the chalcone backbone is cyclized into a 2-amino-3-cyanopyridine, the molecule acquires a shape complementary to the ATP-binding pocket of serine/threonine kinases like Pim-1. The cyano group forms critical H-bonds with the hinge region residues (e.g., Glu121 in Pim-1), directly competing with ATP.

Visualizing the Signaling Cascade

G Prop 4-Cyanopropiophenone Chalcone Class A: alpha-Methyl Chalcone Prop->Chalcone Claisen-Schmidt (+ Aldehyde) Pyridine Class B: Cyanopyridine Chalcone->Pyridine Cyclization (+ NH4OAc) Tubulin Tubulin (Colchicine Site) Chalcone->Tubulin Inhibits Pim1 Pim-1 Kinase (ATP Pocket) Pyridine->Pim1 Inhibits Microtubule Microtubule Polymerization Tubulin->Microtubule Blocks G2M G2/M Cell Cycle Arrest Microtubule->G2M Induces Apoptosis Apoptosis (Caspase 3/7) G2M->Apoptosis Triggers Bad Bad Protein (Phosphorylation) Pim1->Bad Prevents P-Bad Bad->Apoptosis Promotes

Figure 1: Divergent synthesis and mechanistic pathways of cyanopropiophenone derivatives. Class A targets the cytoskeleton (Tubulin), while Class B targets signaling kinases (Pim-1).

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility, the following protocols include internal validation steps.

Protocol A: Synthesis of 4'-Cyano-alpha-methylchalcone

Use this protocol to generate the Class A scaffold.

  • Reagents: Dissolve 4-cyanopropiophenone (10 mmol) and 3,4,5-trimethoxybenzaldehyde (10 mmol) in absolute ethanol (20 mL).

  • Catalysis: Add 10% NaOH (5 mL) dropwise at 0°C. Critical Step: The alpha-methyl group reduces reactivity; maintain low temperature to prevent side reactions.

  • Reaction: Stir at room temperature for 24 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Workup: Pour into ice water, acidify with HCl (pH 4). Filter the yellow precipitate.

  • Validation: Recrystallize from ethanol. Purity must be >98% by HPLC before biological testing.

Protocol B: Comparative MTT Cytotoxicity Assay

Use this to validate potency against MCF-7 (Breast) and HepG2 (Liver) lines.

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Treat with Class A, Class B, and Doxorubicin (Positive Control) at concentrations: 0.1, 1, 5, 10, 50, 100 µM.

    • Control Check: DMSO concentration must remain < 0.1% in all wells.

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Readout: Add MTT reagent (5 mg/mL). Solubilize formazan with DMSO. Read Absorbance at 570 nm.

  • Calculation:

    
     is calculated using non-linear regression (Sigmoidal dose-response).
    

Synthesis Workflow Diagram

The following diagram illustrates the chemical evolution from the propiophenone precursor to the active drug candidates.

Synthesis Start 4-Cyanopropiophenone (Precursor) Step1 Aldol Condensation (Base/EtOH) Start->Step1 Inter Intermediate: Beta-Hydroxy Ketone Step1->Inter Step2 Dehydration (-H2O) Inter->Step2 ProdA Class A: Alpha-Methyl Chalcone Step2->ProdA Step3 Cyclization (Hydrazine/Reflux) ProdA->Step3 ProdB Class B: Pyrazoline/Cyanopyridine Step3->ProdB

Figure 2: Synthetic route from 4-cyanopropiophenone to bioactive chalcones and heterocycles.

References

  • Abouzid, K. A. M., et al. (2017). "Eco-friendly synthesis of novel cyanopyridine derivatives and their anticancer and PIM-1 kinase inhibitory activities." European Journal of Medicinal Chemistry. Link

  • Guruswamy, D. K. M., et al. (2020).[1] "Novel 3-(3, 5-difluoro-4-hydroxyphenyl)-1-(naphthalen-2-yl) prop-2-en-1-one as a potent inhibitor of MAP-kinase in HeLa cell lines." Oncotarget. Link

  • Sirka, L., et al. (2022). "(E)-1-(4-Hydroxyphenyl)-3-(substituted-phenyl)prop-2-en-1-ones: Synthesis, In Vitro Cytotoxic Activity and Molecular Docking Studies."[2] Acta Chimica Slovenica. Link

  • Wang, Y., et al. (2021). "Synthesis and biological evaluation of 17-cyanopyridine derivatives of pregnenolone as potential anti-prostate cancer agents." Steroids. Link

  • Mphahlele, M. J., et al. (2022). "Synthesis and evaluation of 2-hydroxy-3-nitrochalcones as anticancer agents." International Journal of Molecular Sciences. Link

Sources

Efficacy Analysis of 3'-Cyano-3-(2-methoxyphenyl)propiophenone: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of the potential efficacy of the novel compound, 3'-Cyano-3-(2-methoxyphenyl)propiophenone, against established therapeutic agents. Due to the limited publicly available biological data on this specific molecule, this document establishes a framework for its evaluation based on the well-documented activities of structurally related propiophenone derivatives. We will explore potential therapeutic applications, outline necessary experimental protocols for efficacy determination, and provide a comparative context against current standards of care.

Introduction to 3'-Cyano-3-(2-methoxyphenyl)propiophenone: A Molecule of Untapped Potential

3'-Cyano-3-(2-methoxyphenyl)propiophenone is a synthetic organic compound characterized by a central propiophenone core. While direct efficacy studies on this specific molecule are not yet prevalent in published literature, its structural motifs—the propiophenone backbone, a cyano group, and a methoxyphenyl moiety—are present in numerous compounds with established pharmacological activities. The propiophenone scaffold, in particular, is a versatile pharmacophore found in a wide array of therapeutic agents, suggesting that 3'-Cyano-3-(2-methoxyphenyl)propiophenone could exhibit significant biological effects.

Propiophenone derivatives have demonstrated a broad spectrum of activities, including anti-inflammatory, analgesic, anticancer, and antidiabetic properties.[1][][3] This guide will, therefore, extrapolate from the known efficacy of these related compounds to build a case for the systematic investigation of 3'-Cyano-3-(2-methoxyphenyl)propiophenone and compare its potential to existing drugs in these therapeutic areas.

Postulated Therapeutic Applications and Comparative Framework

Based on the structure-activity relationships of known propiophenone derivatives, we can hypothesize several promising therapeutic avenues for 3'-Cyano-3-(2-methoxyphenyl)propiophenone.

Anti-inflammatory and Analgesic Activity

The propiophenone core is structurally related to several non-steroidal anti-inflammatory drugs (NSAIDs). For instance, arylpropionic acid derivatives like ibuprofen and naproxen are cornerstones of anti-inflammatory and analgesic therapy.[4][5] Furthermore, certain chalcones, which share a 1,3-diarylpropenone structure, have shown potent anti-inflammatory and analgesic effects.[6][7]

Comparative Drugs:

  • Ibuprofen: A widely used NSAID for treating pain, fever, and inflammation.

  • Celecoxib: A selective COX-2 inhibitor used for osteoarthritis, rheumatoid arthritis, and acute pain.

  • Propyphenazone: An NSAID with analgesic and antipyretic properties.[8]

Hypothetical Efficacy Comparison:

A primary investigation would involve assessing the inhibitory activity of 3'-Cyano-3-(2-methoxyphenyl)propiophenone against cyclooxygenase (COX) enzymes, COX-1 and COX-2. A favorable profile would exhibit potent inhibition of COX-2 while sparing COX-1, potentially leading to reduced gastrointestinal side effects compared to non-selective NSAIDs.

Experimental Protocols for Efficacy Determination

To validate the therapeutic potential of 3'-Cyano-3-(2-methoxyphenyl)propiophenone, a series of in vitro and in vivo assays are required. The following protocols provide a standardized approach to allow for direct comparison with existing drug efficacy data.

In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Preparation: Purified ovine COX-1 and human recombinant COX-2 enzymes are used.

  • Assay Buffer: Tris-HCl buffer (pH 8.0) containing glutathione, hematin, and the test compound at various concentrations.

  • Substrate: Arachidonic acid is added to initiate the reaction.

  • Detection: The production of prostaglandin E2 (PGE2) is measured using a competitive enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Data Presentation: A Comparative Overview

The following tables are templates for summarizing the comparative efficacy data that would be generated from the proposed experimental protocols.

Table 1: In Vitro COX Inhibition Profile

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
3'-Cyano-3-(2-methoxyphenyl)propiophenoneData to be determinedData to be determinedData to be determined
IbuprofenReference ValueReference ValueReference Value
CelecoxibReference ValueReference ValueReference Value

Table 2: In Vivo Analgesic Activity (Acetic Acid-Induced Writhing Test)

Treatment Group (Dose)Number of Writhings (Mean ± SEM)% Inhibition
Vehicle ControlData to be determined-
3'-Cyano-3-(2-methoxyphenyl)propiophenone (e.g., 10 mg/kg)Data to be determinedData to be determined
3'-Cyano-3-(2-methoxyphenyl)propiophenone (e.g., 30 mg/kg)Data to be determinedData to be determined
Ibuprofen (e.g., 30 mg/kg)Data to be determinedData to be determined

Visualization of Key Concepts

The following diagrams illustrate the proposed mechanism of action and the experimental workflow.

COX_Inhibition_Pathway Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Test Compound Test Compound Test Compound->COX-1 / COX-2 Inhibition Known NSAIDs Known NSAIDs Known NSAIDs->COX-1 / COX-2 Inhibition

Caption: Postulated mechanism of action via COX inhibition.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models COX_Assay COX-1/COX-2 Inhibition Assay IC50_Determination IC50 Value Calculation COX_Assay->IC50_Determination Analgesic_Model Acetic Acid Writhing Test IC50_Determination->Analgesic_Model Guides dose selection Efficacy_Evaluation Efficacy & Potency Assessment Analgesic_Model->Efficacy_Evaluation Anti_Inflammatory_Model Carrageenan-Induced Paw Edema Anti_Inflammatory_Model->Efficacy_Evaluation

Caption: A streamlined workflow for efficacy evaluation.

Conclusion and Future Directions

While direct experimental evidence for the efficacy of 3'-Cyano-3-(2-methoxyphenyl)propiophenone is currently lacking, the extensive pharmacological activities of the broader propiophenone class of compounds provide a strong rationale for its investigation as a potential therapeutic agent, particularly in the areas of inflammation and pain. The experimental framework outlined in this guide offers a clear path forward for elucidating its efficacy and establishing a direct comparison with current standards of care. Further studies should also explore its potential in other therapeutic areas where propiophenone derivatives have shown promise, such as oncology and metabolic diseases.[1][3] The unique combination of the cyano and methoxyphenyl substituents may confer novel pharmacological properties, and a thorough investigation is warranted to unlock the full therapeutic potential of this promising molecule.

References

  • Ivković, B. M., Nikolic, K., & Ilić, B. B. (2013). Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study. European Journal of Medicinal Chemistry, 63, 239-255.
  • Chiba, P., Burghofer, S., Richter, E., Tell, B., Moser, A., & Ecker, G. (1995). Synthesis, pharmacologic activity, and structure-activity relationships of a series of propafenone-related modulators of multidrug resistance. Journal of Medicinal Chemistry, 38(14), 2789-2793.
  • Kumar, A., et al. (2012). Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice. Bioorganic & Medicinal Chemistry, 20(6), 2172-2179.
  • Nogueira, V. S., et al. (2019). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 24(23), 4303.
  • Kolanos, R., et al. (2015). Structural Modification of the Designer Stimulant α-Pyrrolidinovalerophenone (α-PVP) Influences Potency at Dopamine Transporters. ACS Chemical Neuroscience, 6(10), 1726-1731.
  • ChemicalLand21. (n.d.). PROPIOPHENONE. Retrieved from [Link]

  • Ivković, B. M., et al. (2013). Phenylpropiophenone derivatives as potential anticancer agents: Synthesis, biological evaluation and quantitative structure-activity relationship study. European Journal of Medicinal Chemistry, 63, 239-255.
  • Janssen, P. A., Jageneau, A. H., van Proosdij-Hartzema, E. G., & de Jongh, D. K. (1958). The pharmacology of a new potent analgesic, R 951 2-[N-(4-carbethoxy-4-phenyl)-piperidino]-propiophenone HCI. Acta Physiologica et Pharmacologica Neerlandica, 7(3), 373-402.
  • International Journal of Current Engineering and Scientific Research. (2024).
  • Iorio, M. A., Reymer, T. P., & Frigeni, V. (1987). Combined analgesic/neuroleptic activity in N-butyrophenone prodine-like compounds. Journal of Medicinal Chemistry, 30(10), 1906-1910.
  • Google Patents. (n.d.). RU2156247C2 - Propiophenone derivatives and methods of preparation thereof.
  • Zupanets, I. A., et al. (2021). Anti-Inflammatory Activity of a New Dipharmacophore Derivative of Propionic Acid. Research Results in Pharmacology, 7(3), 1-8.
  • ResearchGate. (n.d.). The molecular structures of propiophenone (I), cinnamaldehyde (II), methyl cinamate (III), and cinnamyl alcohol (IV). Retrieved from [Link]

  • Lenehan, T. J., & Famaey, J. P. (1983). Analgesic activity of propyphenazone in patients with pain following oral surgery. Journal of International Medical Research, 11(4), 236-241.
  • Kim, H. P., et al. (2006). Potent analgesic and anti-inflammatory activities of 1-furan-2-yl-3-pyridin-2-yl-propenone with gastric ulcer sparing effect. European Journal of Pharmacology, 531(1-3), 245-252.
  • ResearchGate. (n.d.). Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. IJPPR, 10(2).
  • Abdel-Aziz, A. A., et al. (2014). Non-carboxylic analogues of aryl propionic acid: synthesis, anti-inflammatory, analgesic, antipyretic and ulcerogenic potential. Archiv der Pharmazie, 347(9), 654-665.

Sources

A Researcher's Guide to the Synthesis and Bioactivity of 3'-Cyano-3-(2-methoxyphenyl)propiophenone: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of researchers, scientists, and professionals in drug development, this guide provides an in-depth, objective comparison of the synthesis and potential bioactivity of the chalcone derivative, 3'-Cyano-3-(2-methoxyphenyl)propiophenone. This document moves beyond a simple recitation of methods to offer a critical evaluation of synthetic routes and contextualizes its potential biological efficacy based on available data for structurally related compounds.

Chalcones, characterized by their 1,3-diphenyl-2-propen-1-one backbone, are a significant class of compounds found in numerous natural sources and are recognized for their broad spectrum of biological activities.[1][2] The presence of the reactive α,β-unsaturated carbonyl group is a key determinant of their pharmacological properties, which include anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[3][4] The introduction of specific substituents on the aromatic rings can modulate this activity, making the synthesis of novel chalcone derivatives a continuing area of interest in medicinal chemistry. This guide focuses on 3'-Cyano-3-(2-methoxyphenyl)propiophenone, a synthetic chalcone bearing a cyano group on one aromatic ring and a methoxy group on the other, to explore the reproducibility of its synthesis and to extrapolate its potential bioactivity.

I. Synthesis of 3'-Cyano-3-(2-methoxyphenyl)propiophenone: A Comparative Overview

The synthesis of chalcones is most commonly achieved through the Claisen-Schmidt condensation, an alkali-catalyzed reaction between a substituted benzaldehyde and an acetophenone.[4] For α-cyanochalcones such as the title compound, the Knoevenagel condensation provides a more direct and efficient route.[5]

Primary Synthetic Route: Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[5] For the synthesis of 3'-Cyano-3-(2-methoxyphenyl)propiophenone, this would involve the reaction of 2-methoxybenzaldehyde with 3-acetylbenzonitrile.

Proposed Causality of Experimental Choices:

  • Reactants: 2-methoxybenzaldehyde provides the methoxy-substituted phenyl ring, while 3-acetylbenzonitrile serves as the active methylene compound, contributing the cyanophenyl group.

  • Catalyst: A weak base such as piperidine or a greener catalyst like ammonium acetate is typically employed to facilitate the deprotonation of the active methylene compound without promoting self-condensation of the aldehyde.[5][6]

  • Solvent: Ethanol is a common solvent as it effectively dissolves the reactants and the catalyst.[7] Greener alternatives such as water or solvent-free conditions under microwave irradiation have also been reported for Knoevenagel condensations, often leading to higher yields and shorter reaction times.[8]

Experimental Protocol: Proposed Knoevenagel Condensation for 3'-Cyano-3-(2-methoxyphenyl)propiophenone

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methoxybenzaldehyde (1.0 eq) and 3-acetylbenzonitrile (1.0 eq) in ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or gently reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water to remove the catalyst and any unreacted starting materials.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified 3'-Cyano-3-(2-methoxyphenyl)propiophenone.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR.

Alternative Synthetic Route: Friedel-Crafts Acylation

An alternative, though less direct, approach to propiophenone derivatives is the Friedel-Crafts acylation.[2] This method involves the reaction of an aromatic compound with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst.

Comparative Analysis of Synthetic Routes

FeatureKnoevenagel CondensationFriedel-Crafts Acylation
Precursors Readily available aldehydes and ketonesAromatic compounds and acylating agents
Catalyst Weak base (e.g., piperidine, ammonium acetate)Strong Lewis acid (e.g., AlCl₃)
Conditions Mild (room temperature or reflux)Often requires anhydrous conditions and stoichiometric amounts of catalyst
Atom Economy Generally higherCan be lower due to the use of stoichiometric catalyst
Environmental Impact Can be performed under greener conditionsGenerates significant acidic waste
Applicability to α-cyanochalcones Direct and efficientNot a direct route

Synthesis Workflow Diagram

Synthesis_Workflow cluster_knoevenagel Knoevenagel Condensation cluster_friedel_crafts Friedel-Crafts Acylation (Alternative) k_start 2-Methoxybenzaldehyde + 3-Acetylbenzonitrile k_reagents Piperidine (cat.) Ethanol, RT to Reflux k_start->k_reagents 1 k_workup Aqueous Workup & Filtration k_reagents->k_workup 2 k_product 3'-Cyano-3-(2-methoxyphenyl)propiophenone k_purify Recrystallization k_workup->k_purify 3 k_purify->k_product 4 fc_start Anisole + Propionyl Chloride fc_reagents AlCl₃ (stoich.) DCM, 0°C to RT fc_start->fc_reagents A fc_intermediate Methoxypropiophenone fc_reagents->fc_intermediate B fc_further_steps Further functionalization (e.g., cyanation) fc_intermediate->fc_further_steps C fc_product Target Molecule fc_further_steps->fc_product D Bioactivity_Pathway cluster_anticancer Anticancer Activity cluster_antioxidant Antioxidant Activity cluster_antimicrobial Antimicrobial Activity compound 3'-Cyano-3-(2-methoxyphenyl)propiophenone apoptosis Induction of Apoptosis compound->apoptosis proliferation Inhibition of Cell Proliferation compound->proliferation ros ROS Scavenging compound->ros lipid_perox Inhibition of Lipid Peroxidation compound->lipid_perox bacterial Antibacterial compound->bacterial fungal Antifungal compound->fungal caspase Caspase Activation apoptosis->caspase

Caption: Potential biological activities of the target chalcone.

III. Conclusion and Future Directions

This guide outlines a reproducible and efficient synthetic strategy for 3'-Cyano-3-(2-methoxyphenyl)propiophenone via the Knoevenagel condensation, presenting it as a superior alternative to Friedel-Crafts acylation for this class of compounds. While direct experimental data on its bioactivity is pending, a comparative analysis of structurally related chalcones suggests promising potential in anticancer, antioxidant, and antimicrobial applications. The provided experimental protocols for synthesis and biological evaluation serve as a robust framework for researchers to validate these hypotheses. Future research should focus on the actual synthesis and purification of 3'-Cyano-3-(2-methoxyphenyl)propiophenone, followed by comprehensive in vitro and in vivo studies to definitively establish its pharmacological profile and mechanism of action.

IV. References

  • A Simple and Efficient Protocol for the Knoevenagel Reaction of Benzylidenemalononitriles and the Evaluation of the Larvicidal Activity on Aedes Aegypti. (n.d.). SBQ. Retrieved February 19, 2026, from [Link]

  • Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones. (2022, September 30). MDPI. Retrieved February 19, 2026, from [Link]

  • Chalcones: Synthetic Chemistry Follows Where Nature Leads. (n.d.). PMC. Retrieved February 19, 2026, from [Link]

  • Knoevenagel condensation. (n.d.). Wikipedia. Retrieved February 19, 2026, from [Link]

  • Deciphering the Knoevenagel Condensation: Towards a Catalyst-Free and Water-Mediated Process. (n.d.). Retrieved February 19, 2026, from [Link]

  • Chalcone Derivatives As Potential Biological Activities. (2024, October 16). International Journal of Pharmaceutical Sciences. Retrieved February 19, 2026, from [Link]

  • Isolation, in vitro Evaluation, and Molecular Docking Analysis of a Bioactive Phenylpropanoid from Syzygium jambos with Antioxid. (2025, September 23). Asian Journal of Pharmaceutics. Retrieved February 19, 2026, from [Link]

  • Recent Developments on the Synthetic and Biological Applications of Chalcones-A Review. (2021, April 19). Retrieved February 19, 2026, from [Link]

  • Biological Activities of Chalcones. (2026, February 5). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Novel Methods of Knoevenagel Condensation. (n.d.). Banaras Hindu University. Retrieved February 19, 2026, from [Link]

  • Cytotoxicity Modulated by Cyanotoxins in Neuroblastoma SH-SY5Y Cells. (n.d.). Retrieved February 19, 2026, from [Link]

  • Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. (2021, March 15). ACG Publications. Retrieved February 19, 2026, from [Link]

  • Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. (2021, August 5). PMC. Retrieved February 19, 2026, from [Link]

  • Review Article Review of Cyanotoxicity Studies Based on Cell Cultures. (2022, April 25). Retrieved February 19, 2026, from [Link]

  • In Silico, Cytotoxic and Antioxidant Potential of Novel Ester, 3-hydro. (2019, December 10). Dove Medical Press. Retrieved February 19, 2026, from [Link]

  • One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. (n.d.). Retrieved February 19, 2026, from [Link]

  • Synthesis, anti-angiogenic activity and prediction toxicity of (E)-3-(3-methoxyphenyl) propenoic acid. (n.d.). PMC. Retrieved February 19, 2026, from [Link]

  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. (n.d.). PMC. Retrieved February 19, 2026, from [Link]

  • An Efficient Synthesis of Substituted 4-Aryl-3-Cyano-2-Amino Thiophenes by a Stepwise Gewald Reaction. (n.d.). Academia.edu. Retrieved February 19, 2026, from [Link]

  • Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. (2025, December 5). ResearchGate. Retrieved February 19, 2026, from [Link]

  • N-phenyl-2-cyano-3-hydroxy propenamides, their tautomeres and salts, their use as medicaments and compositions containing them. (n.d.). Google Patents. Retrieved February 19, 2026, from

  • Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. (2023, November 15). MDPI. Retrieved February 19, 2026, from [Link]

  • Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. (2023, March 14). MDPI. Retrieved February 19, 2026, from [Link]

  • Arenenitrile synthesis by cyanations or substitution. (n.d.). Organic Chemistry Portal. Retrieved February 19, 2026, from [Link]

  • Antibacterial and Antioxidant Activity of Synthetic Polyoxygenated Flavonoids. (2024, May 30). MDPI. Retrieved February 19, 2026, from [Link]

  • Activity and mechanism of the antioxidant properties of cyanidin-3-O-beta-glucopyranoside. (2001, December 15). Retrieved February 19, 2026, from [Link]

  • Revisiting the role of cyanobacteria-derived metabolites as antimicrobial agent: A 21st century perspective. (n.d.). Frontiers. Retrieved February 19, 2026, from [Link]

  • A Review of the Antimicrobial Properties of Cyanobacterial Natural Products. (2023, October 17). PMC - NIH. Retrieved February 19, 2026, from [Link]

  • Antioxidant activities of Lampaya medicinalis extracts and their main chemical constituents. (2014, July 21). Retrieved February 19, 2026, from [Link]

  • Antimicrobial activity of Cyanobacteria-derived compounds. (2022, January 1). Tecnológico de Costa Rica. Retrieved February 19, 2026, from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.